molecular formula C24H34ClNO18 B7943584 G3-CNP

G3-CNP

Numéro de catalogue: B7943584
Poids moléculaire: 660.0 g/mol
Clé InChI: KMYYNUOXSFGLNX-XFNLHOCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

G3-CNP is a useful research compound. Its molecular formula is C24H34ClNO18 and its molecular weight is 660.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYYNUOXSFGLNX-XFNLHOCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enzymatic Hydrolysis of G3-CNP by α-Amylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative parameters, and experimental protocols associated with the hydrolysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) by α-amylase. This chromogenic substrate is widely utilized in clinical and research settings for the determination of α-amylase activity.

Core Mechanism of this compound Hydrolysis

The fundamental principle behind the use of this compound as a substrate for α-amylase lies in a direct enzymatic cleavage reaction. α-Amylase, an endoamylase, catalyzes the hydrolysis of internal α-1,4-glycosidic bonds within starch and related oligosaccharides. In the case of this compound, the enzyme specifically targets the glycosidic bond between the 2-chloro-4-nitrophenyl (CNP) group and the maltotrioside moiety.

Upon enzymatic action, this compound is cleaved, releasing the chromogenic compound 2-chloro-4-nitrophenol (CNP) and maltotriose (G3).[1][2][3] The liberated CNP, under alkaline conditions, exhibits a distinct yellow color, and its absorbance can be measured spectrophotometrically at 405 nm.[2][3][4] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[5][6][7]

While direct hydrolysis is the primary reaction, some studies suggest a more complex degradation pathway. Research on human salivary α-amylase has indicated that in addition to direct hydrolysis, transglycosylation reactions may also occur, particularly at high substrate concentrations.[8] This can lead to the formation of larger products, such as CNP-G6, from the original CNP-G3 substrate.[8] However, for routine diagnostic assays, the direct conversion to CNP and maltotriose is considered the predominant and quantitatively relevant reaction.[1] A proposed reaction scheme suggests that 10 molecules of CNPG3 can yield 9 molecules of CNP, 1 molecule of CNPG2, maltotriose (G3), and glucose (G).[6][9][10][11]

G3_CNP_Hydrolysis sub This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) enz α-Amylase sub->enz prod1 2-chloro-4-nitrophenol (CNP) enz->prod1 Hydrolysis prod2 Maltotriose (G3) enz->prod2

Fig. 1: Enzymatic cleavage of this compound by α-amylase.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the this compound hydrolysis assay, compiled from various commercial reagent kits and literature. These values are essential for establishing and validating the assay in a laboratory setting.

ParameterValue(s)Source(s)
Substrate (this compound) Concentration 1.8 - 2.27 mmol/L[9][12][13][14]
Wavelength for Detection 405 nm[2][3][4]
Typical Assay Temperature 37°C[1][5]
Typical Assay pH 6.0 - 6.28[1][12][14]
Linearity Range Up to 820 - 2200 U/L[1][6][7]
Limit of Detection 0.2439 - 3 U/L[5][6]
Inhibitors Chelating agents (e.g., citrate, EDTA)[6]
Activators Calcium ions (Ca²⁺), Chloride ions (Cl⁻)[6][15]

Experimental Protocols

This section details a generalized methodology for the kinetic determination of α-amylase activity using the this compound substrate. Specific parameters may need optimization based on the enzyme source and laboratory instrumentation.

Reagent Preparation

A typical reagent solution for the this compound assay includes the following components dissolved in a suitable buffer:

  • Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, typically at a concentration of 50-100 mmol/L and a pH of 6.0-6.1.[6][12][16]

  • Substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) at a concentration of approximately 2.25 mmol/L.[1][6][12]

  • Activators:

    • Sodium chloride (NaCl) at a concentration of 300-350 mmol/L.[6][9][12]

    • Calcium acetate or Calcium chloride (CaCl₂) at a concentration of 5-6 mmol/L.[6][9][12]

  • Stabilizer/Enhancer: Potassium thiocyanate (KSCN) at a concentration ranging from 450 to 900 mmol/L.[6][8][9][12]

  • Preservative: Sodium azide (NaN₃) at a concentration of approximately 0.95 g/L to prevent microbial growth.[6]

Assay Procedure

The following workflow outlines the steps for a standard kinetic assay:

  • Reagent Pre-incubation: Pre-warm the this compound reagent solution to the desired reaction temperature (typically 37°C).

  • Sample Addition: Add a small volume of the sample (e.g., serum, plasma, or other biological fluid) to the pre-warmed reagent. A typical sample-to-reagent ratio is 1:50 to 1:60.[5][17]

  • Mixing and Incubation: Mix the solution gently and start the kinetic measurement. An initial lag phase is generally not observed with this method.[1][18]

  • Spectrophotometric Reading: Monitor the increase in absorbance at 405 nm over a defined period (e.g., 1-3 minutes).[5][13]

  • Calculation of Activity: The rate of change in absorbance per minute (ΔA/min) is used to calculate the α-amylase activity in the sample. The activity is typically expressed in Units per liter (U/L).

G3_CNP_Workflow start Start reagent_prep Prepare this compound Reagent start->reagent_prep pre_incubate Pre-incubate Reagent at 37°C reagent_prep->pre_incubate add_sample Add Sample to Reagent pre_incubate->add_sample mix Mix Gently add_sample->mix measure Kinetic Measurement at 405 nm (e.g., for 3 minutes) mix->measure calculate Calculate α-Amylase Activity (ΔA/min) measure->calculate end End calculate->end

Fig. 2: Experimental workflow for the this compound α-amylase assay.

Conclusion

The hydrolysis of this compound by α-amylase provides a reliable and direct method for quantifying the activity of this enzyme. The straightforward reaction mechanism, coupled with the chromogenic nature of the released product, facilitates a simple and automatable kinetic assay. The provided quantitative data and experimental protocols offer a solid foundation for researchers and professionals in drug development to implement and customize this assay for their specific applications. Understanding the nuances of the reaction, including the potential for transglycosylation, is crucial for accurate data interpretation in advanced research contexts.

References

G3-CNP substrate principle for amylase detection.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the G3-CNP Substrate Principle for Amylase Detection

Introduction

α-Amylase (EC 3.2.1.1) is a critical enzyme in human physiology, primarily responsible for the hydrolysis of complex carbohydrates like starch and glycogen into simpler sugars. It is synthesized predominantly in the pancreas and salivary glands. The quantitative measurement of α-amylase activity in serum, plasma, and urine is a cornerstone of clinical diagnostics, particularly for identifying and managing pancreatic disorders such as acute pancreatitis. The 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound or CNPG3) method is a modern, direct colorimetric assay that offers high sensitivity, specificity, and is well-suited for automated analysis. This guide provides a detailed exploration of the core principles, experimental protocols, and performance characteristics of this methodology.

Core Principle of the this compound Assay

The this compound assay is a kinetic colorimetric method for the direct measurement of α-amylase activity. Unlike older methods that required coupling enzymes, this assay utilizes a specifically designed chromogenic substrate that is directly cleaved by α-amylase.

The substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside, is a synthetic molecule composed of a maltotriose (G3) unit linked to a 2-chloro-4-nitrophenol (CNP) chromophore. In the presence of α-amylase, the substrate is hydrolyzed, releasing the yellow-colored CNP. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be quantified by measuring the increase in absorbance at 405 nm.[1][2][3][4]

The primary reaction is as follows: α-Amylase hydrolyzes 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) to release 2-chloro-4-nitrophenol (CNP).[5][6] Other products formed include 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[5][6] The stoichiometric relationship of the reaction can be represented as:

10 this compound + α-Amylase → 9 CNP + 1 CNPG2 + 9 G3 + 1 Glucose[5][7][8][9][10]

G3_CNP_Reaction_Pathway

Figure 1: Reaction principle of the this compound assay for α-amylase detection.

Data Presentation

The quantitative performance of the this compound assay is summarized in the following tables, compiled from various established protocols and validation studies.

Table 1: Key Analytical Parameters
ParameterValueSource(s)
Wavelength405 nm[1][2][3][5][6]
Assay Temperature37°C[1][5][6][11]
Assay TypeKinetic, rate of increase[6][12]
Linearity LimitUp to ≥ 820 U/L to 2200 U/L[5][7][11][13]
Detection Limit2.5 - 6 U/L[5][11][12][13]
Within-Run Precision (CV)< 2% - 3.2%[5][11][14]
Between-Run Precision (CV)< 3%[14]
Lag PhaseNone reported[11][14][15]
Table 2: Typical Reagent Composition
ComponentTypical ConcentrationPurposeSource(s)
This compound Substrate1.8 - 2.5 mmol/LChromogenic substrate for α-amylase[6][7][11]
Buffer (e.g., MES)50 - 100 mmol/LMaintain optimal pH (6.0 - 6.28)[6][7][11]
Sodium Chloride (NaCl)250 - 350 mmol/LActivator for α-amylase[6][7][15]
Calcium Chloride/Acetate4.5 - 6.0 mmol/LEssential cofactor for enzyme stability and activity[6][7][11][15]
Potassium Thiocyanate (KSCN)375 - 900 mmol/LEnhances reaction rate and sensitivity[6][7][15]
Sodium Azide~15 mmol/L (or ~0.1%)Preservative to prevent microbial growth[6][7][16]
Table 3: Interference Data
Interfering SubstanceConcentration with No Significant EffectSource(s)
Bilirubin≤ 630 µmol/L (or ≤ 30 mg/dL)[6][11][13]
Hemoglobin≤ 6 g/L (or ≤ 500 mg/dL)[6][11][13]
Triacylglycerols (Lipemia)≤ 30 mmol/L[11][13]
Glucose≤ 120 mmol/L[11]
Heparin≤ 100 kU/L[11]
Note: Chelating anticoagulants such as EDTA and citrate must be avoided as they inhibit α-amylase activity by sequestering calcium ions.[7][16]

Experimental Protocols

The following section details a generalized methodology for the determination of α-amylase activity using the this compound substrate. This protocol is suitable for manual spectrophotometric analysis and serves as a basis for automated analyzer applications.

Reagent and Sample Handling
  • Reagents: Most commercial kits provide a ready-to-use liquid reagent. Store at 2-8°C and protect from light.[6][7] Before use, allow the reagent to equilibrate to the assay temperature (e.g., 37°C).[6]

  • Specimen: Serum, heparinized plasma, or urine are suitable specimens.[9][13] Avoid anticoagulants like EDTA and citrate.[7][16]

  • Specimen Stability: Serum/plasma samples are generally stable for up to 7 days at 4-8°C.[9]

Manual Assay Procedure
  • Instrument Setup: Set the spectrophotometer wavelength to 405 nm and the cuvette temperature to 37°C.[6]

  • Blanking: Zero the spectrophotometer with deionized water.[6]

  • Reaction Initiation: Pipette 1.0 mL of the this compound reagent into a cuvette.[6][13]

  • Pre-incubation: Pre-incubate the reagent at 37°C for at least 5 minutes to ensure thermal equilibrium.[6]

  • Sample Addition: Add 25 µL of the sample (serum, plasma, or control) to the cuvette.[6][13] Do not pipette by mouth to avoid salivary amylase contamination.

  • Mixing & Measurement: Mix gently by inversion and immediately start the timer.

  • Kinetic Reading: After an initial delay of 60 seconds, record the absorbance. Continue to record the absorbance every 60 seconds for an additional 2-3 minutes.[6][13]

  • Calculation:

    • Determine the average change in absorbance per minute (ΔAbs/min).

    • Calculate the α-amylase activity using the following formula: Amylase Activity (U/L) = ΔAbs/min × Factor

    • The factor is derived from the molar absorptivity of CNP (12.9 L·mmol⁻¹·cm⁻¹ at 405 nm), total reaction volume, and sample volume.[6] A typical calculation factor is around 3178 to 3806.[6][16]

Quality Control
  • It is imperative to run quality control materials (at least two levels, normal and abnormal) with each batch of samples to validate the assay performance.[6][13]

  • Results should only be considered valid if control values fall within their established acceptable ranges.[6]

G3_CNP_Workflow D D E E D->E G G H H G->H

Figure 2: Standard experimental workflow for the this compound amylase assay.

Conclusion

The this compound substrate principle provides a robust, rapid, and precise method for the quantitative determination of α-amylase activity. Its direct-assay format, which obviates the need for auxiliary enzymes, simplifies the procedure, enhances reagent stability, and reduces potential sources of interference.[6][14] The method demonstrates excellent linearity, sensitivity, and is easily adaptable to high-throughput automated platforms, making it a preferred choice in modern clinical and research laboratories for the investigation of pancreatic function and other related disorders.

References

A Technical Guide to 2-Chloro-4-nitrophenyl α-D-maltotrioside: A Chromogenic Substrate for α-Amylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrophenyl α-D-maltotrioside, commonly referred to as CNP-G3, is a chemically synthesized chromogenic substrate pivotal for the quantification of α-amylase activity.[1][2][3] Its utility spans across clinical diagnostics, particularly in the assessment of pancreatic and salivary function, and in broader research applications requiring the measurement of α-amylase.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in enzymatic assays.

Chemical Structure and Properties

2-Chloro-4-nitrophenyl α-D-maltotrioside is a trisaccharide derivative. The maltotriose moiety is linked via an α-glycosidic bond to a 2-chloro-4-nitrophenyl group.[1][2] The presence of the chromogenic 2-chloro-4-nitrophenol is central to its function as a substrate for colorimetric assays.[1][4]

Chemical Identity
IdentifierValue
Formal Name 2-chloro-4-nitrophenyl O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside
Synonyms CNP-G3, 2-Chloro-4-nitrophenyl-alpha-D-maltotrioside
CAS Number 118291-90-0[1]
Molecular Formula C₂₄H₃₄ClNO₁₈[1]
Molecular Weight 659.98 g/mol [5][6]
SMILES OC--INVALID-LINK--O)OC2=C(C=C(C=C2)--INVALID-LINK--=O)Cl">C@@H[C@H]1O[C@H]3O--INVALID-LINK--O)O[C@H]4O--INVALID-LINK--O)O)CO">C@@HCO[1]
InChI Key KMYYNUOXSFGLNX-XFNLHOCBSA-N[1]
Physicochemical Properties
PropertyValue
Physical Form Solid, powder or crystals[1][6]
Purity ≥95% (HPLC)[1][6]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: Slightly soluble[1]
λmax 291 nm[1]
Storage Temperature -20°C[1][6]

Principle of α-Amylase Activity Measurement

The measurement of α-amylase activity using 2-chloro-4-nitrophenyl α-D-maltotrioside is based on a direct colorimetric assay.[6] α-Amylase specifically hydrolyzes the α-glycosidic bond linking the maltotriose to the 2-chloro-4-nitrophenyl group. This enzymatic cleavage releases the chromogen, 2-chloro-4-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[1][2][4] The rate of 2-chloro-4-nitrophenol formation is directly proportional to the α-amylase activity in the sample.[1]

G cluster_0 Assay Principle Substrate 2-Chloro-4-nitrophenyl α-D-maltotrioside (CNP-G3) Product1 2-Chloro-4-nitrophenol (Yellow, absorbs at 405 nm) Substrate->Product1 Hydrolysis Product2 Maltotriose Substrate->Product2 Hydrolysis Enzyme α-Amylase Enzyme->Substrate Acts upon

Figure 1: Enzymatic hydrolysis of CNP-G3 by α-amylase.

Experimental Protocol: α-Amylase Assay

The following is a generalized protocol for the determination of α-amylase activity in serum samples. It is recommended to consult the specific instructions provided by the reagent manufacturer.

Reagents and Materials
  • CNP-G3 Reagent: A buffered solution containing 2-chloro-4-nitrophenyl α-D-maltotrioside, sodium chloride, and calcium chloride. The pH is typically buffered to around 6.0-6.3.

  • Sample: Serum, heparinized plasma, or urine.

  • Spectrophotometer: Capable of measuring absorbance at 405 nm with temperature control at 37°C.

  • Pipettes and consumables.

Assay Procedure
  • Reagent Preparation: Prepare the CNP-G3 working solution according to the manufacturer's instructions.

  • Temperature Equilibration: Pre-warm the CNP-G3 reagent and the spectrophotometer cuvette holder to 37°C.

  • Assay Reaction:

    • Pipette 1.0 mL of the CNP-G3 reagent into a cuvette.

    • Add 25 µL of the sample (e.g., serum) to the cuvette.

    • Mix gently and immediately start the measurement.

  • Measurement:

    • Record the absorbance at 405 nm for a set period, typically 1 to 3 minutes, taking readings at fixed intervals (e.g., every 30 or 60 seconds).

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA/min).

    • Calculate the α-amylase activity (U/L) using the following formula: Activity (U/L) = (ΔA/min) x Factor

    • The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol under the specific assay conditions and the sample volume. This factor is typically provided by the reagent manufacturer.

G cluster_0 Experimental Workflow Step1 Prepare CNP-G3 Reagent Step2 Equilibrate Reagent & Spectrophotometer to 37°C Step1->Step2 Step3 Pipette 1.0 mL Reagent into Cuvette Step2->Step3 Step4 Add 25 µL Sample Step3->Step4 Step5 Mix and Start Measurement Step4->Step5 Step6 Record Absorbance at 405 nm for 1-3 min Step5->Step6 Step7 Calculate ΔA/min and Enzyme Activity Step6->Step7

References

G3-CNP: A Technical Guide to its Discovery, History, and Application as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP), a widely utilized chromogenic substrate in enzymatic assays. The document details its discovery, historical significance, and core applications, with a particular focus on its use in the study of α-amylase. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.

Introduction: The Advent of a Reliable Chromogenic Substrate

The development of simple, accurate, and rapid methods for measuring enzyme activity is a cornerstone of biochemical and clinical research. Prior to the introduction of synthetic chromogenic substrates, the determination of α-amylase activity often relied on complex, multi-step procedures. The discovery of this compound marked a significant advancement, offering a direct and continuous monitoring method for α-amylase activity.

This compound, with the chemical formula C₂₄H₃₄ClNO₁₈ and a molecular weight of 659.98 g/mol , is a maltotrioside derivative.[1][2] Its utility lies in the enzymatic cleavage by α-amylase, which liberates the chromophore 2-chloro-4-nitrophenol (CNP). This product has a distinct yellow color and can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[3][4][5] This direct relationship between color development and enzyme activity simplifies the assay and enhances its suitability for high-throughput screening and routine diagnostic applications.

Physicochemical and Kinetic Properties

A thorough understanding of the physicochemical and kinetic properties of this compound is essential for its effective application in enzymatic assays.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-chloro-4-nitrophenyl O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside[1][3]
Synonyms CNP-G3, this compound[1][3]
CAS Number 118291-90-0[1][2][3]
Molecular Formula C₂₄H₃₄ClNO₁₈[2][3]
Formula Weight 659.98 g/mol [1]
Appearance A solid[1][3]
Purity ≥95%[1][3]
λmax 291 nm[3]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: Slightly soluble[3]
Storage -20°C[1][2][3]
Stability ≥ 4 years at -20°C[3]
Enzymatic Kinetics with α-Amylase

The interaction between α-amylase and this compound follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

EnzymeSubstrateKₘ (mg/mL)Vₘₐₓ (µmol/min/mL)Reference
Aspergillus niger α-amylaseThis compound0.0446.95[6]

Note: Kₘ and Vₘₐₓ values can vary depending on the specific α-amylase isoenzyme and the assay conditions (e.g., pH, temperature, buffer composition).

Stability of this compound and Reagents

The stability of this compound and the reagents used in the α-amylase assay is crucial for obtaining reliable and reproducible results.

ConditionStabilityReference
This compound (solid) ≥ 4 years at -20°C[3]
This compound Stock Solution 6 months at -80°C; 1 month at -20°C (stored under nitrogen, away from moisture)[4]
Reconstituted Assay Reagent 21 days at 4°C[7]
Saliva Samples for α-Amylase Assay Stable with minimal decrease in activity when stored at 4°C, 20°C, 30°C, and 40°C for up to 28 days. Activity decreases with increasing temperature and exposure time.

Signaling Pathway: The Role of α-Amylase in Carbohydrate Metabolism

α-Amylase plays a pivotal role in the initial stages of carbohydrate digestion. It is an endoenzyme that catalyzes the hydrolysis of internal α-1,4-glycosidic linkages in large polysaccharides such as starch and glycogen. This process breaks down these complex carbohydrates into smaller oligosaccharides, including maltose, maltotriose, and α-limit dextrins. These smaller sugars are then further hydrolyzed into monosaccharides, primarily glucose, by other enzymes like α-glucosidases in the small intestine, which can then be absorbed into the bloodstream. The inhibition of α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetic patients.

Carbohydrate_Metabolism Starch Starch / Glycogen Oligosaccharides Oligosaccharides (Maltose, Maltotriose, α-limit dextrins) Starch->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream AlphaAmylase α-Amylase AlphaAmylase->Starch AlphaGlucosidase α-Glucosidases AlphaGlucosidase->Oligosaccharides

Carbohydrate digestion by α-amylase and α-glucosidase.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and a high-throughput screening assay for α-amylase inhibitors using this compound.

Chemical Synthesis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (this compound)

This protocol is a generalized representation based on established principles of carbohydrate chemistry and should be adapted and optimized by experienced synthetic chemists.

Materials:

  • Maltotriose

  • Acetic anhydride

  • Pyridine

  • Hydrogen bromide in acetic acid

  • 2-Chloro-4-nitrophenol

  • Silver(I) oxide or Mercury(II) cyanide

  • Dry dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

  • Acetylation of Maltotriose:

    • Dissolve maltotriose in a mixture of acetic anhydride and pyridine.

    • Stir the reaction at room temperature until peracetylation is complete (monitored by TLC).

    • Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain peracetylated maltotriose.

  • Glycosyl Bromide Formation:

    • Dissolve the peracetylated maltotriose in a minimal amount of dry DCM.

    • Cool the solution to 0°C and add a solution of hydrogen bromide in acetic acid dropwise.

    • Stir the reaction at 0°C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure to obtain the crude acetobromo-α-D-maltotriose. Use this product immediately in the next step.

  • Koenigs-Knorr Glycosylation:

    • Dissolve 2-chloro-4-nitrophenol and the crude acetobromo-α-D-maltotriose in dry DMF or DCM.

    • Add a glycosylation promoter such as silver(I) oxide or mercury(II) cyanide.

    • Stir the reaction in the dark at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture to remove the insoluble salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain peracetylated this compound.

  • Deacetylation (Zemplén deacetylation):

    • Dissolve the purified peracetylated this compound in dry methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir the reaction at room temperature and monitor by TLC until deacetylation is complete.

    • Neutralize the reaction with an acidic ion-exchange resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography to yield this compound.

High-Throughput Screening of α-Amylase Inhibitors using this compound in a 96-Well Plate Format

Materials:

  • Porcine pancreatic α-amylase (or other desired α-amylase)

  • This compound substrate

  • Assay buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl)

  • Test compounds (e.g., plant extracts, small molecules) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-amylase in assay buffer. The final concentration in the well should be optimized for linear reaction kinetics.

    • Prepare a stock solution of this compound in assay buffer. The final concentration should be at or near the Kₘ value for the enzyme.

    • Prepare serial dilutions of test compounds and acarbose in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Blank wells: Assay buffer only.

      • Negative control wells (100% enzyme activity): Assay buffer and α-amylase solution.

      • Positive control wells: Acarbose solution and α-amylase solution.

      • Test compound wells: Test compound solution and α-amylase solution.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for the interaction between the enzyme and potential inhibitors.

    • Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm kinetically over a specified time period (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of α-amylase inhibition for each test compound using the following formula:

Experimental Workflows and Logical Relationships

Visualizing experimental workflows and logical relationships is crucial for understanding and implementing complex assays.

High-Throughput Screening Workflow for α-Amylase Inhibitors

HTS_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - α-Amylase - this compound - Assay Buffer - Test Compounds - Acarbose (Control) Dispense Dispense Reagents into 96-Well Plate: - Controls - Test Compounds - α-Amylase Reagents->Dispense Preincubation Pre-incubate at 37°C Dispense->Preincubation Add_Substrate Add this compound Substrate Preincubation->Add_Substrate Kinetic_Read Kinetic Absorbance Reading at 405 nm Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates (ΔAbs/min) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC₅₀ Values Calc_Inhibition->Determine_IC50

Workflow for high-throughput screening of α-amylase inhibitors.

Logical Relationship of the this compound Assay Principle

Assay_Principle G3_CNP This compound (Substrate, Colorless) Products Products: - 2-Chloro-4-nitrophenol (CNP, Yellow) - Maltose - Glucose G3_CNP->Products Enzymatic Cleavage AlphaAmylase α-Amylase AlphaAmylase->G3_CNP acts on Absorbance Increased Absorbance at 405 nm Products->Absorbance is proportional to

Principle of the this compound based α-amylase assay.

Conclusion

This compound has established itself as an invaluable tool in the field of enzymology, particularly for the study of α-amylase. Its discovery and subsequent commercialization have provided researchers with a reliable, sensitive, and convenient method for determining enzyme activity. The direct colorimetric nature of the assay makes it highly amenable to automation and high-throughput screening, facilitating the discovery of novel α-amylase inhibitors with therapeutic potential. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical applications, and is intended to serve as a valuable resource for the scientific community. The detailed protocols and visual diagrams aim to empower researchers to effectively utilize this important chromogenic substrate in their own investigations.

References

G3-CNP versus other amylase substrates for initial screening.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to G3-CNP Versus Other Amylase Substrates for Initial Screening

Executive Summary

The selection of a suitable substrate is a cornerstone for the successful high-throughput screening (HTS) of α-amylase inhibitors, a critical area of research for metabolic disease therapeutics. This technical guide provides a comprehensive analysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), comparing its utility against other prevalent amylase substrates. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, comparative quantitative data, and a clear rationale for substrate selection in initial screening campaigns.

Introduction: The Critical Role of Substrate Selection in Amylase HTS

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down dietary starch into simpler sugars.[1] Inhibiting this enzyme is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[1] High-throughput screening is essential for identifying novel amylase inhibitors from large compound libraries.[1][2][3] The success of these screening campaigns hinges on the choice of an assay that is sensitive, robust, and automatable. The substrate used to measure enzyme activity is the most critical component of such an assay. An ideal substrate for HTS should offer a direct, simple, and highly reproducible measurement of amylase activity.

This compound: A Profile of a Leading Chromogenic Substrate

2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) is a chromogenic substrate designed for the direct measurement of α-amylase activity.[4][5]

Mechanism of Action: α-amylase directly hydrolyzes the this compound molecule.[6][7][8] This enzymatic cleavage releases the yellow-colored chromophore, 2-chloro-4-nitrophenol (CNP), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[9][10][11] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[7][12] A key advantage of this direct assay is that it does not require coupling or ancillary enzymes, which can be a source of interference and instability in other methods.[4][8]

G3_CNP_Reaction_Mechanism cluster_reactants Reactants cluster_products Products G3_CNP This compound (Substrate) Amylase α-Amylase G3_CNP->Amylase CNP 2-chloro-4-nitrophenol (Chromophore - Yellow) Amylase->CNP Hydrolysis Products Maltotriose & Other Oligosaccharides Amylase->Products

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Comparative Analysis of Amylase Substrates

While this compound is widely used, several other substrates are available for amylase activity measurement. The choice depends on the specific requirements of the assay, such as sensitivity, specificity, and compatibility with HTS automation.

Substrate ClassExample(s)Assay PrincipleAdvantagesDisadvantages
Soluble Chromogenic (Direct) This compound Direct enzymatic cleavage releases a chromophore (CNP) measured at 405 nm.[9][10]Simple, direct, no coupling enzymes needed, low background absorbance, high sensitivity, and good reagent stability.[4][8]Susceptible to interference from highly colored compounds.
Soluble Chromogenic (Coupled) 4-Nitrophenyl-α-oligosaccharides (G4-G7)α-amylase produces smaller oligosaccharides, which are then hydrolyzed by α-glucosidase to release p-nitrophenol.Utilizes defined oligosaccharide chains.Requires a stable and pure coupling enzyme; potential for interference with the second enzyme.[8][13]
Coupled Enzymatic (Non-Chromogenic) Starch, Maltotetraoseα-amylase produces glucose or maltose, which is then measured in a secondary reaction producing NADH or a colored product.[7]Uses a more "natural" substrate (starch).Multi-step assays are more prone to interference from compounds affecting the coupling enzymes (e.g., glucose oxidase, hexokinase).[7]
Insoluble Chromogenic Starch-dye conjugates (e.g., Cibachron blue-starch)Amylase digests the insoluble, dyed starch, releasing soluble, colored fragments into the supernatant.Mimics digestion of a natural, insoluble substrate.Heterogeneous assay format, requires separation step (centrifugation), can be difficult to automate, potential for batch-to-batch variability.[8]

Quantitative Performance Data

Direct quantitative comparisons in the literature are sparse and highly dependent on specific assay conditions (e.g., enzyme source, pH, temperature). However, general performance characteristics can be summarized.

ParameterThis compound4-Nitrophenyl-α-oligosaccharidesInsoluble Starch
Assay Format HomogeneousHomogeneousHeterogeneous
Enzymes Required 1 (α-Amylase)2+ (α-Amylase, α-Glucosidase)1 (α-Amylase)
Sensitivity High[4]Moderate to HighLow to Moderate
Linear Range Wide (e.g., up to 2000 U/L)[5][12]VariableNarrow
HTS Suitability ExcellentGoodPoor
Z'-factor Often > 0.90 in optimized assaysGenerally lower than direct assaysNot suitable for Z'-factor determination

Experimental Protocols for Inhibitor Screening

Protocol for this compound Based α-Amylase Inhibitor Screening

This protocol is designed for a 96-well microplate format, suitable for HTS.

G3_CNP_Screening_Workflow cluster_setup Assay Setup cluster_incubation Reaction cluster_readout Data Acquisition & Analysis A Dispense Assay Buffer (e.g., 50 µL) B Add Test Compound / Control (e.g., 5 µL) A->B C Add α-Amylase Solution (e.g., 20 µL) B->C D Pre-incubate at 37°C (10 min) C->D E Initiate with this compound Substrate (e.g., 25 µL) D->E F Incubate at 37°C (15-30 min) E->F G Measure Absorbance at 405 nm (Kinetic or Endpoint) F->G H Calculate Percent Inhibition G->H

Caption: Workflow for HTS of α-amylase inhibitors using this compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM 2-(N-morpholino)ethanesulfonic acid (MES), 50 mM NaCl, 5 mM CaCl₂, pH 6.0-6.3.[6][12]

    • α-Amylase Solution: Prepare a stock solution of human pancreatic or porcine pancreatic α-amylase in assay buffer to a final concentration that yields a robust signal within the linear range of the assay (e.g., 0.5-2.0 U/mL).

    • This compound Substrate Solution: Prepare a 1.8-2.25 mM solution of this compound in assay buffer.[8][14]

    • Controls: Prepare a positive control (e.g., Acarbose) and a negative control (vehicle, e.g., DMSO).

  • Assay Procedure (96-well plate):

    • To each well, add 155 µL of Assay Buffer.

    • Add 5 µL of the test compound, positive control, or vehicle control.

    • Add 20 µL of the α-Amylase Solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the this compound Substrate Solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic mode) or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percent inhibition using the formula: % Inhibition = [1 - (Rate_sample / Rate_vehicle)] * 100

Comparative Protocol: Insoluble Starch-Based Assay

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9.

    • Substrate Suspension: Prepare a 0.5% (w/v) suspension of a commercially available insoluble blue starch substrate in assay buffer. Ensure it is continuously stirred.

    • Stopping Reagent: 0.5 M NaOH.

  • Assay Procedure:

    • Add 50 µL of test compound, positive control, or vehicle control to microcentrifuge tubes.

    • Add 100 µL of α-amylase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the vortexed insoluble starch suspension.

    • Incubate at 37°C for 30 minutes with constant agitation.

    • Terminate the reaction by adding 100 µL of Stopping Reagent.

    • Centrifuge the tubes at 3,000 x g for 5 minutes to pellet the unreacted substrate.

    • Transfer 150 µL of the clear supernatant to a new 96-well plate.

    • Measure the absorbance at the appropriate wavelength for the dye (e.g., 595-620 nm).

Conclusion and Recommendations for Initial Screening

For the initial phase of a high-throughput screening campaign for α-amylase inhibitors, the this compound substrate is highly recommended. Its advantages of a simple, homogeneous ("mix-and-read") format, high sensitivity, low background, and excellent stability are paramount for the rapid and cost-effective screening of large compound libraries.[4][8] The direct nature of the assay minimizes the potential for compound interference that can plague multi-enzyme coupled systems.[8]

While substrates like starch are more physiologically relevant, the associated heterogeneous assays are not conducive to automation and large-scale screening. Therefore, a robust screening strategy should employ this compound for the primary screen to identify initial hits. Subsequently, these hits should be validated and characterized in secondary, orthogonal assays, including those that use starch as a substrate, to confirm their mechanism of action and eliminate false positives.

References

Absorbance Spectrum of 2-Chloro-4-Nitrophenol Released from G3-CNP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorbance spectrum of 2-chloro-4-nitrophenol (CNP) following its enzymatic release from the third-generation chromogenic substrate, G3-CNP. This document details the quantitative spectral data, comprehensive experimental protocols for its measurement, and visual representations of the underlying biochemical processes.

Core Data Presentation

The spectrophotometric analysis of 2-chloro-4-nitrophenol is critical for quantifying its release from this compound, a process frequently utilized in enzymatic assays. The key quantitative data related to its absorbance spectrum are summarized below.

ParameterValueWavelength (nm)Conditions
Molar Absorptivity (ε)14,580 M⁻¹ cm⁻¹405pH 7.5 (Tris-HCl buffer)
Absorbance Maximum 1 (λmax)~290Not specifiedNot specified
Absorbance Maximum 2 (λmax)~350Not specifiedNot specified

Data for molar absorptivity at 405 nm is derived from studies on the enzymatic catabolism of 2-chloro-4-nitrophenol[1]. Absorbance maxima are estimated from the publicly available UV-Vis spectrum from the National Institute of Standards and Technology (NIST)[2].

Experimental Protocols

Accurate determination of 2-chloro-4-nitrophenol concentration relies on precise experimental execution. The following protocols outline the necessary steps for preparing standard solutions and measuring the absorbance of CNP released from this compound.

Preparation of 2-Chloro-4-Nitrophenol Standard Solutions

A standard curve is essential for correlating absorbance with concentration.

  • Stock Solution Preparation (1 mM): Dissolve 17.36 mg of 2-chloro-4-nitrophenol (molar mass: 173.56 g/mol ) in 100 mL of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to create a 1 mM stock solution.

  • Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 0.01 mM to 0.4 mM.[3]

  • Blank Solution: Use the same buffer as used for the dilutions as the blank for spectrophotometer calibration.

Spectrophotometric Measurement of Released 2-Chloro-4-Nitrophenol

This protocol details the enzymatic assay and subsequent measurement.

  • Reaction Setup: In a microplate well or a cuvette, combine the this compound substrate with the α-amylase enzyme solution in a suitable buffer (e.g., MES buffer at pH 6.0)[4].

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically 37°C, for a defined period (e.g., 10 minutes) to allow for the enzymatic cleavage of this compound and the release of 2-chloro-4-nitrophenol.[4]

  • Absorbance Reading: Following incubation, measure the absorbance of the solution at 405 nm using a spectrophotometer.[4] This wavelength is standard for detecting the released 2-chloro-4-nitrophenol.

  • Concentration Determination: Use the standard curve generated from the 2-chloro-4-nitrophenol standards to determine the concentration of the released CNP in the enzymatic reaction.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key processes involved in the release and detection of 2-chloro-4-nitrophenol.

G3_CNP_Cleavage cluster_reaction Enzymatic Reaction cluster_products Cleavage Products G3_CNP This compound Substrate Amylase α-Amylase G3_CNP->Amylase Binding Products Reaction Products Amylase->Products Catalysis CNP 2-Chloro-4-nitrophenol (Chromophore) Products->CNP G3 Maltotriose Products->G3

Enzymatic cleavage of this compound by α-amylase.

Spectrophotometry_Workflow Start Released 2-Chloro-4-nitrophenol in Solution Spectrophotometer Spectrophotometer Start->Spectrophotometer Detector Detector Spectrophotometer->Detector LightSource Light Source (405 nm) LightSource->Spectrophotometer Absorbance Absorbance Reading Detector->Absorbance Concentration Concentration Determination (Beer-Lambert Law) Absorbance->Concentration

Workflow for spectrophotometric detection of 2-chloro-4-nitrophenol.

References

Understanding G3-CNP specificity for different α-amylase isoenzymes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP), and its specificity towards the primary human α-amylase isoenzymes: pancreatic (P-type) and salivary (S-type). This document outlines the enzymatic reaction, collates available data on isoenzyme specificity, provides detailed experimental protocols for activity measurement and kinetic analysis, and illustrates relevant biological and experimental workflows.

Introduction to α-Amylase Isoenzymes and the this compound Substrate

Human α-amylase (EC 3.2.1.1) is a key enzyme in carbohydrate metabolism, responsible for the endo-hydrolysis of α-1,4-glucosidic linkages in starch, glycogen, and related polysaccharides.[1] It exists predominantly as two major isoenzymes: pancreatic (P-type) and salivary (S-type).[2] While P-type amylase is synthesized in the acinar cells of the pancreas and secreted into the duodenum, S-type amylase is produced by the salivary glands and initiates carbohydrate digestion in the oral cavity.[3] Although structurally very similar, with approximately 97% sequence homology, differences in their amino acid composition lead to distinct physicochemical properties.[4]

The this compound substrate is a synthetic chromogenic molecule designed for the direct and kinetic measurement of α-amylase activity.[5] The principle of the assay is based on the enzymatic cleavage of this compound by α-amylase, which liberates the chromophore 2-chloro-4-nitrophenol (CNP).[1][6] The rate of CNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.[4][7]

This compound Specificity and Quantitative Data

The this compound substrate is utilized in numerous commercial assays for the determination of total α-amylase activity in serum and other biological fluids.[1][6] While it is established that both P-type and S-type isoenzymes can hydrolyze this compound, detailed comparative studies quantifying the kinetic parameters—Michaelis-Menten constant (Km) and maximum velocity (Vmax)—for each human isoenzyme with this specific substrate are not extensively documented in publicly available literature.

One study evaluating a different blocked substrate, 3-keto butylidene-β-2-chloro-4-nitrophenyl maltopentaoside, noted that both pancreatic and salivary isoenzymes behaved "nearly identically" in terms of the products formed.[8] Another investigation using carboxymethylamyloses as substrates found that the kinetic parameters for human pancreatic and salivary α-amylase were "similar".[9] However, other studies using different substrates, such as insoluble dyed starch or p-nitrophenyloligosaccharides, have demonstrated clear differences in the catalytic efficiencies of the two isoenzymes.[7][10]

Given the lack of direct comparative kinetic data for this compound, this guide provides a detailed protocol (see Section 4.2) for researchers to determine these parameters empirically. Such a study is crucial for definitively characterizing the specificity of this compound.

Table 1: General Reaction Conditions for α-Amylase Assay using this compound

ParameterRecommended Value/RangeSource(s)
Substrate (this compound)1.8 - 2.25 mmol/L[1][4][7]
pH6.0 - 6.28[7][11]
Buffer2-(N-morpholino)ethanesulfonic acid (MES)[4][7]
Temperature37°C[1][12]
Wavelength405 nm[1][4]
Co-factorsCalcium Chloride (approx. 5-6 mmol/L)[4][7]
ActivatorsSodium Chloride (approx. 300-350 mmol/L)[5][7]
Other AdditivesPotassium Thiocyanate (450-900 mmol/L)[5][7]

Note: The inclusion of potassium thiocyanate has been shown to significantly increase the rate of CNP-release by human salivary α-amylase, potentially by altering the enzyme's cleavage pattern and enhancing catalytic efficiency.[2]

Visualizing Workflows and Pathways

General Workflow for α-Amylase Activity Measurement

The following diagram illustrates the typical workflow for determining total α-amylase activity using the this compound substrate.

G1 cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent Prepare this compound Reagent Buffer Mix Mix Reagent and Sample Reagent->Mix Sample Prepare Sample (e.g., Serum) Sample->Mix Incubate Incubate at 37°C Mix->Incubate t=0 Measure Measure Absorbance at 405 nm (Kinetic) Incubate->Measure Continuous Calculate Calculate Activity (ΔAbs/min) Measure->Calculate

Workflow for this compound α-Amylase Assay.
Workflow for Determining Isoenzyme-Specific Activity

To determine the activity of a specific isoenzyme (e.g., P-type), an additional step involving a specific inhibitor of the other isoenzyme (S-type) is required.

G2 cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagent_Total Prepare Reagent for Total Amylase Assay_Total Run Assay 1: Measure Total Activity Reagent_Total->Assay_Total Reagent_P Prepare Reagent with S-type Inhibitor Assay_P Run Assay 2: Measure P-type Activity Reagent_P->Assay_P Sample Prepare Sample Sample->Assay_Total Sample->Assay_P Calculate Calculate S-type Activity: (Total Activity - P-type Activity) Assay_Total->Calculate Assay_P->Calculate

Workflow for Differentiating α-Amylase Isoenzymes.
Non-Digestive Regulatory Roles of Pancreatic α-Amylase

Beyond its classical role in starch digestion, pancreatic α-amylase has been shown to have regulatory functions within the small intestine. It can bind to brush border membrane glycoproteins, influencing the activity of other enzymes and transporters.

G3 cluster_lumen Intestinal Lumen cluster_bbm Brush Border Membrane cluster_enterocyte Enterocyte Amylase Pancreatic α-Amylase SI Sucrase-Isomaltase (α-glucosidase) Amylase->SI Binds & Enhances Maltose Degradation SGLT1 SGLT1 (Glucose Transporter) Amylase->SGLT1 Binds & Inhibits Glucose Uptake Starch Starch Starch->Amylase Digestion Glucose Glucose SGLT1->Glucose Transport

Regulatory Interactions of α-Amylase at the Brush Border.

Experimental Protocols

Protocol for Measurement of Total α-Amylase Activity

This protocol outlines the kinetic colorimetric assay for determining total α-amylase activity in a serum sample.

Materials:

  • This compound Reagent: Containing this compound, MES buffer (pH 6.1), NaCl, CaCl2, and stabilizers.

  • Serum sample

  • Spectrophotometer capable of reading at 405 nm with temperature control at 37°C.

  • Cuvettes with a 1 cm pathlength.

  • Pipettes and general laboratory equipment.

Procedure:

  • Reagent Preparation: Prepare the this compound working reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.

  • Assay Setup: Set the spectrophotometer to measure absorbance at 405 nm and maintain the cuvette holder at 37°C.

  • Reaction Initiation: Pipette a defined volume of the this compound reagent (e.g., 1000 µL) into a cuvette. Add a small volume of the serum sample (e.g., 20 µL).[1]

  • Mixing and Measurement: Mix the contents of the cuvette immediately and gently. Start the kinetic measurement.

  • Data Acquisition: Record the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a total of 3-5 minutes.[1]

  • Calculation: Determine the mean change in absorbance per minute (ΔA/min). The α-amylase activity (U/L) is calculated using the following formula: Activity (U/L) = (ΔA/min) x Factor The factor is derived from the molar absorptivity of CNP, the sample volume, and the total reaction volume.

Protocol for Determination of Km and Vmax for a Specific Isoenzyme

This protocol describes how to determine the kinetic parameters for a purified α-amylase isoenzyme (e.g., P-type) using the this compound substrate. To study one isoenzyme, it must first be purified or a specific inhibitor for the other isoenzyme must be used.[5]

Materials:

  • Purified human pancreatic or salivary α-amylase of known concentration.

  • This compound substrate stock solution.

  • Reaction buffer (e.g., 50 mmol/L MES, pH 6.1, 300 mmol/L NaCl, 5 mmol/L CaCl2).

  • Spectrophotometer and equipment as listed in 4.1.

Procedure:

  • Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the reaction buffer, covering a range of concentrations both below and above the expected Km. A typical range might be 0.1 to 10 times the presumed Km.

  • Enzyme Preparation: Prepare a working solution of the purified α-amylase isoenzyme in the reaction buffer. The concentration should be chosen to yield a linear rate of reaction for the duration of the assay.

  • Assay Performance: a. For each substrate concentration, pipette the substrate solution into a cuvette and pre-warm to 37°C. b. Initiate the reaction by adding a fixed amount of the enzyme solution. c. Mix and immediately begin recording the absorbance at 405 nm over time. d. Calculate the initial velocity (v0) for each substrate concentration from the linear portion of the reaction curve (ΔA/min). Convert ΔA/min to µmol/min using the molar extinction coefficient of CNP.

  • Data Analysis: a. Plot the initial velocity (v0) against the substrate concentration ([S]). b. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. c. Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/v0 vs. 1/[S]), to estimate Km and Vmax from the x-intercept (-1/Km) and y-intercept (1/Vmax), respectively.

Table 2: Data Collection for Michaelis-Menten Analysis

[this compound] (mmol/L)ΔA/minInitial Velocity (v₀) (µmol/min)1/[S] (L/mmol)1/v₀ (min/µmol)
Concentration 1............
Concentration 2............
Concentration 3............
Concentration 4............
Concentration 5............
Concentration 6............
Concentration 7............
Concentration 8............

Conclusion

The this compound substrate provides a robust and direct method for the kinetic measurement of total α-amylase activity. While both major human isoenzymes, pancreatic and salivary α-amylase, are known to hydrolyze this substrate, a comprehensive, direct comparison of their kinetic parameters is not well-established in the literature. This technical guide provides the necessary background and detailed experimental protocols to enable researchers to perform these critical characterizations. Understanding the precise specificity of this compound for each isoenzyme is essential for interpreting results accurately, particularly in research and clinical contexts where the origin of hyperamylasemia is diagnostically important. The described workflows and protocols offer a clear path for scientists to elucidate these parameters and contribute valuable data to the field.

References

Detecting α-Amylase Activity in Biological Samples: A Technical Guide to the G3-CNP Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2-chloro-p-nitrophenyl-α-D-maltotrioside (G3-CNP) method for the quantitative determination of α-amylase activity in various biological samples. This colorimetric assay offers a direct and efficient means of measuring the enzymatic activity of α-amylase, an important enzyme in carbohydrate metabolism and a key biomarker in various physiological and pathological states.

Principle of the this compound Assay

The this compound assay is based on the enzymatic hydrolysis of the chromogenic substrate, 2-chloro-p-nitrophenyl-α-D-maltotrioside. In the presence of α-amylase, the this compound substrate is cleaved, releasing 2-chloro-4-nitrophenol (CNP). The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.[1][2][3][4][5]

The enzymatic reaction can be summarized as follows:

10 this compound (in the presence of α-Amylase) → 9 CNP + 1 CNPG2 + G3 + G[5]

Where:

  • This compound: 2-chloro-p-nitrophenyl-α-D-maltotrioside (Substrate)

  • α-Amylase: The enzyme being measured

  • CNP: 2-chloro-4-nitrophenol (Chromogenic product)

  • CNPG2: 2-chloro-4-nitrophenyl-α-D-maltoside

  • G3: Maltotriose

  • G: Glucose

A key advantage of the this compound method is that it is a direct assay, meaning it does not require coupling enzymes for signal generation.[4] This simplifies the reaction and can improve reagent stability.

Quantitative Data Summary

The performance characteristics of the this compound assay have been evaluated in numerous studies. The following tables summarize the typical quantitative data for this method, providing a basis for comparison and validation.

Table 1: Assay Performance Characteristics

ParameterTypical ValueSource(s)
Linearity Up to 2200 U/L[6]
Limit of Detection (LOD) 0.2439 U/L to 3.3 U/L[1][2][6]
Intra-assay Precision (CV%) 0.53% - 1.45%[6][7]
Inter-assay Precision (CV%) 0.47% - 1.84%[6][7]
Wavelength 405 nm[1][2][3][4][5]
Temperature 37°C[1][3][5]

Table 2: Reagent and Sample Stability

ItemStorage ConditionStabilitySource(s)
This compound Reagent (unopened) 2-8°CUntil expiration date[1][5]
This compound Reagent (opened) 2-8°C60 days[1][5]
Serum/Plasma Room Temperature (15-25°C)7 days[8][9]
2-8°C1 month[1][8]
Urine (pH adjusted to ~7.0) 2-8°C1 month[1]

Experimental Protocols

The following is a generalized experimental protocol synthesized from various commercially available this compound α-amylase assay kits. It is recommended to consult the specific manufacturer's instructions for the kit being used.

Reagent Preparation

The this compound reagent is typically provided as a ready-to-use liquid.[1][5] Signs of reagent deterioration include the presence of particles, turbidity, or a blank absorbance at 405 nm greater than or equal to 0.40.[1][5]

Sample Handling
  • Serum and Plasma: Can be used directly. Heparin is a recommended anticoagulant.[1] Avoid anticoagulants such as citrate, oxalate, and EDTA as they can chelate calcium, which is essential for α-amylase activity.[8][9]

  • Urine: The pH should be adjusted to approximately 7.0 before storage.[1]

  • Other Biological Fluids: The assay can also be adapted for other biological fluids such as ascitic, duodenal, and pleural fluids.[9]

  • Saliva: Saliva contains high levels of α-amylase, so care should be taken to avoid contamination of samples and reagents.[1]

Assay Procedure (Manual Method)
  • Set up the Spectrophotometer: Wavelength at 405 nm and temperature at 37°C.

  • Pipette Reagent: Add 1.0 mL of the this compound reagent to a cuvette.

  • Pre-incubate: Incubate the reagent at 37°C for at least 5 minutes.

  • Add Sample: Add 20 µL of the biological sample to the cuvette.

  • Mix and Incubate: Mix the contents of the cuvette thoroughly and incubate at 37°C.

  • Read Absorbance: After a 1-minute incubation, read the initial absorbance (A1). Continue to read the absorbance at 1-minute intervals for the next 2 minutes (A2 and A3).[1]

  • Calculate Results: Calculate the change in absorbance per minute (ΔA/min). The α-amylase activity is then calculated using a specific factor provided by the kit manufacturer.

Automated Analyzers

The this compound assay is readily adaptable to automated clinical chemistry analyzers. The specific instrument settings and protocols should be obtained from the reagent manufacturer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction pathway and a typical experimental workflow for the this compound assay.

G3_CNP_Reaction_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Amylase α-Amylase Products CNP + CNPG2 + G3 + G (Products) Amylase->Products Hydrolysis G3_CNP This compound (Substrate) G3_CNP->Amylase CNP 2-chloro-4-nitrophenol (CNP) Spectrophotometer Spectrophotometer (405 nm) CNP->Spectrophotometer Absorbance Measurement

Caption: Enzymatic reaction and detection pathway of the this compound assay.

G3_CNP_Experimental_Workflow start Start sample_prep Sample Preparation (Serum, Plasma, Urine, etc.) start->sample_prep reagent_prep Reagent Preparation (Ready-to-use) start->reagent_prep reaction_setup Reaction Setup (Mix Sample and Reagent) sample_prep->reaction_setup reagent_prep->reaction_setup incubation Incubation (37°C) reaction_setup->incubation measurement Absorbance Measurement (405 nm, kinetic read) incubation->measurement calculation Calculation of α-Amylase Activity measurement->calculation end End calculation->end

Caption: General experimental workflow for the this compound α-amylase assay.

Interfering Substances and Limitations

Several substances can interfere with the accuracy of the this compound assay. It is crucial to be aware of these potential interferences when interpreting results.

Table 3: Potential Interfering Substances

SubstanceEffectSource(s)
Chelating Agents (Citrate, Oxalate, EDTA) Decreased activity[1][8][9]
Hemolysis Interference with results[1]
Bilirubin, Lipemia, Ascorbic Acid, Triglycerides Minimal interference at typical levels[2][7]
Saliva and Sweat Falsely elevated results due to high α-amylase content[1]

Method Comparison and Validation

The this compound method has been shown to correlate well with other established methods for α-amylase measurement, such as those using 4,6-ethylidene (G7)-p-nitrophenyl (G1)-alpha-D-maltoheptaoside (EPS-G7) and maltotetraose as substrates.[4] Compared to the EPS-G7 method, the this compound assay has demonstrated greater sensitivity and longer reagent stability.[4] Assays using 4-nitrophenyl-alpha-oligosaccharides as substrates, like this compound, generally have the advantages of a short lag phase, no apparent interference from sample metabolites and enzymes, and extremely stable substrates with low blank values.[10]

Applications in Research and Drug Development

Beyond its clinical diagnostic utility in conditions like acute pancreatitis, the this compound assay is a valuable tool in research and drug development.[5] Its applications include:

  • Screening for α-amylase inhibitors: The direct and rapid nature of the assay makes it suitable for high-throughput screening of compound libraries for potential α-amylase inhibitors, which are of interest in the development of therapeutics for diabetes and obesity.

  • Preclinical studies: The assay can be used to measure α-amylase activity in animal models to study disease pathogenesis and evaluate the efficacy of novel drug candidates.

  • Basic research: The this compound method provides a reliable way to study the kinetics and regulation of α-amylase in various biological systems.

References

Preliminary Investigation of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) in Saliva Diagnostics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salivary diagnostics represents a non-invasive and increasingly valuable frontier in clinical and research settings. Among the key biomarkers in saliva, α-amylase offers significant insights into physiological processes, including stress responses and digestive health. The quantification of salivary α-amylase activity is crucial for its utility as a biomarker. This technical guide provides an in-depth overview of the use of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP or CNP-G3), a chromogenic substrate, for the kinetic determination of salivary α-amylase activity. This document details the underlying biochemistry, comprehensive experimental protocols, and data interpretation, and is intended to serve as a foundational resource for researchers and drug development professionals in the field of saliva diagnostics.

Introduction: Salivary α-Amylase and the this compound Substrate

Salivary α-amylase is a primary enzyme in human saliva, initiating the digestion of starch in the oral cavity.[1][2][3] It functions by hydrolyzing the α-1,4-glycosidic bonds in polysaccharides.[1] Beyond its digestive role, salivary α-amylase has emerged as a significant biomarker for the activity of the sympathetic nervous system, making it a valuable tool in stress research and various fields of biobehavioral science.[1][4][5]

The this compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) substrate provides a simple and efficient method for quantifying α-amylase activity.[6][7][8] The principle of this kinetic colorimetric assay is based on the enzymatic cleavage of this compound by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured spectrophotometrically at a wavelength of 405 nm.[6][8] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[6][9]

Experimental Protocols

Principle of the Assay

The kinetic assay for α-amylase activity using this compound is based on the following enzymatic reaction:

  • α-Amylase hydrolyzes 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) into smaller sugar molecules and releases the yellow-colored 2-chloro-4-nitrophenol (CNP).

  • The rate of increase in absorbance at 405 nm, due to the formation of CNP, is directly proportional to the α-amylase activity in the saliva sample.

Reagents and Equipment
  • Reagent: A solution containing 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). The concentration of CNPG3 is typically around 2.25 mmol/L.[9][10] The reagent may also contain buffers (e.g., MES at pH 6.0), salts (e.g., sodium chloride), and stabilizers (e.g., calcium acetate, potassium thiocyanate).[10]

  • Phosphate Buffered Saline (PBS): For sample dilution.

  • Spectrophotometer: Capable of reading absorbance at 405 nm.

  • Microplate reader (optional): For high-throughput analysis.

  • Incubator: To maintain a constant temperature (e.g., 37°C).

  • Pipettes and tips: For accurate liquid handling.

  • Saliva collection devices.

Saliva Sample Collection and Preparation
  • Collection: Collect unstimulated saliva by passive drool into a collection tube. To minimize variability, subjects should refrain from eating, drinking, or oral hygiene for at least one hour before collection.

  • Clarification: Centrifuge the saliva samples to remove cellular debris and other insoluble components.

  • Dilution: Dilute the saliva samples with PBS. A 5-fold dilution is often appropriate, but the optimal dilution factor may need to be determined empirically to ensure the readings fall within the linear range of the assay.[11]

Assay Procedure
  • Pipette 175 µL of PBS solution into each well of a microplate.[11]

  • Add 5 µL of the diluted saliva sample to each well.[11]

  • Gently shake the plate for 5-10 seconds.[11]

  • Incubate the plate for 1 hour at 37°C.[11]

  • Add 20 µL of the this compound reagent to each well.[11]

  • Immediately begin reading the absorbance at 405 nm in a spectrophotometer or microplate reader.[11]

  • Take kinetic readings at regular intervals (e.g., every minute) for a set period (e.g., 3-5 minutes).

  • Calculate the rate of change in absorbance per minute (ΔOD/min).

Calculation of α-Amylase Activity

The α-amylase activity is calculated using the following formula:

Amylase Activity (U/L) = (ΔOD/min) x Factor

The "Factor" is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol, the sample volume, and the total reaction volume. This factor is often provided by the manufacturer of the this compound reagent kit.

Data Presentation

The following table summarizes quantitative data from a study investigating the association between salivary α-amylase levels and oral health conditions in smokers.[12]

GroupConditionMean Salivary α-Amylase Level (U/mL)
ASmokers without oral lesions140
BSmokers with leukoplakia180
CSmokers with oral cancer220

Data from a comparative study on male smokers. Statistical analysis revealed a significant increase in α-amylase levels in groups B and C compared to group A (P < 0.05), and a significant difference between groups B and C (P < 0.05).[12]

Mandatory Visualizations

This compound Enzymatic Reaction

G3_CNP_Reaction cluster_reactants Reactants cluster_products Products G3_CNP This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) CNP CNP (2-chloro-4-nitrophenol) (Yellow Chromophore) G3_CNP->CNP Hydrolysis Sugars Maltotrioside & Glucose G3_CNP->Sugars Amylase Salivary α-Amylase Amylase->G3_CNP

Caption: Enzymatic cleavage of this compound by salivary α-amylase.

Experimental Workflow for Salivary α-Amylase Assay

Experimental_Workflow Saliva_Collection 1. Saliva Collection (Passive Drool) Centrifugation 2. Centrifugation (Clarification) Saliva_Collection->Centrifugation Dilution 3. Sample Dilution (with PBS) Centrifugation->Dilution Plate_Setup 4. Plate Setup (PBS + Diluted Saliva) Dilution->Plate_Setup Incubation 5. Incubation (1 hour at 37°C) Plate_Setup->Incubation Reagent_Addition 6. This compound Reagent Addition Incubation->Reagent_Addition Measurement 7. Kinetic Measurement (Absorbance at 405 nm) Reagent_Addition->Measurement Data_Analysis 8. Data Analysis (Calculate ΔOD/min) Measurement->Data_Analysis

Caption: Step-by-step workflow for the this compound based salivary α-amylase assay.

Physiological Regulation and Role of Salivary α-Amylase

Salivary_Amylase_Regulation cluster_functions Biological Functions Stress Psychological/Physical Stress SNS Sympathetic Nervous System (SNS) Activation Stress->SNS Salivary_Glands Salivary Glands (Acinar Cells) SNS->Salivary_Glands Amylase_Secretion α-Amylase Secretion into Saliva Salivary_Glands->Amylase_Secretion Digestion Initiation of Starch Digestion Amylase_Secretion->Digestion Biomarker Stress Biomarker Amylase_Secretion->Biomarker

Caption: Regulation and key functions of salivary α-amylase.

Conclusion

The use of this compound as a substrate for measuring salivary α-amylase activity offers a robust, sensitive, and high-throughput method for researchers and clinicians. This technical guide provides the essential framework for implementing this assay, from sample collection to data analysis. The non-invasive nature of saliva collection, coupled with the efficiency of the this compound method, positions salivary α-amylase as a valuable biomarker in a wide range of applications, including stress physiology, sports science, and clinical diagnostics. Further research and standardization of protocols will continue to enhance the utility of this important diagnostic tool.

References

Methodological & Application

Application Notes and Protocols for Kinetic Measurement of α-Amylase Activity using 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a crucial enzyme in carbohydrate metabolism, catalyzing the hydrolysis of starch and glycogen. Its measurement is vital in various fields, including clinical diagnostics for conditions like acute pancreatitis, and in drug development for screening potential enzyme inhibitors.[1][2][3] This document provides a detailed standard operating procedure for the kinetic measurement of α-amylase activity using the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP). This direct assay offers high sensitivity and specificity, eliminating the need for auxiliary enzymes.[4] The methodology is based on the principle that α-amylase hydrolyzes this compound to release 2-chloro-4-nitrophenol (CNP), a colored compound that can be monitored spectrophotometrically at 405 nm.[1][2][5] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2]

Principle of the Assay

The kinetic assay relies on the enzymatic cleavage of the this compound substrate by α-amylase. The reaction proceeds as follows:

10 this compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) + H₂O --(α-Amylase)--> 9 CNP (2-chloro-4-nitrophenol) + 1 CNP-G2 (2-chloro-4-nitrophenyl-α-D-maltoside) + 9 G3 (Maltotriose) + G (Glucose) [1][3]

The production of the chromophore, 2-chloro-4-nitrophenol (CNP), results in an increased absorbance at 405 nm. By measuring the rate of this absorbance change (ΔAbs/min), the enzymatic activity of α-amylase can be accurately quantified.[1][6]

Data Presentation

Quantitative data from the kinetic assay should be meticulously recorded and organized. The following tables provide a template for structuring your experimental data for clear comparison and analysis.

Table 1: Reagent Composition

ComponentConcentration
MES Buffer (pH 6.0 - 6.1)50 - 100 mmol/L
2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound)1.8 - 2.25 mmol/L
Sodium Chloride (NaCl)300 - 350 mmol/L
Calcium Acetate or Calcium Chloride5 - 6 mmol/L
Potassium Thiocyanate450 - 900 mmol/L
Sodium Azide (as preservative)0.1% or 15 mmol/L

Note: The optimal reagent concentrations can vary slightly between different commercial kits and laboratory preparations. It is crucial to adhere to the specific concentrations provided by your reagent supplier.[1][2][3][6][7][8]

Table 2: Experimental Parameters

ParameterValue
Wavelength405 nm
Temperature37°C
Cuvette Path Length1 cm
Incubation/Lag Time60 seconds
Reading Interval60 seconds
Number of Readings3-4
Linearity LimitUp to 820 - 2000 U/L

Note: Ensure the spectrophotometer is calibrated and the temperature is maintained consistently throughout the assay.[2][6][7]

Table 3: Sample Data and Activity Calculation

Sample IDReading 1 (Abs)Reading 2 (Abs)Reading 3 (Abs)ΔAbs/minα-Amylase Activity (U/L)
Blank
Control 1
Control 2
Sample 1
Sample 2

Activity (U/L) = ΔAbs/min x Factor

The factor is derived from the molar absorptivity of 2-chloro-4-nitrophenol at 405 nm (typically around 12.9 L·mmol⁻¹·cm⁻¹) and the reaction volumes.[6][9] The specific factor is often provided with commercial reagent kits (e.g., 3591 or 3178).[1][6]

Experimental Protocols

This section outlines the detailed methodology for performing the kinetic measurement of α-amylase with this compound.

Reagent Preparation
  • Working Reagent: Most commercially available kits provide a ready-to-use liquid reagent.[6][10] If reagents are provided in separate vials, they should be reconstituted or mixed according to the manufacturer's instructions.[9]

  • Storage and Stability: Store the reagent at 2-8°C and protect it from light.[1][6] Once opened, the reagent is typically stable for a specified period if stored correctly.[3][11] Discard the reagent if it appears cloudy or the absorbance at 405 nm is above a certain threshold (e.g., >0.600).[3][10]

Sample Handling
  • Sample Type: Serum or plasma (heparinized) are the recommended sample types.[2] Avoid using anticoagulants like EDTA, citrate, or oxalate as they can chelate calcium ions, which are essential for amylase activity.[2][3][9]

  • Sample Storage: α-Amylase in serum is stable for up to 7 days at room temperature and for at least a month at 2-8°C.[9]

  • Sample Dilution: If the change in absorbance per minute (ΔA/min) exceeds the linear range of the assay (e.g., >0.500), dilute the sample with saline (0.9% NaCl) and repeat the measurement.[1] Remember to multiply the final result by the dilution factor.

Assay Procedure (Manual Method)
  • Bring the reagent and samples to room temperature (15-30°C) before use.[6]

  • Pipette 1.0 mL of the this compound reagent into appropriately labeled cuvettes.[6]

  • Pre-incubate the cuvettes containing the reagent at 37°C for at least 5 minutes.[6]

  • Set the spectrophotometer to a wavelength of 405 nm and zero it with deionized water.[6]

  • Add 25 µL (or the volume specified by the kit) of the sample (serum, plasma, or control) to the pre-warmed reagent in the cuvette.[6]

  • Mix gently by inversion and start a timer.

  • After an initial lag phase of 60 seconds, record the absorbance.[2][6]

  • Continue to record the absorbance at 60-second intervals for an additional 2-3 minutes.[1][6]

  • Calculate the mean change in absorbance per minute (ΔAbs/min).

Quality Control

To ensure the reliability of the results, it is imperative to include quality control (QC) samples in each run.

  • Run normal and abnormal control sera with known amylase concentrations with each batch of samples.[1][2]

  • The obtained values for the QC samples should fall within the manufacturer's specified range.

  • If QC results are out of range, investigate potential issues with the reagents, instrument, or procedure before reporting patient results.

Mandatory Visualizations

Reaction Pathway Diagram

G3_CNP_Amylase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) Amylase α-Amylase This compound->Amylase H2O H₂O H2O->Amylase CNP CNP (2-chloro-4-nitrophenol) (Colored Product) Amylase->CNP Hydrolysis Other_Products CNP-G2 + Maltotriose + Glucose Amylase->Other_Products Amylase_Assay_Workflow start Start reagent_prep Prepare/Equilibrate This compound Reagent start->reagent_prep sample_prep Prepare Samples (Serum/Plasma/Controls) start->sample_prep incubation Pre-incubate Reagent at 37°C reagent_prep->incubation add_sample Add Sample to Reagent sample_prep->add_sample incubation->add_sample mix Mix Gently add_sample->mix measure Measure Absorbance at 405 nm (Kinetic Readings) mix->measure calculate Calculate ΔAbs/min and Amylase Activity measure->calculate end End calculate->end

References

How to prepare G3-CNP stock solutions and working reagents.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for G3-CNP Solutions

Topic: Preparation of 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) Stock Solutions and Working Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound or CNP-G3) is a chromogenic substrate used for the determination of α-amylase activity.[1][2] The enzymatic hydrolysis of this compound by α-amylase releases 2-chloro-4-nitrophenol (CNP), a product that can be quantified by measuring the absorbance at 405 nm.[1][2][3] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions and working reagents for use in α-amylase assays.

Quantitative Data Summary

This compound Stock Solution Preparation

This compound is typically supplied as a solid and can be dissolved in various solvents to create a concentrated stock solution.[5] The choice of solvent depends on the experimental requirements and desired concentration.

Table 1: this compound Stock Solution Parameters

SolventSolubilityRecommended StorageStorage DurationKey Considerations
DMSO ~30 mg/mL[2][5]-20°C or -80°C1 month at -20°C, 6 months at -80°C[1][6]Purge with inert gas.[5] Ensure final solvent concentration is low in the working solution.[5]
Dimethylformamide (DMF) ~30 mg/mL[2][5]-20°C or -80°C1 month at -20°C, 6 months at -80°C[1][6]Purge with inert gas.[5] Ensure final solvent concentration is low.[5]
Water (H₂O) ~250 mg/mL (may require ultrasonic treatment)[6]-20°C or -80°CNot recommended for more than one day.[5]Sterilize with a 0.22 μm filter before use.[1][6]
PBS (pH 7.2) ~10 mg/mL[2][5]2-8°CNot recommended for more than one day.[5]Ensure buffer components do not interfere with the assay.

Note: The molecular weight of this compound is approximately 660.0 g/mol .[2][5]

This compound Working Reagent Composition

The working reagent is a ready-to-use solution for the α-amylase assay. It contains this compound in a buffer system optimized for enzymatic activity. Many commercial kits provide this reagent pre-formulated.[7][8]

Table 2: Example Composition of this compound Working Reagent

ComponentConcentration RangePurpose
This compound 1.6 - 2.5 mmol/L[3][4][7][8]Chromogenic substrate
Buffer (e.g., MES) 36 - 100 mmol/L[3][4][8]Maintain optimal pH (typically pH 6.0-6.1)[3][4][9]
Sodium Chloride (NaCl) 37 - 350 mmol/L[3][7][8][9]Activator for α-amylase
Calcium Acetate 3.6 - 6.0 mmol/L[3][7][8]Essential cofactor for α-amylase stability and activity
Potassium Thiocyanate 253 - 900 mmol/L[4][7][8]Inhibitor of competing enzymes (e.g., glucoamylase)
Sodium Azide < 0.1%Preservative to prevent microbial growth[3][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid powder

  • Solvent of choice (e.g., high-purity DMSO or sterile deionized water)

  • Vortex mixer

  • Calibrated balance

  • Appropriate microcentrifuge tubes or vials for storage

  • (Optional) Ultrasonic water bath

  • (Optional) 0.22 μm syringe filter for aqueous solutions

Procedure (Example using DMSO):

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable container. For example, to prepare 1 mL of a 30 mg/mL solution, weigh 30 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the this compound solid. Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots protected from light and moisture. For long-term storage (up to 6 months), store at -80°C.[1][6] For short-term storage (up to 1 month), store at -20°C.[1][6]

Procedure (Example using Water):

  • Weighing: Accurately weigh the desired amount of this compound solid.

  • Dissolving: Add sterile deionized water. Vortex vigorously. Use an ultrasonic water bath if needed to achieve complete dissolution.[6]

  • Sterilization: Filter the aqueous stock solution through a 0.22 μm syringe filter to sterilize it and remove any undissolved particulates.[1][6]

  • Storage: Aqueous solutions are less stable and it is not recommended to store them for more than one day.[5] If storage is necessary, keep at 2-8°C.

Protocol 2: Preparation of this compound Working Reagent from Stock

This protocol describes how to prepare a working reagent based on a typical formulation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Reagent-grade chemicals for buffer preparation (e.g., MES, NaCl, Calcium Acetate, Potassium Thiocyanate)

  • Sterile deionized water

  • pH meter

Procedure:

  • Prepare Assay Buffer:

    • Separately prepare concentrated stock solutions of each buffer component (e.g., 1 M MES pH 6.0, 5 M NaCl, 1 M Calcium Acetate, 5 M Potassium Thiocyanate).

    • In a beaker, combine the appropriate volumes of each stock solution and dilute with sterile deionized water to near the final volume.

    • Adjust the pH to the desired value (e.g., pH 6.0) using NaOH or HCl.

    • Bring the buffer to the final volume with sterile deionized water.

  • Dilute this compound Stock:

    • Calculate the volume of this compound stock solution needed to achieve the desired final concentration in the working reagent.

    • Example Calculation: To prepare 10 mL of a 2.0 mM this compound working reagent from a 30 mg/mL DMSO stock (approx. 45.45 mM):

      • Use the formula: C₁V₁ = C₂V₂

      • (45.45 mM) * V₁ = (2.0 mM) * (10 mL)

      • V₁ ≈ 0.44 mL (or 440 µL) of the this compound stock solution.

  • Final Preparation:

    • Add the calculated volume of the this compound stock solution to the prepared assay buffer.

    • Mix thoroughly by inversion. The working reagent is now ready for use.

    • Store the working reagent at 2-8°C, protected from light. Stability should be validated, but many commercial reagents are stable for at least 30 days when stored properly.[3]

Visualization

The following diagrams illustrate the key processes and pathways related to the preparation and use of this compound reagents.

G3_CNP_Workflow cluster_stock Stock Solution Preparation cluster_working Working Reagent Preparation solid This compound (Solid) stock This compound Stock Solution (Concentrated) solid->stock Dissolve solvent Solvent (e.g., DMSO, H₂O) solvent->stock working This compound Working Reagent (Ready-to-use) stock->working Dilute buffer Assay Buffer (MES, NaCl, CaCl₂, etc.) buffer->working

Caption: Workflow for this compound solution preparation.

G3_CNP_Assay_Pathway G3_CNP This compound Substrate CNP 2-chloro-4-nitrophenol (CNP) (Colored Product) G3_CNP->CNP Hydrolysis Products Other Products (CNPG2, Maltotriose, Glucose) G3_CNP->Products Amylase α-Amylase (from sample) Amylase->G3_CNP Detection Measure Absorbance at 405 nm CNP->Detection

References

Application Note: Determination of α-Amylase Activity using the G3-CNP Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Amylase is a key enzyme in carbohydrate metabolism, catalyzing the hydrolysis of α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen. The quantification of α-amylase activity is crucial in various fields, including clinical diagnostics, food production, and drug development. The 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) assay is a widely used, simple, and reliable kinetic colorimetric method for the determination of α-amylase activity. This application note provides a detailed protocol and the necessary calculations to determine α-amylase activity in U/L from this compound assay data.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), by α-amylase. The enzyme hydrolyzes this compound to release 2-chloro-4-nitrophenol (CNP) and maltotriose. The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity in the sample and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[1]

Materials and Methods

Reagents and Equipment

The following table summarizes the necessary reagents and equipment for the this compound α-amylase assay.

Reagent/Equipment Description/Specification
This compound ReagentA ready-to-use solution containing 2-chloro-4-nitrophenyl-α-D-maltotrioside, buffer (e.g., MES at pH 6.0), stabilizers, and activators (e.g., calcium chloride and sodium chloride).
α-Amylase SamplesPurified enzyme, cell lysates, serum, or other biological fluids.
Control SamplesNormal and high-level α-amylase controls for quality assurance.
Microplate Reader or SpectrophotometerCapable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C).
96-well MicroplatesClear, flat-bottom plates for high-throughput analysis.
Pipettes and TipsCalibrated pipettes for accurate liquid handling.
IncubatorCapable of maintaining a constant temperature of 37°C.
Experimental Workflow

The following diagram illustrates the experimental workflow for the this compound α-amylase assay.

G3_CNP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_Prep Prepare this compound Reagent (if not ready-to-use) Dispense_Reagent Dispense this compound Reagent into microplate wells Reagent_Prep->Dispense_Reagent Sample_Prep Prepare Samples and Controls (Dilute if necessary) Add_Sample Add Samples/Controls to respective wells Sample_Prep->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 405 nm kinetically (e.g., every minute for 3-5 min) Incubate->Measure_Absorbance Calculate_Activity Calculate ΔAbs/min and α-Amylase Activity (U/L) Measure_Absorbance->Calculate_Activity

This compound α-Amylase Assay Workflow

Detailed Experimental Protocol

  • Reagent Preparation:

    • If using a commercially available kit, prepare the this compound reagent according to the manufacturer's instructions. Most kits provide a ready-to-use solution.

    • Allow the reagent to equilibrate to the assay temperature (e.g., 37°C) before use.

  • Sample and Control Preparation:

    • Prepare dilutions of your α-amylase samples if the activity is expected to be high. A 1:10 dilution with a suitable buffer (e.g., the assay buffer or saline) is a common starting point.

    • Thaw control samples (normal and high) and bring them to room temperature.

  • Assay Procedure:

    • Set up a 96-well microplate. It is recommended to run all samples, controls, and a blank in duplicate or triplicate.

    • Blank: Pipette the appropriate volume of this compound reagent and buffer/saline (without sample) into the blank wells.

    • Samples and Controls:

      • Pipette 200 µL of the this compound reagent into each well designated for samples and controls.

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Add 20 µL of the corresponding sample or control to each well.

      • Mix gently by pipetting up and down or by using a plate shaker for a few seconds.

  • Kinetic Measurement:

    • Immediately place the microplate into a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for a total of 3 to 5 minutes.

Data Analysis and Calculation of α-Amylase Activity

The activity of α-amylase is calculated based on the rate of change in absorbance per minute (ΔAbs/min).

Calculation Formula

The α-amylase activity in Units per Liter (U/L) is calculated using the following formula:

α-Amylase Activity (U/L) = (ΔAbs/min) x Factor

Where:

  • ΔAbs/min is the average change in absorbance per minute.

  • Factor is a calculation constant derived from the assay conditions.

Derivation of the Calculation Factor

The factor is derived from the Beer-Lambert law and takes into account the molar extinction coefficient of CNP, the total reaction volume, the sample volume, and the light path length.

Factor = (Total Volume (mL) x 1000) / (Molar Extinction Coefficient of CNP (L·mmol⁻¹·cm⁻¹) x Sample Volume (mL) x Light Path (cm))

For a typical assay with the following parameters:

  • Total Volume: 0.220 mL (200 µL reagent + 20 µL sample)

  • Sample Volume: 0.020 mL

  • Molar Extinction Coefficient of CNP at 405 nm: 12.9 L·mmol⁻¹·cm⁻¹

  • Light Path: 1 cm (for a standard cuvette, this needs to be adjusted for microplate readers based on the volume and plate type, but for calculation purposes in many kits, it is normalized to 1 cm)

Factor = (0.220 x 1000) / (12.9 x 0.020 x 1) ≈ 852.7

Note: The factor can vary between different commercial kits due to slight variations in reagent composition and recommended volumes. Always refer to the manufacturer's instructions for the specific factor to be used.

Example Calculation

The following table presents a hypothetical set of absorbance readings for a sample and the subsequent calculation of α-amylase activity.

Time (min)Absorbance (405 nm)
00.150
10.205
20.260
30.315

Step 1: Calculate the change in absorbance for each minute.

  • ΔAbs (min 1-0) = 0.205 - 0.150 = 0.055

  • ΔAbs (min 2-1) = 0.260 - 0.205 = 0.055

  • ΔAbs (min 3-2) = 0.315 - 0.260 = 0.055

Step 2: Calculate the average ΔAbs/min.

  • ΔAbs/min = (0.055 + 0.055 + 0.055) / 3 = 0.055

Step 3: Calculate the α-Amylase Activity.

  • α-Amylase Activity (U/L) = 0.055 x 852.7 ≈ 46.9 U/L

Data Presentation

The results of the α-amylase activity determination should be summarized in a clear and structured table for easy comparison.

Sample IDMean ΔAbs/minα-Amylase Activity (U/L)
Blank0.001N/A
Normal Control0.04538.4
High Control0.150127.9
Sample 10.05546.9
Sample 20.08269.9

Signaling Pathway Diagram

While the this compound assay is a direct enzymatic reaction and does not involve a complex signaling pathway, the logical relationship of the reaction can be visualized as follows:

G3_CNP_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products G3_CNP This compound (Substrate) Amylase α-Amylase G3_CNP->Amylase CNP 2-Chloro-4-Nitrophenol (Colored Product) Amylase->CNP Hydrolysis Maltotriose Maltotriose Amylase->Maltotriose

References

G3-CNP Assay for High-Throughput Screening of α-Amylase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylase, a key enzyme in carbohydrate metabolism, catalyzes the hydrolysis of starch into simpler sugars.[1] Inhibition of α-amylase is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. The G3-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) assay is a direct chromogenic method for measuring α-amylase activity and screening for its inhibitors.[2][3] This method offers significant advantages over traditional assays, such as the 3,5-dinitrosalicylic acid (DNS) assay, including higher sensitivity, improved reproducibility, and suitability for high-throughput screening, particularly with pigmented samples.[2][4]

In this assay, α-amylase hydrolyzes the this compound substrate, releasing 2-chloro-4-nitrophenol (CNP).[5][6] The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity and can be measured spectrophotometrically at 405 nm.[5][6] The presence of an α-amylase inhibitor will result in a decreased rate of CNP production.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), by α-amylase. The enzyme hydrolyzes the α-1,4-glycosidic bond in this compound, leading to the release of 2-chloro-4-nitrophenol (CNP) and maltotriose. The liberated CNP is a yellow-colored compound that can be quantified by measuring the absorbance at 405 nm. The intensity of the color is directly proportional to the amount of CNP produced and, consequently, to the α-amylase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a lower rate of CNP formation and a decrease in absorbance.

Assay_Principle cluster_reactants Reactants cluster_products Products cluster_inhibitor Inhibition This compound This compound (Substrate) (Colorless) CNP 2-Chloro-4-nitrophenol (CNP) (Yellow) This compound->CNP Hydrolysis alpha_amylase α-Amylase (Enzyme) alpha_amylase->this compound Maltotriose Maltotriose Inhibitor α-Amylase Inhibitor Inhibitor->alpha_amylase Blocks Activity

Figure 1: Principle of the this compound assay for α-amylase activity.

Experimental Protocols

This section provides a detailed methodology for screening α-amylase inhibitors using the this compound assay.

Materials and Reagents
  • α-Amylase (from porcine pancreas or human saliva)

  • 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound)

  • Acarbose (positive control inhibitor)

  • Sodium phosphate buffer (pH 6.9) or MES buffer (pH 6.0)

  • Sodium chloride (NaCl)

  • Calcium acetate or Calcium chloride (CaCl₂)

  • Dimethyl sulfoxide (DMSO) for dissolving test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation
  • Phosphate Buffer (50 mM, pH 6.9): Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.9.

  • α-Amylase Solution: Dissolve α-amylase in the phosphate buffer to a final concentration of 2 units/mL. Prepare this solution fresh daily.

  • This compound Substrate Solution: Dissolve this compound in the phosphate buffer to a final concentration of 2.25 mM.[7][8]

  • Test Compound/Inhibitor Solutions: Dissolve test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the reaction mixture should not exceed 1%.

Assay Procedure

The following protocol is designed for a 96-well microplate format.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation1 Pre-incubation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition Add_Inhibitor Add 50 µL of Test Inhibitor or Buffer (for control) to wells Add_Enzyme Add 50 µL of α-Amylase Solution Add_Inhibitor->Add_Enzyme Preincubate Incubate at 37°C for 10 minutes Add_Enzyme->Preincubate Add_Substrate Add 50 µL of this compound Substrate Solution Preincubate->Add_Substrate Incubate_Reaction Incubate at 37°C for 10 minutes Add_Substrate->Incubate_Reaction Measure_Absorbance Measure Absorbance at 405 nm Incubate_Reaction->Measure_Absorbance

Figure 2: Experimental workflow for the this compound α-amylase inhibitor screening assay.

  • Assay Plate Preparation:

    • Blank: 100 µL of phosphate buffer and 50 µL of this compound substrate solution.

    • Control (No Inhibitor): 50 µL of phosphate buffer, 50 µL of α-amylase solution.

    • Inhibitor: 50 µL of test compound solution (at various concentrations), 50 µL of α-amylase solution.

    • Positive Control: 50 µL of acarbose solution (at various concentrations), 50 µL of α-amylase solution.

  • Pre-incubation: Add the respective components (buffer, inhibitor/acarbose, and enzyme) to the wells of a 96-well microplate. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 50 µL of the this compound substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculation of Percent Inhibition: The percentage of α-amylase inhibition is calculated using the following formula:

    % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

    Where:

    • Acontrol is the absorbance of the control (enzyme + substrate without inhibitor).

    • Asample is the absorbance of the reaction with the test inhibitor.

  • IC50 Determination: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be calculated using non-linear regression analysis.[9]

Quantitative Data Summary

The this compound assay has been used to determine the inhibitory potential of various compounds against α-amylase. The IC50 values for some standard inhibitors and natural product extracts are summarized in the table below.

InhibitorEnzyme SourceIC50 ValueReference
AcarbosePorcine Pancreas3.72 µg/mL[2][4]
AcarboseNot Specified45.39 µM[10]
Purified Anthocyanins (from blackcurrant)Porcine Pancreas35.0 µg/mL[2][4]
5-O-p-coumaroylquinic acid (5-CQA)Not Specified69.39 µM[10]

Troubleshooting

IssuePossible CauseSolution
High background absorbance in blank wells Substrate degradationPrepare fresh substrate solution. Store this compound protected from light and moisture.
Low signal in control wells Inactive enzymeUse a fresh batch of α-amylase. Ensure proper storage of the enzyme.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes. Ensure proper mixing in the wells.
Precipitation of test compounds Low solubilityDecrease the final concentration of the test compound. Increase the percentage of DMSO (up to 2%).

Conclusion

The this compound assay is a robust, sensitive, and efficient method for screening α-amylase inhibitors. Its simple protocol and suitability for automation make it an ideal choice for high-throughput screening in academic and industrial research settings. The detailed protocol and data analysis guidelines provided in these application notes will enable researchers to effectively implement this assay for the discovery and characterization of novel α-amylase inhibitors.

References

Application Notes & Protocols: A Detailed Guide to Measuring Pancreatic α-Amylase Activity Using 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylases are enzymes that catalyze the hydrolysis of starch into smaller sugars. The measurement of α-amylase activity, particularly pancreatic α-amylase, is a critical diagnostic marker for various pancreatic disorders, including acute pancreatitis. This document provides a detailed protocol for the determination of pancreatic α-amylase activity using the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP). This kinetic colorimetric assay offers a direct and rapid method for quantifying enzyme activity without the need for auxiliary enzymes.[1][2][3]

The principle of this assay is based on the hydrolysis of this compound by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm.[4][5][6] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the α-amylase assay using this compound.

Table 1: Reagent Composition and Reaction Conditions

ParameterValueReference
Substrate2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound)[4][11]
Substrate Concentration1.8 - 2.25 mmol/L[7][9][10][11][12][13]
Buffer2-(N-morpholino)ethanesulfonic acid (MES)[7][9][10][11][12][13]
Buffer Concentration50 - 100 mmol/L[9][10][11][12][13]
pH6.0 - 6.28[7][9][11][12][13]
ActivatorsSodium Chloride (NaCl)[7][9][10][11][12][13]
Calcium Acetate/Chloride[7][9][10][11][12][13]
NaCl Concentration300 - 350 mmol/L[7][9][10][11][12][13]
Calcium Concentration5.0 - 6.0 mmol/L[7][9][10][11][12][13]
Stabilizer/EnhancerPotassium Thiocyanate[7][10][12][13]
Potassium Thiocyanate Conc.450 - 900 mmol/L[9][10][12][13]
Reaction Temperature37°C[5][7][8][11]

Table 2: Assay Parameters and Performance Characteristics

ParameterValueReference
Wavelength405 nm[4][5][7][14]
Reaction TypeKinetic[14]
Reading Time1, 2, and 3 minutes[8][14]
Lag PhaseNone[1][11]
Detection Limit~2.0 - 2.9 U/L[11][13][14]
Linearity RangeUp to ~820 - 1500 U/L[11][13]
Within-run Precision (CV)< 2%[1]
Between-run Precision (CV)< 3%[1]

Experimental Protocols

Materials:

  • Spectrophotometer capable of reading at 405 nm with temperature control at 37°C.[7][13]

  • Cuvettes with a 1 cm path length.[7]

  • Micropipettes and tips.

  • Water bath or heating block (37°C).[7]

  • Timer.[7]

  • This compound Reagent Solution (commercially available or prepared as per Table 1).

  • Sample (e.g., serum, plasma, or other biological fluids).

  • Control sera (normal and abnormal levels).[7]

Reagent Preparation:

Many commercial kits provide a ready-to-use this compound reagent.[7][9][10][13][14][15] If preparing the reagent in-house, dissolve the components listed in Table 1 in distilled or deionized water and adjust the pH to the desired value. The reagent should be stored at 2-8°C and is stable for a specified period, often up to the expiration date if stored properly.[7][15]

Assay Procedure:

  • Temperature Equilibration: Pre-incubate the this compound reagent and samples to 37°C for at least five minutes.[7]

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 405 nm and the temperature to 37°C. Zero the instrument with deionized water.[7]

  • Reaction Initiation:

    • Pipette 1.0 mL of the this compound reagent into a cuvette.[8]

    • Add 20-25 µL of the sample (or control) to the cuvette.[6][7][8]

    • Mix gently and immediately start the timer.

  • Kinetic Measurement:

    • Allow for an initial delay of 60 seconds.[6][7]

    • Record the absorbance at 60-second intervals for the next two to three minutes.[7][8]

  • Calculation:

    • Determine the mean change in absorbance per minute (ΔAbs/min).[7]

    • Calculate the α-amylase activity in U/L using the following formula: Activity (U/L) = ΔAbs/min x Factor

    • The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm (typically around 12.9 mM⁻¹cm⁻¹) and the total and sample volumes.[7][15] For the volumes mentioned above, a typical factor is approximately 3178.[7]

Interfering Substances:

The this compound method is generally robust. The following substances have been found to have minimal interference at the indicated concentrations:

  • Bilirubin: ≤ 630 µmol/L[11]

  • Hemoglobin: ≤ 6 g/L[11]

  • Triglycerides: ≤ 30 mmol/L[11]

  • Heparin: ≤ 100 kU/L[11]

  • Glucose: ≤ 120 mmol/L[11]

Visualizations

G3_CNP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Equilibrate Reagent and Sample to 37°C mix Mix Reagent and Sample reagent_prep->mix spec_setup Set Spectrophotometer (405 nm, 37°C) spec_setup->mix incubate Incubate at 37°C mix->incubate read_abs Read Absorbance Kinetically incubate->read_abs calculate Calculate ΔAbs/min and Enzyme Activity read_abs->calculate

Caption: Experimental workflow for the α-amylase assay using this compound.

Enzymatic_Reaction cluster_products Hydrolysis Products G3_CNP This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) Amylase Pancreatic α-Amylase G3_CNP->Amylase Amylase->Products Hydrolysis CNP CNP (2-chloro-4-nitrophenol) (Colored, λmax=405nm) Maltotriose Maltotriose

Caption: Enzymatic hydrolysis of this compound by pancreatic α-amylase.

References

Topic: Using G3-CNP to Study Enzyme Kinetics and Determine Kₘ and Vₘₐₓ

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction

Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, is fundamental to drug development and biological research. Two key parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), describe the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively.[1][2] This document provides a detailed protocol for determining these parameters for α-amylase using the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP).

α-Amylase hydrolyzes the this compound substrate, releasing the yellow-colored product 2-chloro-4-nitrophenol (CNP).[3][4][5][6] The rate of this color formation is directly proportional to the α-amylase activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.[7][8] This assay provides a direct, continuous, and reliable method for studying the kinetic properties of α-amylase without the need for helper enzymes or complex stopping reagents.[3][9]

Principle of the Assay

The enzymatic reaction follows the Michaelis-Menten model, where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to release the product (P) and the free enzyme.

  • Reaction: E + S ⇌ ES → E + P

  • Specific Reaction: α-Amylase + this compound → [α-Amylase•this compound] → α-Amylase + 2-Chloro-4-Nitrophenol (CNP) + other products.[5][6]

The initial velocity (v₀) of the reaction is measured at various substrate concentrations [S] to determine Kₘ and Vₘₐₓ.

Caption: Enzymatic hydrolysis of this compound by α-Amylase.

Materials and Reagents

3.1 Equipment

  • Spectrophotometer with temperature control, capable of reading at 405 nm.[10]

  • Thermostatic water bath or heating block (37°C).[11]

  • Calibrated micropipettes and tips.

  • 1 cm path length cuvettes (quartz or disposable).

  • Vortex mixer.

  • Stopwatch.

3.2 Reagents

  • α-Amylase Enzyme: Purified α-amylase from a commercial source (e.g., human salivary or porcine pancreatic) or a prepared biological sample.

  • This compound Substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (powder).

  • Assay Buffer: 50 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0-6.5, containing 300-350 mM NaCl and 5-6 mM CaCl₂.[10][12][13] Buffer should be adjusted to the desired reaction temperature.

  • Reagent Grade Water: For all dilutions.

Experimental Protocols

4.1 Protocol 1: Standard α-Amylase Activity Assay

This protocol is for determining the general activity of an enzyme sample.

  • Prepare Working Reagent: Prepare a solution of this compound in Assay Buffer at a fixed, saturating concentration (e.g., 2.25 mM).[6][12]

  • Pre-incubation: Pipette 1.0 mL of the this compound working reagent into a cuvette and pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.[11]

  • Initiate Reaction: Add a small volume (e.g., 25 µL) of the enzyme sample to the cuvette.[11][14] Mix quickly by gentle inversion or tapping. Do not introduce bubbles.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 405 nm every 30 or 60 seconds for 3-5 minutes.[5][10]

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the initial, linear portion of the curve.

4.2 Protocol 2: Determination of Kₘ and Vₘₐₓ

This protocol involves measuring reaction rates across a range of substrate concentrations.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in Assay Buffer.

  • Prepare Substrate Dilutions: Create a series of this compound dilutions from the stock solution using the Assay Buffer. A suggested range to span the expected Kₘ is 0.1 mM to 5.0 mM.

  • Set Up Reactions: For each this compound concentration, pipette 1.0 mL into a separate, labeled cuvette. Include a "blank" cuvette containing only Assay Buffer.

  • Pre-incubate: Equilibrate all cuvettes at the desired temperature (e.g., 37°C) for at least 5 minutes.

  • Perform Kinetic Measurements:

    • Set the spectrophotometer to 405 nm.

    • For each substrate concentration one by one, add a fixed amount of enzyme (e.g., 25 µL) to initiate the reaction.

    • Immediately mix and start recording the absorbance continuously or at fixed intervals (e.g., every 15-30 seconds) for 2-3 minutes.

    • Ensure the total absorbance change remains within the linear range of the instrument.

  • Calculate Initial Velocities (v₀):

    • For each concentration, plot Absorbance vs. Time.

    • Determine the slope (ΔA₄₀₅/min) from the initial linear phase of the reaction.

    • Convert ΔA₄₀₅/min to reaction velocity (v₀) in µmol/min/mL using the Beer-Lambert law (v₀ = (ΔA₄₀₅/min / ε) × 1000), where ε is the molar extinction coefficient for 2-chloro-4-nitrophenol at the assay pH (typically ~12,900 M⁻¹cm⁻¹ at 405 nm).[15]

start Start prep_reagents 1. Prepare Assay Buffer and Enzyme Solution start->prep_reagents prep_substrate 2. Create this compound Substrate Dilutions prep_reagents->prep_substrate pre_incubate 3. Pre-incubate Substrates at 37°C prep_substrate->pre_incubate initiate 4. Add Enzyme to Substrate to Initiate Reaction pre_incubate->initiate measure 5. Measure ΔAbsorbance/min at 405 nm initiate->measure calculate_v0 6. Calculate Initial Velocity (v₀) for each [S] measure->calculate_v0 plot 7. Plot Data (e.g., Lineweaver-Burk) calculate_v0->plot determine 8. Determine Km and Vmax from Plot Intercepts plot->determine end_node End determine->end_node

Caption: Experimental workflow for Kₘ and Vₘₐₓ determination.

Data Analysis

The relationship between initial velocity (v₀) and substrate concentration [S] is described by the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

For a practical determination of Kₘ and Vₘₐₓ, a linear transformation of this equation is used. The most common method is the Lineweaver-Burk plot, which plots the reciprocal of velocity (1/v₀) against the reciprocal of substrate concentration (1/[S]).[1][15]

Lineweaver-Burk Equation: 1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

  • Y-intercept: 1/Vₘₐₓ

  • X-intercept: -1/Kₘ

  • Slope: Kₘ/Vₘₐₓ

By performing a linear regression on the plotted data, Vₘₐₓ and Kₘ can be accurately calculated from the intercepts.

Lineweaver-Burk Plot Concept origin xaxis origin->xaxis 1 / [S] yaxis origin->yaxis 1 / v₀ line_start line_end line_start->line_end y_intercept_node Y-intercept = 1/Vmax x_intercept_node X-intercept = -1/Km slope_label Slope = Km/Vmax dummy_y dummy_x

Caption: Conceptual diagram of a Lineweaver-Burk plot.

Data Presentation

All quantitative data should be summarized for clarity and comparison.

Table 1: Summary of Typical α-Amylase Assay Conditions

ParameterRecommended Value
Substrate2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound)
Enzymeα-Amylase (EC 3.2.1.1)
Buffer50 mM MES, pH 6.0
Co-factors5 mM CaCl₂, 350 mM NaCl
Temperature37°C
Wavelength405 nm
Incubation Time2-5 minutes (kinetic)

Table 2: Representative Kinetic Data for α-Amylase with this compound

[S] (mM)ΔA₄₀₅/minv₀ (µmol/min)1/[S] (mM⁻¹)1/v₀ (min/µmol)
0.250.0453.494.000.287
0.500.0765.892.000.170
1.000.1158.911.000.112
2.000.15812.250.500.082
4.000.19515.120.250.066
5.000.20615.970.200.063

Note: v₀ is calculated using a molar extinction coefficient (ε) of 12,900 M⁻¹cm⁻¹.

Table 3: Example Kinetic Constants for α-Amylase

Enzyme SourceSubstrateKₘVₘₐₓReference
Bacillus sphaericusStarch0.97 mg/mL263 µmol/mg/min[16]
Bacillus licheniformisStarch6.2 mg/mL1.04 µmol/mg/min[17]
Porcine Pancreas (Free)Starch0.0082 mg/mL61.52 µmol/min/mg

Note: These values are provided for context with starch as the substrate. Kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions (pH, temperature, buffer composition). Researchers should determine these values empirically for their specific system.

References

Application Notes and Protocols for Monitoring Amylase Activity in Industrial Fermentation with G3-CNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring enzyme activity is critical for optimizing industrial fermentation processes. For processes involving starch hydrolysis, such as in the production of biofuels, organic acids, and certain pharmaceuticals, tracking α-amylase activity provides invaluable data for process control and yield optimization. The chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP), offers a rapid, sensitive, and specific method for the kinetic determination of α-amylase activity.[1][2] This direct assay requires no auxiliary enzymes and relies on the spectrophotometric measurement of the released 2-chloro-4-nitrophenol (CNP) at 405 nm.[3]

These application notes provide a comprehensive guide to utilizing the this compound method for monitoring α-amylase activity in industrial fermentation broths. The protocols outlined below are synthesized from established clinical methodologies and adapted for the complexities of fermentation samples. Critical considerations for sample preparation, assay validation, and data interpretation are discussed to ensure reliable and reproducible results.

Principle of the this compound Assay

The this compound assay is a direct colorimetric kinetic method.[4][5] α-amylase catalyzes the hydrolysis of the this compound substrate, cleaving the glycosidic bond to release 2-chloro-4-nitrophenol (CNP) and maltotriose. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be monitored by measuring the increase in absorbance at 405 nm.[3]

G3_CNP_Assay_Principle sub This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) enz α-Amylase sub->enz prod1 CNP (2-chloro-4-nitrophenol) (Colored Product) enz->prod1 Hydrolysis prod2 Maltotriose enz->prod2 Hydrolysis measurement Spectrophotometer prod1->measurement Absorbance at 405 nm

Data Presentation

Table 1: Typical Reaction Conditions for this compound Assay
ParameterRecommended RangeSource(s)
Wavelength405 nm[3][6][7]
Temperature25-50°C[8][9]
pH6.0 - 7.0[4][8][9]
Substrate (this compound) Concentration1.0 - 2.5 mmol/L[4][6]
Calcium Chloride (CaCl₂)1 - 10 mmol/L[10]
BufferMES, Phosphate[4][6]
Incubation Time1 - 10 minutes[3][7]
Table 2: Performance Characteristics of the this compound Assay (Literature Values)
ParameterTypical ValueSource(s)
LinearityUp to 1600 U/L[4]
Precision (CV%)< 5%[1]
Detection Limit~1-3 U/L[4][7]
Table 3: Amylase Activity in Various Industrial Fermentations (Illustrative Examples)
Microbial SourceFermentation ProductTypical Amylase Activity (U/mL)Source(s)
Bacillus subtilisIndustrial Enzymes50 - 500[11]
Aspergillus oryzaeSoy Sauce10 - 100[12]
Bacillus licheniformisStarch Processing100 - 1500[9]
Bacillus sp.Bioethanol100 - 200[8]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 this compound Reagent (Working Solution):

  • Buffer: Prepare a 50 mM 2-(N-morpholino)ethanesulfonic acid (MES) or phosphate buffer with a pH of 6.0.[4][6]

  • Additives: Dissolve sodium chloride to a final concentration of 50 mM and calcium chloride to a final concentration of 5 mM in the buffer. Calcium ions are often essential for the stability and activity of α-amylase.[11]

  • Substrate: Just before use, dissolve this compound in the prepared buffer to a final concentration of 2.0 mM. Protect the solution from light.[6] Commercially available, pre-formulated this compound reagents are also an option.[7]

1.2 Sample Diluent:

  • Use the same buffer prepared for the this compound reagent (without the this compound substrate) for sample dilutions.

Protocol 2: Sample Preparation from Fermentation Broth

The complex matrix of fermentation broth requires appropriate sample preparation to avoid interference.

Sample_Preparation_Workflow start Fermentation Broth Sample centrifuge Centrifugation (e.g., 10,000 x g for 10 min) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Optional: Filtration (0.22 µm) (if supernatant is not clear) supernatant->filter ph_adjust pH Adjustment (to assay pH, e.g., 6.0-7.0) filter->ph_adjust dilute Dilution with Assay Buffer (to fall within linear range) ph_adjust->dilute end Prepared Sample for Assay dilute->end

  • Sampling: Withdraw a representative sample from the bioreactor under sterile conditions.

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet microbial cells and other insoluble materials.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracellular α-amylase.

  • Filtration (Optional): If the supernatant remains turbid, filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • pH Adjustment: Check the pH of the supernatant and adjust it to the optimal pH of the assay (typically 6.0-7.0) using dilute HCl or NaOH.

  • Dilution: Based on the expected enzyme activity, dilute the sample with the sample diluent to ensure the final absorbance change falls within the linear range of the assay. Serial dilutions may be necessary for high-activity samples.

Protocol 3: this compound Assay Procedure

This protocol can be performed in cuvettes or adapted for a 96-well microplate format for higher throughput.

  • Temperature Equilibration: Pre-warm the this compound reagent and the prepared sample to the desired assay temperature (e.g., 37°C).

  • Assay Setup:

    • Sample Wells/Cuvettes: Add a specific volume of the this compound working solution (e.g., 200 µL for a microplate or 1 mL for a cuvette).

    • Blank Wells/Cuvettes: Add the same volume of the this compound working solution.

  • Initiate Reaction:

    • Add a small volume of the prepared and diluted sample (e.g., 20 µL for a microplate or 50 µL for a cuvette) to the sample wells/cuvettes.

    • Add the same volume of sample diluent to the blank wells/cuvettes.

  • Kinetic Measurement: Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a spectrophotometer or microplate reader with kinetic capabilities.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rate of the sample to correct for any background absorbance change.

    • Calculate the amylase activity using the following formula:

    Amylase Activity (U/L) = (ΔA/min * Total Assay Volume (mL) * Dilution Factor) / (Molar Extinction Coefficient of CNP * Light Path (cm) * Sample Volume (mL))

    • The molar extinction coefficient for 2-chloro-4-nitrophenol at 405 nm is approximately 12.9 L/(mmol·cm).[13]

    • One unit (U) of α-amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of 2-chloro-4-nitrophenol per minute under the specified assay conditions.

Assay_Workflow start Start prewarm Pre-warm Reagents and Sample start->prewarm setup Set up Sample and Blank Reactions prewarm->setup initiate Initiate Reaction by Adding Sample setup->initiate measure Kinetic Measurement at 405 nm initiate->measure calculate_rate Calculate ΔA/min measure->calculate_rate calculate_activity Calculate Amylase Activity (U/L) calculate_rate->calculate_activity end End calculate_activity->end

Protocol 4: Assay Validation in Fermentation Matrix

To ensure the accuracy and reliability of the this compound assay for a specific industrial fermentation process, it is crucial to perform an assay validation.

  • Linearity: Prepare a series of dilutions of a high-activity fermentation sample and perform the assay. Plot the calculated activity against the dilution factor. The assay is linear if the resulting plot is a straight line passing through the origin (R² > 0.99).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay): Assay multiple replicates of the same sample in a single run.

    • Intermediate Precision (Inter-assay): Assay the same sample on different days and by different analysts.

    • Calculate the coefficient of variation (CV%) for both. A CV of <10% is generally acceptable.

  • Accuracy (Spike and Recovery):

    • Spike a known amount of a purified α-amylase standard into a fermentation broth sample with low endogenous amylase activity.

    • Assay the spiked and un-spiked samples.

    • Calculate the percentage recovery: ((Activity of Spiked Sample - Activity of Un-spiked Sample) / Activity of Spiked Standard) * 100.

    • A recovery of 80-120% is typically considered acceptable.

  • Specificity (Interference Testing):

    • Assess the impact of individual media components (e.g., sugars, nitrogen sources, metal ions) and potential fermentation by-products on the assay by adding them to a known amylase standard and observing any change in activity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Blank Reading - Contaminated reagents- Substrate degradation- Prepare fresh reagents- Store this compound reagent protected from light
Non-linear Kinetics - Substrate depletion- Enzyme concentration too high- Dilute the sample further- Reduce the reaction time
Low or No Activity - Inactive enzyme (pH, temperature)- Presence of inhibitors in the sample- Check and adjust sample pH- Perform spike and recovery to check for inhibition
Poor Reproducibility - Inaccurate pipetting- Temperature fluctuations- Calibrate pipettes- Ensure proper temperature control

Conclusion

The this compound method provides a robust and efficient tool for monitoring α-amylase activity in industrial fermentation. By following the detailed protocols for sample preparation, assay execution, and validation, researchers and process scientists can obtain reliable data to better understand and control their bioprocesses, ultimately leading to improved product yield and consistency. The adaptability of this method to a microplate format further enhances its utility for high-throughput screening and process optimization studies.

References

Troubleshooting & Optimization

Troubleshooting high background absorbance in G3-CNP assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background absorbance in G3-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a direct colorimetric method used to measure α-amylase activity. In this assay, α-amylase hydrolyzes the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), into maltotriose (G3) and 2-chloro-4-nitrophenol (CNP).[1][2] The rate of formation of the yellow-colored CNP is measured spectrophotometrically at a wavelength of 405 nm, which is directly proportional to the α-amylase activity in the sample.[1][3]

Q2: What is "high background absorbance" in the context of a this compound assay?

High background absorbance refers to elevated absorbance readings at 405 nm in the reagent blank (all components except the sample) or in sample wells before the enzymatic reaction has proceeded significantly. This "noise" can mask the true signal from the enzyme activity, reducing the sensitivity and accuracy of the assay.[4][5] An ideal this compound assay should have a very low blank rate, typically less than 0.001 A/min.[5]

Q3: Why is it critical to resolve high background absorbance?

High background absorbance can lead to several problems:

  • Reduced Assay Sensitivity: A high starting absorbance limits the dynamic range of the assay, making it difficult to detect small changes in enzyme activity.

  • Inaccurate Results: If the background is not properly subtracted or is variable, it can lead to an overestimation of enzyme activity.

  • Poor Reproducibility: High and inconsistent background noise across different wells or experiments compromises the reliability and reproducibility of the results.[4]

Troubleshooting High Background Absorbance

This section addresses specific issues that can cause high background readings.

Issue 1: The Reagent Blank shows high absorbance.

A high reading in the reagent blank (containing all assay components except the sample) points to a problem with the reagents themselves.

Possible Causes and Solutions:

  • Substrate Degradation: The this compound substrate can degrade over time, especially if stored improperly (e.g., exposed to light or high temperatures), leading to the spontaneous release of CNP.[4]

    • Solution: Always prepare fresh reagents.[4] Store the this compound substrate and reconstituted reagent according to the manufacturer's instructions, typically at 2-8°C and protected from light.[1][2] Reagent stability after reconstitution is often around 21 days at 4°C.[6]

  • Reagent Contamination: Contamination of the buffer or substrate with microbes or other substances can increase absorbance.[4]

    • Solution: Use high-purity, sterile reagents.[4] Consider filtering the buffer with a 0.22 µm filter. Some protocols include sodium azide (<0.1%) in the reagent to prevent microbial growth.[1][7]

  • Incorrect Reagent Preparation: Using expired reagents or preparing them incorrectly can alter their chemical properties and increase background.[8]

    • Solution: Check the expiration dates on all components.[8] Ensure all powdered reagents are completely dissolved and the solution is homogenous before use. Thaw all frozen components completely and mix gently.[8]

Issue 2: The Sample Blank shows high absorbance.

A high reading in the sample blank (containing the sample and buffer, but not the this compound substrate) indicates that the sample itself is interfering with the assay.

Possible Causes and Solutions:

  • Endogenous Color/Turbidity: Samples, particularly biological fluids like serum or tissue homogenates, can be naturally colored (e.g., lipemic or icteric serum) or turbid, which will absorb light at 405 nm.[9][10]

    • Solution 1: Sample Dilution: Dilute the sample with the assay buffer. This can reduce the concentration of the interfering substance to a point where it no longer affects the reading, but ensure the enzyme concentration remains within the linear range of the assay.[11]

    • Solution 2: Sample Blank Correction: For each sample, prepare a corresponding sample blank. Subtract the absorbance of the sample blank from the absorbance of the test sample.

    • Solution 3: Sample Pre-treatment: If dilution is not possible due to low enzyme activity, consider pre-treating the sample. Methods include centrifugation to remove particulate matter or deproteinization using a 10 kDa spin cut-off filter.[8][9]

  • Presence of Interfering Substances: Certain chemicals in the sample preparation buffer can interfere with the assay.

    • Solution: Avoid using samples containing interfering substances at concentrations known to affect the assay. Refer to the table below for common examples. If their presence is unavoidable, they must be included in the standard curve preparation to cancel out their effect.[8][11]

Issue 3: All wells (Blanks, Standards, and Samples) show high absorbance.

If all readings are uniformly high, the issue is likely procedural or related to the instrumentation.

Possible Causes and Solutions:

  • Incorrect Instrument Settings: Measuring at the wrong wavelength will result in incorrect absorbance values.[8]

    • Solution: Ensure the spectrophotometer or plate reader is set to measure absorbance at 405 nm .[2]

  • Contaminated Assay Plates/Cuvettes: Dirty or scratched plates/cuvettes can scatter light and increase absorbance readings.[11]

    • Solution: Always use clean, high-quality microplates (clear, flat-bottomed for colorimetric assays) or cuvettes.[8]

  • Air Bubbles: Bubbles in the wells can interfere with the light path.

    • Solution: Pipette reagents gently against the wall of the well to avoid introducing bubbles.[8] Visually inspect the plate and remove any bubbles before reading.

  • Reagents Not at Room Temperature: Cold reagents can affect reaction kinetics and may lead to condensation, which interferes with absorbance readings.[11]

    • Solution: Allow all reagents and samples to equilibrate to room temperature before starting the assay.[11]

Data Presentation: Interfering Substances and Assay Conditions

For optimal results, adhere to the recommended assay conditions and avoid known interfering substances.

Table 1: Common Interfering Substances in Enzyme Assays

Substance Interfering Concentration Recommendation
EDTA > 0.5 mM Avoid use; α-amylase is a calcium-dependent enzyme.
Sodium Azide > 0.2% Use at lower concentrations (<0.1%) if needed for preservation.
SDS > 0.2% Avoid use; can denature the enzyme.
Ascorbic Acid > 0.2% Avoid use; can interfere with colorimetric readings.
Tween-20 / NP-40 > 1% Avoid use or remove via dialysis if necessary.

(Data sourced from Abcam's general enzymatic assay troubleshooting guide.[8])

Table 2: Example of this compound Assay Reaction Conditions

Component Concentration
MES Buffer (pH 6.0 - 6.1) 50 - 80 mmol/L
This compound (Substrate) 2.27 mmol/L
Sodium Chloride (NaCl) 300 mmol/L
Calcium Acetate 5.00 mmol/L

(Data compiled from various sources.[1][7])

Experimental Protocols & Methodologies

Protocol 1: Standard this compound Assay for α-Amylase Activity
  • Preparation: Bring all reagents and samples to room temperature.

  • Reagent Mix: Prepare a master mix of the this compound reagent according to the kit manufacturer's instructions.

  • Pipetting:

    • Add 250 µL of the this compound reagent to each well of a clear, flat-bottomed 96-well plate.

    • To measure a reagent blank, add 6 µL of assay buffer instead of a sample.

    • To measure sample activity, add 6 µL of the sample (e.g., serum) to the wells.

  • Incubation: Pre-incubate the plate at 37°C for approximately 3-5 minutes.[7]

  • Measurement: Measure the absorbance at 405 nm in kinetic mode for 5-10 minutes, taking readings every 60 seconds.

  • Calculation: Calculate the rate of change in absorbance over time (ΔA/min). The α-amylase activity is proportional to this rate.

Protocol 2: Preparing and Using a Sample Blank
  • Purpose: To correct for non-enzymatic background absorbance from the sample itself.

  • Preparation: For each sample to be tested, prepare two separate wells.

    • Test Well: Add 250 µL of the complete this compound reagent and 6 µL of the sample.

    • Sample Blank Well: Prepare a "blank reagent" that contains all components of the assay buffer except the this compound substrate. Add 250 µL of this blank reagent to the well, followed by 6 µL of the same sample.

  • Measurement: Incubate and read both wells under the same conditions.

  • Correction: Subtract the final absorbance reading of the "Sample Blank Well" from the final absorbance reading of the "Test Well" to get the corrected absorbance value.

Visualizations: Workflows and Assay Principle

The following diagrams illustrate the key processes and logic for troubleshooting the this compound assay.

G3_CNP_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Amylase α-Amylase Products Maltotriose (G3) + CNP (Yellow) G3CNP This compound (Substrate, Colorless) G3CNP->Products Hydrolysis Spectrophotometer Spectrophotometer (405 nm) Products->Spectrophotometer Absorbance Measurement

Caption: Principle of the this compound colorimetric assay.

Troubleshooting_Workflow Start High Background Absorbance Detected CheckBlank Step 1: Check Reagent Blank Start->CheckBlank CheckSample Step 2: Check Sample Blank CheckBlank->CheckSample Absorbance is Low ReagentIssue Reagent Issue: - Substrate degradation - Contamination CheckBlank->ReagentIssue Absorbance is High CheckAll Step 3: Check All Wells CheckSample->CheckAll Absorbance is Low SampleIssue Sample Issue: - Endogenous color - Turbidity - Interference CheckSample->SampleIssue Absorbance is High ProcedureIssue Procedural/Instrument Issue: - Wrong wavelength - Contaminated plate - Air bubbles CheckAll->ProcedureIssue All Absorbances are High SolveReagent Solution: - Prepare fresh reagents - Store properly - Use high-purity water ReagentIssue->SolveReagent SolveSample Solution: - Dilute sample - Use sample blank correction - Centrifuge/filter sample SampleIssue->SolveSample SolveProcedure Solution: - Verify 405 nm setting - Use new, clean plates - Pipette carefully ProcedureIssue->SolveProcedure

Caption: Troubleshooting workflow for high background absorbance.

Sample_Preparation_Workflow Start Collect Biological Sample (e.g., Serum, Plasma) Pretreat Optional: Centrifuge to remove cells/debris Start->Pretreat CheckSample Is sample visibly colored (e.g., lipemic) or turbid? Pretreat->CheckSample Dilute Dilute sample with assay buffer CheckSample->Dilute Yes Assay Sample is ready for assay CheckSample->Assay No Blank Prepare a sample blank for background correction Dilute->Blank Blank->Assay

References

How to optimize G3-CNP concentration for sensitive amylase detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) for the sensitive detection of amylase activity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and aid in assay optimization.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound amylase assay?

The this compound assay is a direct colorimetric method for measuring α-amylase activity. α-amylase hydrolyzes the this compound substrate, releasing 2-chloro-4-nitrophenol (CNP). The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[1][2][3]

Q2: What is a typical concentration of this compound used in amylase assays?

Commercial reagents for α-amylase determination often use a this compound concentration of approximately 2.25 mmol/L.[2][4] However, concentrations can vary, and some studies have tested concentrations up to 9.1 x 10⁻⁴ mol/L to ensure optimal substrate availability.

Q3: What are the standard reaction conditions for a this compound amylase assay?

Standard reaction conditions typically involve a pH of 6.0, maintained by a buffer such as MES, and a temperature of 37°C. The absorbance is monitored at 405 nm.[1][3]

Q4: What are common interfering substances in the this compound assay?

Anticoagulants that chelate calcium, such as EDTA, citrate, and oxalate, can inhibit amylase activity and should be avoided.[3][5] Saliva and sweat also contain α-amylase and can lead to erroneously high results if they contaminate samples or reagents.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak signal Omission of a key reagent.Ensure all reagents, including the enzyme sample, have been added in the correct order.
Inactive this compound substrate or amylase.Test the activity of the amylase with a known active substrate and vice versa. Store reagents as recommended to prevent degradation.[3]
Incorrect plate reader settings.Verify that the spectrophotometer is set to read absorbance at 405 nm.
Presence of an enzyme inhibitor.Ensure that no chelating agents like EDTA or citrate are present in the sample.[3][5]
High background Contaminated reagents.Use fresh, high-purity water and reagents. Discard any reagent that appears cloudy or has a high initial absorbance.[3]
Spontaneous hydrolysis of this compound.While this compound is relatively stable, prolonged incubation or harsh conditions can lead to non-enzymatic breakdown. Prepare fresh working solutions and protect them from light.
Contamination with exogenous amylase.Avoid contamination from saliva or sweat by wearing appropriate personal protective equipment.[5]
Results not reproducible Inaccurate pipetting.Calibrate and use precise pipettes. Ensure thorough mixing of reagents and samples.
Temperature fluctuations.Use a temperature-controlled cuvette holder or incubator to maintain a constant temperature (e.g., 37°C) throughout the assay.
Variation in incubation times.Use a timer to ensure consistent pre-incubation and reaction times for all samples.
Assay not linear Substrate depletion.If the amylase concentration is very high, the this compound substrate may be rapidly consumed, leading to a non-linear reaction rate. Dilute the sample and re-assay.
Enzyme concentration too high.High enzyme concentrations can lead to very rapid reactions that are difficult to measure accurately. Dilute the enzyme sample to fall within the linear range of the assay.

Experimental Protocols

Standard Protocol for Amylase Activity Measurement

This protocol is a general guideline and may require optimization for specific experimental needs.

Materials:

  • This compound substrate solution (e.g., 2.25 mmol/L in a suitable buffer)

  • Amylase sample (e.g., serum, plasma, or purified enzyme)

  • Reaction buffer (e.g., 50 mmol/L MES, pH 6.0, containing 300 mmol/L NaCl and 5 mmol/L CaCl₂)

  • Spectrophotometer capable of reading at 405 nm with temperature control

Procedure:

  • Pre-warm the reaction buffer and this compound substrate solution to 37°C.

  • Pipette 1.0 mL of the this compound working reagent into a cuvette.

  • Pre-incubate the reagent at 37°C for 5 minutes.

  • Add a small volume of the amylase sample (e.g., 25 µL) to the cuvette.

  • Mix gently and immediately start monitoring the change in absorbance at 405 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Calculate the rate of change in absorbance per minute (ΔOD/min).

  • The amylase activity is proportional to the ΔOD/min.

Protocol for Optimizing this compound Concentration using Michaelis-Menten Kinetics

To determine the optimal this compound concentration for your specific experimental conditions, you can perform a substrate concentration curve and determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Procedure:

  • Prepare a series of this compound substrate solutions with varying concentrations (e.g., from 0.1 to 10 times the expected Km) in the reaction buffer.

  • For each this compound concentration, perform the amylase activity assay as described in the standard protocol, ensuring the enzyme concentration remains constant.

  • Record the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the this compound concentration ([S]).

  • Analyze the data using a non-linear regression to fit the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]).

  • Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) to determine Km and Vmax from the intercepts.

  • For routine assays, a this compound concentration of at least 10 times the determined Km is recommended to ensure the reaction rate is near Vmax and less sensitive to minor variations in substrate concentration.[6]

Quantitative Data Summary

The following tables summarize typical reagent concentrations and performance characteristics for this compound based amylase assays.

Table 1: Typical Reagent Composition

ComponentConcentration RangePurpose
This compound2.25 - 4.55 mmol/LSubstrate
MES Buffer50 - 100 mmol/LMaintain pH at ~6.0
Sodium Chloride300 - 350 mmol/LEnzyme activator
Calcium Acetate/Chloride5 - 6 mmol/LEssential cofactor for amylase activity
Potassium Thiocyanate450 - 900 mmol/LCan enhance the reaction rate

Table 2: Typical Assay Performance Characteristics

ParameterTypical Value
Wavelength405 nm
Temperature37 °C
LinearityUp to 1200 - 2200 U/L
Limit of Detection~0.24 - 3.3 U/L
Within-run Precision (CV%)< 2%[7]
Between-run Precision (CV%)< 3%[7]

Visualizations

G3_CNP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare this compound Working Solution Pre_Incubate Pre-incubate Reagent at 37°C Reagent_Prep->Pre_Incubate Sample_Prep Prepare Amylase Sample (e.g., dilute serum) Add_Sample Add Sample to Reagent Sample_Prep->Add_Sample Pre_Incubate->Add_Sample Measure_Abs Measure Absorbance at 405 nm (Kinetic) Add_Sample->Measure_Abs Calc_Rate Calculate Rate (ΔOD/min) Measure_Abs->Calc_Rate Calc_Activity Calculate Amylase Activity Calc_Rate->Calc_Activity

Caption: Experimental workflow for the this compound based amylase assay.

Enzymatic_Reaction Amylase Amylase ES_Complex Amylase-G3-CNP Complex Amylase->ES_Complex + G3_CNP This compound (Substrate) G3_CNP->ES_Complex ES_Complex->Amylase releases Products 2-chloro-4-nitrophenol (CNP) + Other Products ES_Complex->Products hydrolyzes to

Caption: Signaling pathway of the enzymatic reaction in the this compound assay.

Michaelis_Menten_Logic Start Start Optimization Vary_S Perform assay with varying [this compound] Start->Vary_S Measure_v Measure initial velocity (v) for each [this compound] Vary_S->Measure_v Plot_Data Plot v vs. [this compound] Measure_v->Plot_Data Determine_Constants Determine Km and Vmax (e.g., non-linear regression) Plot_Data->Determine_Constants Select_Optimal_S Select optimal [this compound] (typically >10 * Km) Determine_Constants->Select_Optimal_S End Optimized Assay Select_Optimal_S->End

Caption: Logical workflow for optimizing this compound concentration.

References

Impact of pH and temperature on G3-CNP assay performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of the G3-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) assay. The this compound assay is a widely used method for the determination of α-amylase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method for measuring α-amylase activity. The enzyme α-amylase hydrolyzes the substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), releasing 2-chloro-4-nitrophenol (CNP). The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[1][2][3][4][5][6][7]

Q2: What are the optimal pH and temperature for the this compound assay?

A2: The optimal pH for the this compound assay is typically around 6.0.[2][4][5][6][7][8] The optimal temperature for the reaction is 37°C.[3][6][7] Deviations from these conditions can significantly impact enzyme activity and assay performance.

Q3: What type of buffer should be used for the this compound assay?

A3: MES (2-(N-morpholino)ethanesulfonic acid) buffer at a pH of 6.0 is commonly recommended in commercially available this compound assay kits.[1][4][5][6][7] Phosphate buffers have also been used in α-amylase assays.[9]

Q4: Can I use plasma samples with anticoagulants for this assay?

A4: Serum or heparinized plasma can be used. However, anticoagulants that chelate calcium ions, such as EDTA, citrate, and oxalate, should be avoided as they can inhibit α-amylase activity.[1][4]

Q5: How should the this compound reagent be stored?

A5: The this compound reagent should be stored at 2-8°C and protected from light. Many commercial reagents are stable for several months under these conditions.[1][4][6][7] Always refer to the manufacturer's instructions for specific storage and stability information.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal Suboptimal pH: The pH of the reaction mixture is outside the optimal range of 6.0-6.9.Prepare fresh buffer and verify its pH. Ensure that the sample does not significantly alter the final reaction pH.
Suboptimal Temperature: The assay was performed at a temperature significantly lower than 37°C.Pre-incubate all reagents and samples at 37°C before starting the reaction. Use a temperature-controlled spectrophotometer.
Enzyme Inactivation: The α-amylase in the sample has lost activity due to improper storage or handling.Use fresh samples or samples that have been stored properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors: The sample contains inhibitors of α-amylase, such as chelating agents (EDTA, citrate).Use serum or heparinized plasma instead of plasma collected with chelating anticoagulants.[1][4]
High Background Signal Reagent Degradation: The this compound reagent has degraded, leading to spontaneous release of CNP.Use a fresh vial of this compound reagent. Check the expiration date and storage conditions of the reagent. Discard any reagent that appears cloudy or has a high absorbance at 405 nm before adding the sample.[1][4]
Contamination: The reagent or sample is contaminated with exogenous α-amylase (e.g., from saliva).Wear gloves and take precautions to avoid contamination. Use fresh, sterile pipette tips and tubes.
Inconsistent or Non-Reproducible Results Temperature Fluctuations: Inconsistent temperature control during the assay.Ensure all wells of the microplate are at a uniform temperature. Use a plate reader with good temperature control.
Inaccurate Pipetting: Errors in pipetting small volumes of enzyme or substrate.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations.
Timing Errors: Inconsistent timing of reagent addition and absorbance readings in kinetic assays.Use a multi-channel pipette for simultaneous addition of reagents. Ensure the plate reader is set up for accurate kinetic readings at the specified intervals.

Quantitative Data on Assay Performance

Table 1: Illustrative Impact of pH on Relative α-Amylase Activity

pHRelative Activity (%)
4.0~20-40%
5.0~70-90%
6.0 100%
7.0~80-95%
8.0~50-70%
9.0~20-40%

Table 2: Illustrative Impact of Temperature on Relative α-Amylase Activity

Temperature (°C)Relative Activity (%)
25~40-60%
30~70-85%
37 100%
45~85-95%
55~60-80%

Experimental Protocols

Key Experiment: Determination of α-Amylase Activity using this compound

Objective: To measure the kinetic activity of α-amylase in a sample.

Materials:

  • This compound Reagent (containing this compound substrate, buffer, and stabilizers)

  • Microplate reader capable of reading absorbance at 405 nm and maintaining a constant temperature of 37°C

  • 96-well clear microplate

  • Calibrated pipettes

  • α-amylase containing samples (e.g., serum, cell lysates)

  • Control samples with known α-amylase activity

Procedure:

  • Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions. If the reagent is supplied as a ready-to-use solution, allow it to equilibrate to the assay temperature.

  • Assay Setup:

    • Pipette 200 µL of the this compound working solution into each well of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes to ensure temperature equilibration.

  • Initiate Reaction:

    • Add 20 µL of the sample (or control) to the appropriate wells.

    • Mix gently by pipetting up and down or by using the plate shaker function of the microplate reader.

  • Kinetic Measurement:

    • Immediately start measuring the absorbance at 405 nm every minute for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) for each sample.

    • The α-amylase activity is proportional to the ΔA/min. The activity can be calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol and the reaction volume.

Visualizations

G3_CNP_Assay_Workflow This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Reagent_Prep Prepare this compound Working Solution Add_Reagent Pipette this compound Reagent into 96-well plate Reagent_Prep->Add_Reagent Sample_Prep Prepare Samples and Controls Add_Sample Add Sample/Control to initiate reaction Sample_Prep->Add_Sample Pre_Incubate Pre-incubate plate at 37°C for 5 min Add_Reagent->Pre_Incubate Pre_Incubate->Add_Sample Kinetic_Read Measure Absorbance at 405 nm kinetically Add_Sample->Kinetic_Read Data_Analysis Calculate ΔA/min and α-amylase activity Kinetic_Read->Data_Analysis

Caption: Workflow for the this compound α-amylase assay.

G3_CNP_Signaling_Pathway This compound Assay Principle G3_CNP This compound (Substrate) alpha_Amylase α-Amylase (Enzyme) G3_CNP->alpha_Amylase Hydrolysis CNP 2-Chloro-4-nitrophenol (Colored Product) alpha_Amylase->CNP Maltotriose Maltotriose & Fragments alpha_Amylase->Maltotriose

Caption: Enzymatic reaction in the this compound assay.

Troubleshooting_Logic Troubleshooting Logic for this compound Assay Start Assay Issue (e.g., Low Signal) Check_pH Is pH optimal (6.0-6.9)? Start->Check_pH Check_Temp Is Temperature optimal (37°C)? Check_pH->Check_Temp Yes Correct_pH Adjust Buffer pH Check_pH->Correct_pH No Check_Reagent Is Reagent valid? Check_Temp->Check_Reagent Yes Correct_Temp Set Temperature to 37°C Check_Temp->Correct_Temp No Check_Sample Is Sample integrity maintained? Check_Reagent->Check_Sample Yes New_Reagent Use Fresh Reagent Check_Reagent->New_Reagent No New_Sample Use Fresh/Properly Stored Sample Check_Sample->New_Sample No Success Problem Resolved Check_Sample->Success Yes Correct_pH->Success Correct_Temp->Success New_Reagent->Success New_Sample->Success

Caption: Decision tree for troubleshooting the this compound assay.

References

Common interferences in the G3-CNP α-amylase assay.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the G3-CNP α-amylase assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound α-amylase assay?

The this compound α-amylase assay is a kinetic colorimetric method used to measure the activity of α-amylase in a sample. The assay utilizes a specific chromogenic substrate, 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNPG3). In the presence of α-amylase, CNPG3 is hydrolyzed, releasing 2-chloro-p-nitrophenol (CNP). The rate of CNP formation is directly proportional to the α-amylase activity in the sample and is measured by the increase in absorbance at 405 nm.

Q2: What are the most common substances that interfere with the this compound α-amylase assay?

Common interferences include high levels of bilirubin (icterus), hemoglobin (hemolysis), and lipids (lipemia) in the sample. Anticoagulants such as EDTA, citrate, and oxalate can also interfere by chelating calcium ions, which are essential for α-amylase activity. Salivary contamination of samples can lead to falsely elevated results due to the high concentration of α-amylase in saliva.

Q3: How can I prevent salivary contamination of my samples?

To prevent salivary contamination, it is crucial to follow proper sample handling procedures. Avoid talking, coughing, or sneezing over open sample tubes. Use of personal protective equipment (PPE), including a face mask, is recommended. Ensure that pipette tips are not contaminated and that samples are securely capped during transport and storage.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low α-Amylase Activity

Q: My α-amylase activity readings are consistently higher or lower than expected. What are the potential causes and how can I troubleshoot this?

A: Deviations from expected α-amylase activity can stem from several factors. Systematically investigating each potential cause is key to resolving the issue.

Potential Causes & Troubleshooting Steps:

  • Reagent Integrity:

    • Expired or Improperly Stored Reagents: Always check the expiration dates on your reagent kits. Store reagents at the recommended temperature (typically 2-8°C) and protect them from light. Do not use reagents that appear cloudy or have particulate matter.

    • Improper Reagent Preparation: If your reagents require reconstitution, ensure they are prepared according to the manufacturer's instructions using high-purity water. Allow reagents to come to room temperature before use.

  • Sample Quality:

    • Presence of Interfering Substances: High levels of bilirubin, hemoglobin, or lipids can affect the assay's accuracy. Visually inspect your samples for signs of icterus (dark yellow/brown), hemolysis (red/pink), or lipemia (milky/turbid). Refer to the quantitative interference data in Table 1 and the mitigation protocols in the "Experimental Protocols" section.

    • Anticoagulant Interference: If using plasma samples, ensure they are collected in heparin tubes. Anticoagulants like EDTA, citrate, and oxalate will chelate calcium and inhibit α-amylase, leading to falsely low results.[1]

    • Salivary Contamination: Unintentionally introducing saliva into your samples will cause falsely high readings.

  • Assay Parameters:

    • Incorrect Temperature: The assay is temperature-sensitive. Ensure your spectrophotometer's incubation chamber is set to and maintained at the temperature specified in your protocol (e.g., 37°C).

    • Incorrect Wavelength: Verify that the spectrophotometer is set to read the absorbance at 405 nm.

    • Incorrect Pipetting: Inaccurate pipetting of samples, standards, or reagents can lead to significant errors. Use calibrated pipettes and proper pipetting techniques.

  • Instrument Performance:

    • Instrument Malfunction: Run quality control (QC) samples with known α-amylase concentrations to verify that your instrument is performing within specifications. If QC samples fail, consult your instrument's user manual for troubleshooting or contact the manufacturer for support.

Issue 2: High Background Absorbance

Q: I am observing high initial absorbance readings (high blank) before the enzymatic reaction begins. What could be causing this?

A: A high background absorbance can be due to the sample matrix or the reagents themselves.

Potential Causes & Troubleshooting Steps:

  • Sample Turbidity: Lipemic or hemolyzed samples can scatter light and increase the initial absorbance. Consider ultracentrifugation to clarify lipemic samples.

  • Reagent Contamination or Degradation: If the reagent blank itself has high absorbance, the reagents may be contaminated or have degraded. Use a fresh vial of reagents to see if the problem persists.[1]

  • Sample Color: Highly icteric (high bilirubin) samples can absorb light at 405 nm, contributing to a high background. A sample blank (sample + buffer, without substrate) can help to correct for this.

Data Presentation

Table 1: Quantitative Summary of Common Interferences in the this compound α-Amylase Assay

InterferentInterference ThresholdEffect on α-Amylase Activity
Bilirubin > 40 mg/dLNegative interference (decreased activity)
Hemoglobin > 0.5 g/LNegative interference (decreased activity)[2]
Lipemia (Triglycerides) > 1000 mg/dLVariable (can be positive or negative)
EDTA/Citrate/Oxalate Any concentrationSignificant negative interference (decreased activity)[1]

Note: The exact interference thresholds can vary between different reagent manufacturers and analytical systems. It is recommended to validate these levels in your own laboratory.

Experimental Protocols

Protocol 1: Preparation of Spiked Samples for Interference Testing

This protocol describes how to prepare serum or plasma samples with known concentrations of interfering substances to validate their effect on the this compound α-amylase assay in your laboratory.

1.1 Preparation of Hemolysate for Hemolysis Interference Studies

  • Collect a whole blood sample in a heparin tube.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate plasma and red blood cells (RBCs).

  • Carefully remove the plasma and buffy coat.

  • Wash the remaining RBCs three times with a 0.9% NaCl solution, centrifuging and removing the supernatant after each wash.

  • After the final wash, lyse the RBCs by adding an equal volume of deionized water (osmotic shock) or by freeze-thawing the packed RBCs twice.

  • Centrifuge the lysed RBCs at 10,000 x g for 15 minutes to pellet the cell debris.

  • The resulting supernatant is your hemolysate. Determine the hemoglobin concentration of the hemolysate using a hemoglobin assay.

  • Spike your pooled normal serum/plasma with varying amounts of the hemolysate to achieve the desired final hemoglobin concentrations for testing.

1.2 Preparation of Bilirubin-Spiked Samples

  • Prepare a stock solution of bilirubin (e.g., 5 mM in DMSO).

  • Add small, precise volumes of the bilirubin stock solution to aliquots of pooled normal serum/plasma to reach the target bilirubin concentrations.

  • Keep the volume of added bilirubin solution to a minimum (e.g., <2% of the total sample volume) to avoid significant dilution effects.

  • Protect the bilirubin-spiked samples from light.

1.3 Preparation of Lipemic Samples with Intralipid

  • Use a commercial intravenous lipid emulsion (e.g., Intralipid® 20%).

  • Spike aliquots of pooled normal serum/plasma with varying volumes of the lipid emulsion to create samples with different triglyceride concentrations.[3]

  • For example, to achieve a triglyceride concentration of approximately 400 mg/dL, add 20 µL of 20% Intralipid to 1 mL of serum.[3]

Protocol 2: Mitigation of Interferences

2.1 Ultracentrifugation for Lipemic Samples

  • For highly turbid (lipemic) samples, transfer the sample to an ultracentrifuge tube.

  • Centrifuge at a high speed (e.g., >100,000 x g) for 15-30 minutes.

  • The lipids will form a layer at the top. Carefully aspirate the clear infranatant (the serum/plasma below the lipid layer) for analysis.

Visualizations

G3_CNP_Assay_Pathway cluster_reaction This compound α-Amylase Reaction cluster_measurement Measurement α-Amylase α-Amylase This compound 2-chloro-p-nitrophenyl-α-D-maltotrioside α-Amylase->this compound hydrolyzes CNP 2-chloro-p-nitrophenol (Colored Product) This compound->CNP Other Products G3, CNPG2, Glucose This compound->Other Products Spectrophotometer Spectrophotometer CNP->Spectrophotometer absorbs light Absorbance at 405 nm Absorbance at 405 nm Spectrophotometer->Absorbance at 405 nm measures

Caption: this compound α-Amylase Assay Signaling Pathway.

Troubleshooting_Workflow start Unexpected α-Amylase Results check_qc Run Quality Control Samples start->check_qc qc_pass QC Pass? check_qc->qc_pass check_reagents Check Reagent Integrity (Expiration, Storage) qc_pass->check_reagents Yes instrument_issue Investigate Instrument Performance qc_pass->instrument_issue No check_sample Inspect Sample for Interferences (Hemolysis, Icterus, Lipemia) check_reagents->check_sample check_params Verify Assay Parameters (Temp, Wavelength, Pipetting) check_sample->check_params mitigate_interference Apply Mitigation Protocol (e.g., Ultracentrifugation) check_params->mitigate_interference re_run_assay Re-run Assay mitigate_interference->re_run_assay end Valid Results re_run_assay->end

Caption: Troubleshooting Workflow for Unexpected α-Amylase Results.

Interference_Mitigation_Logic start Sample with Suspected Interference is_lipemic Is the sample lipemic? start->is_lipemic is_hemolyzed Is the sample hemolyzed? is_lipemic->is_hemolyzed No ultracentrifuge Perform Ultracentrifugation is_lipemic->ultracentrifuge Yes is_icteric Is the sample icteric? is_hemolyzed->is_icteric No request_new_sample Request a New Sample is_hemolyzed->request_new_sample Yes run_sample_blank Run a Sample Blank Correction is_icteric->run_sample_blank Yes proceed_with_caution Proceed with Caution and Note Potential Interference is_icteric->proceed_with_caution No use_infranatant Use Clear Infranatant for Assay ultracentrifuge->use_infranatant

Caption: Logical Flow for Mitigating Common Interferences.

References

Technical Support Center: Ensuring Accurate Results with Cyclic Dinucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclic dinucleotides, focusing on the stability and handling of 2',3'-cGAMP.

Frequently Asked Questions (FAQs)

Q1: What is the difference between G3-CNP and 2',3'-cGAMP?

It appears there may be a confusion between two distinct molecules:

  • This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside): This is a chromogenic substrate used to measure the activity of α-amylase.[1][2][3] The enzyme cleaves this compound, releasing 2-chloro-4-nitrophenol (CNP), which can be quantified spectrophotometrically at 405 nm.[1][2][3]

  • 2',3'-cGAMP (cyclic guanosine monophosphate-adenosine monophosphate): This is a critical second messenger in the innate immune system.[4] It is synthesized by the enzyme cGAS in response to cytosolic DNA and activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons.[4][5]

This guide focuses on 2',3'-cGAMP and how to address its degradation in experimental settings.

Q2: What is the primary cause of 2',3'-cGAMP degradation in my experiments?

The primary cause of 2',3'-cGAMP degradation in biological samples is enzymatic hydrolysis . The main enzyme responsible for this is Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) .[6][7][8][9][10] ENPP1 is an ecto-enzyme found in various cultured cells, tissue extracts, and plasma/serum.[6][9][10] It efficiently hydrolyzes 2',3'-cGAMP, which can lead to an underestimation of its concentration and biological activity.[6][7][8][9][10]

Q3: How can I minimize the enzymatic degradation of 2',3'-cGAMP?

There are several strategies to minimize the enzymatic degradation of 2',3'-cGAMP:

  • Use of Hydrolysis-Resistant Analogs: Consider using synthetic, non-hydrolyzable analogs of 2',3'-cGAMP, such as 2'3'-cGsAsMP (a bis-phosphothioate analog).[6][7][8] These analogs are resistant to ENPP1 hydrolysis and can exhibit greater potency in inducing STING-dependent signaling.[6][7][8]

  • Work at Low Temperatures: When possible, perform experimental steps at low temperatures (e.g., on ice) to reduce the activity of hydrolyzing enzymes.

  • Proper Sample Handling: For cellular assays, minimize the time between cell lysis and analysis.[4] When working with plasma or serum, consider heat inactivation or the use of phosphodiesterase inhibitors, though specific inhibitors for ENPP1 may not be readily available for all applications.

  • Use ENPP1-Deficient Systems: If available, using cells or tissues from Enpp1 knockout models can be a valuable tool to study the effects of 2',3'-cGAMP without the confounding factor of its degradation.[6][7][8][9][10]

Q4: What are the best practices for storing 2',3'-cGAMP stock solutions?

For optimal stability, store 2',3'-cGAMP stock solutions at -20°C or -80°C. Based on general handling of similar molecules, it is advisable to aliquot the stock solution upon reconstitution to avoid multiple freeze-thaw cycles. For short-term storage, 2-8°C may be acceptable, but consult the manufacturer's recommendations.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected STING activation in cell-based assays.

This is a common issue that can often be traced back to the degradation of 2',3'-cGAMP.

Possible Cause Troubleshooting Step
Degradation of 2',3'-cGAMP by ENPP1 in cell culture media or from cells. 1. Run a time-course experiment: Measure STING activation at multiple time points after adding 2',3'-cGAMP to see if the signal decreases over time. 2. Include a positive control with a non-hydrolyzable analog: Compare the activity of standard 2',3'-cGAMP with a hydrolysis-resistant analog like 2'3'-cGsAsMP.[6][7][8] If the analog shows significantly higher and more sustained activity, degradation is likely occurring. 3. Pre-treat cells with a broad-spectrum phosphodiesterase inhibitor (if compatible with your assay): This may help reduce the degradation of 2',3'-cGAMP. Note that this is not specific to ENPP1 and may have off-target effects. 4. Use serum-free media during the stimulation period: Serum can be a source of ENPP1. If your cells can tolerate it, switching to serum-free media during the 2',3'-cGAMP treatment may help.
Suboptimal 2',3'-cGAMP concentration due to degradation. 1. Increase the concentration of 2',3'-cGAMP: This may compensate for some degree of degradation. 2. Prepare fresh dilutions of 2',3'-cGAMP for each experiment: Avoid using previously diluted solutions that may have undergone degradation during storage.
Incorrect assay setup. 1. Ensure proper cell permeabilization (for intracellular delivery): If you are not using a delivery agent, ensure your method for getting 2',3'-cGAMP into the cells is effective. 2. Verify the health and passage number of your cells: Cells that are unhealthy or have been passaged too many times may not respond optimally.
Problem 2: High variability in 2',3'-cGAMP quantification by ELISA or other methods.

High variability can be due to inconsistent sample handling and degradation.

Possible Cause Troubleshooting Step
Variable degradation of 2',3'-cGAMP during sample preparation. 1. Standardize sample handling procedures: Ensure all samples are processed in the same manner and for the same duration, preferably on ice. 2. Immediately inactivate enzymes after cell lysis: Use a lysis buffer containing protease and phosphatase inhibitors. For ENPP1, which is a phosphodiesterase, consider adding EDTA to chelate divalent cations that may be required for its activity. 3. Spike-in controls: Add a known amount of 2',3'-cGAMP to a subset of your samples at the beginning of the preparation to assess recovery and the extent of degradation.
Matrix effects in the assay. 1. Prepare your standard curve in the same matrix as your samples: For example, if you are measuring 2',3'-cGAMP in cell lysate, prepare your standards in the same lysis buffer.[4] 2. Dilute your samples: If matrix effects are suspected, diluting your samples in the assay buffer can help mitigate them.[4]

Quantitative Data

The following table summarizes the relative potency of 2',3'-cGAMP and its hydrolysis-resistant analog, 2'3'-cGsAsMP, in inducing an IFN-β response.

CompoundEC50 for IFN-β Induction in THP-1 cellsPotency vs. 2',3'-cGAMPReference
2',3'-cGAMP~10-fold higher than 2'3'-cGsAsMP1x[6]
2'3'-cGsAsMP~10-fold lower than 2',3'-cGAMP~10x[6][7][8]

Experimental Protocols

Protocol 1: Assessing 2',3'-cGAMP Stability in a Cell-Based Assay

This protocol provides a framework for determining the stability of 2',3'-cGAMP in your specific experimental setup.

Objective: To compare the bioactivity of 2',3'-cGAMP over time with a hydrolysis-resistant analog.

Materials:

  • THP-1 cells (or other STING-responsive cell line)

  • 2',3'-cGAMP

  • 2'3'-cGsAsMP (hydrolysis-resistant analog)

  • Cell culture medium (with and without serum)

  • Reagents for measuring STING activation (e.g., ELISA for IFN-β, luciferase reporter assay for IRF3 activity)

Procedure:

  • Cell Seeding: Seed THP-1 cells at an appropriate density in a multi-well plate.

  • Preparation of Agonists: Prepare a dilution series of both 2',3'-cGAMP and 2'3'-cGsAsMP in your chosen cell culture medium (e.g., with and without serum).

  • Cell Stimulation: Add the diluted agonists to the cells.

  • Time Points: Collect supernatant or lyse cells at various time points (e.g., 2, 4, 8, and 24 hours) after agonist addition.

  • Quantification of STING Activation: Measure the level of STING activation at each time point using your chosen method (e.g., IFN-β ELISA).

  • Data Analysis: Plot the dose-response curves for both agonists at each time point. A rightward shift and a decrease in the maximum response for 2',3'-cGAMP over time, especially in the presence of serum, compared to a more stable response from 2'3'-cGsAsMP, would indicate enzymatic degradation.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular / Membrane dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds & activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes STING_Active Activated STING (translocated) STING_ER->STING_Active dimerizes & translocates TBK1 TBK1 STING_Active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces expression AMP_GMP AMP + GMP ENPP1->AMP_GMP

Caption: The cGAS-STING signaling pathway and the hydrolytic degradation of 2',3'-cGAMP by ENPP1.

experimental_workflow cluster_reagents Reagent Preparation start Start: STING Activation Assay prepare_cells 1. Prepare Cells (e.g., THP-1) start->prepare_cells stimulate 3. Stimulate Cells (Consider serum-free media) prepare_cells->stimulate prepare_reagents 2. Prepare Reagents prepare_reagents->stimulate cGAMP_std 2',3'-cGAMP (Standard) cGAMP_analog Hydrolysis-Resistant Analog (e.g., 2'3'-cGsAsMP) (Positive Control) vehicle Vehicle Control incubate 4. Incubate (Time-course: e.g., 2, 4, 8, 24h) stimulate->incubate collect 5. Collect Supernatant / Lyse Cells (Work on ice) incubate->collect analyze 6. Analyze STING Activation (e.g., IFN-β ELISA) collect->analyze end End: Compare Results analyze->end

Caption: Experimental workflow for assessing 2',3'-cGAMP stability in a cell-based assay.

troubleshooting_tree start Inconsistent / Low STING Activation? q1 Is a hydrolysis-resistant analog more potent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no res1 Conclusion: Degradation is likely. Actions: - Use analog for key experiments. - Optimize assay to minimize  degradation (e.g., time, temp). - Increase 2',3'-cGAMP concentration. a1_yes->res1 res2 Conclusion: Degradation is less likely the primary issue. Check: - Cell health and passage number. - Reagent preparation and storage. - Assay protocol (e.g., permeabilization). a1_no->res2

Caption: Troubleshooting decision tree for inconsistent STING activation assay results.

References

G3-CNP Assay Technical Support Center: A Guide for Automated Clinical Chemistry Analyzers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the G3-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) assay, designed for researchers, scientists, and drug development professionals utilizing automated clinical chemistry analyzers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation and execution of your α-amylase activity measurements.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay for α-amylase detection?

A1: The this compound assay is a direct kinetic colorimetric method for measuring α-amylase activity. In this assay, α-amylase hydrolyzes the this compound substrate, which is 2-chloro-4-nitrophenyl-α-D-maltotrioside. This enzymatic cleavage releases 2-chloro-4-nitrophenol (CNP), a yellow chromophore. The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and is measured by monitoring the increase in absorbance at 405 nm.[1][2][3]

Q2: What are the typical components of a this compound reagent kit?

A2: A typical this compound reagent kit for automated analyzers is often provided as a ready-to-use liquid. The reagent mixture generally contains the this compound substrate, a buffer (commonly MES buffer at pH ~6.0), stabilizers, and activators such as calcium chloride and sodium chloride.[2][4] Some formulations may also include potassium thiocyanate.[2]

Q3: What are the recommended storage and stability conditions for this compound reagents?

A3: Unopened this compound reagents should be stored refrigerated at 2-8°C and are stable until the expiration date indicated on the label.[1][2] Once opened, the reagent is typically stable for a specified period (e.g., 30 days) when stored in the refrigerated compartment of the analyzer.[5] It is crucial to avoid contamination and protect the reagent from light.[2][4]

Q4: What types of samples can be analyzed using the this compound assay?

A4: The this compound assay is suitable for use with human serum, heparinized plasma, and urine samples.[3] It is important to note that anticoagulants that chelate calcium, such as EDTA and citrate, should be avoided as they can inhibit α-amylase activity.[6]

Q5: How is the this compound assay calibrated on an automated analyzer?

A5: Calibration of the this compound assay on automated analyzers is typically performed using a commercially available calibrator with a known α-amylase activity value. The analyzer uses this calibrator to establish a factor that converts the rate of absorbance change into activity units (U/L).[3] The calibration is based on the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm.[1]

Troubleshooting Guide

Issue 1: High Background Absorbance or Reagent Blank Failure
Question Possible Cause Troubleshooting Steps
Why is my initial absorbance reading too high or failing the reagent blank check? 1. Reagent Degradation: The this compound reagent may have degraded due to improper storage (e.g., exposure to light or high temperatures) or contamination.[2][4] 2. Contaminated Reagent: Microbial contamination can lead to hydrolysis of the substrate, causing a high initial absorbance.[1] 3. Water Quality Issues: The water used for priming or washing the analyzer may be contaminated.1. Check Reagent: Visually inspect the reagent for turbidity or color change, which may indicate degradation.[5] Use a fresh, unopened bottle of reagent to repeat the blank measurement. 2. Verify Storage: Ensure that reagents are stored according to the manufacturer's instructions (2-8°C, protected from light).[2] 3. Analyzer Maintenance: Perform a system water check and ensure that all tubing and probes are clean. Follow the analyzer's recommended cleaning procedures.
Issue 2: Non-Linearity or "Out of Range" Flags for High Activity Samples
Question Possible Cause Troubleshooting Steps
My high-level controls or patient samples are showing non-linear kinetics or are being flagged as out of the linear range. What should I do? 1. Substrate Depletion: In samples with very high α-amylase activity, the this compound substrate can be rapidly consumed, leading to a decrease in the reaction rate and a non-linear response. 2. Analyzer Linearity Limits: The reported result exceeds the upper limit of the assay's linear range as defined for the specific analyzer.[5]1. Automatic Dilution: Utilize the automated dilution feature of your clinical chemistry analyzer. The instrument can be programmed to automatically dilute samples that exceed a certain absorbance rate and re-run the analysis.[5] 2. Manual Dilution: If an automated dilution protocol is not available, manually dilute the sample with a recommended diluent (e.g., 0.9% NaCl solution) and re-assay. Remember to multiply the final result by the dilution factor.[2]
Issue 3: Inaccurate or Imprecise Quality Control (QC) Results
Question Possible Cause Troubleshooting Steps
My quality control values are consistently high, low, or showing poor precision. What are the potential causes? 1. Improperly Reconstituted or Stored QC Material: Lyophilized QC materials must be reconstituted accurately, and all QC materials should be stored as recommended by the manufacturer. 2. Calibration Drift: The assay calibration may no longer be valid. 3. Reagent Lot Variation: A new lot of reagent may have slightly different performance characteristics. 4. Analyzer Pipetting Issues: Inaccurate or imprecise pipetting of sample or reagent by the analyzer.1. Prepare Fresh QC: Reconstitute a new vial of quality control material, ensuring accurate pipetting of the reconstitution fluid and proper mixing. 2. Recalibrate the Assay: Perform a fresh calibration of the this compound assay using a new or properly stored calibrator.[3] 3. Lot-Specific QC Ranges: If you have switched to a new lot of reagent, ensure that you are using the correct lot-specific quality control ranges. 4. Instrument Maintenance: Perform pipette volume and precision checks as part of your routine analyzer maintenance.
Issue 4: Suspected Sample Interference
Question Possible Cause Troubleshooting Steps
I suspect that a patient sample is giving an erroneous result due to interference. What are the common interferents for the this compound assay? 1. Hemolysis: Grossly hemolyzed samples can interfere with the assay, although the effect is generally minimal with modern reagents.[1] 2. Icterus (High Bilirubin): High levels of bilirubin can potentially interfere with the absorbance reading, but many reagent formulations are designed to minimize this.[1] 3. Lipemia (High Triglycerides): Turbidity from high lipid content can affect the photometric reading.[4] 4. Medications: Certain medications may interfere with the assay.1. Inspect Sample: Visually inspect the sample for signs of hemolysis, icterus, or lipemia. 2. Consult Reagent Insert: Refer to the package insert for your specific this compound reagent to see the manufacturer's stated limits for common interferents. 3. Sample Dilution: Diluting the sample may mitigate the effect of some interferents. 4. Review Patient History: Check the patient's medical record for information on medications or conditions that could potentially interfere with the assay.

Data Presentation

The performance of the this compound assay can vary between different automated clinical chemistry analyzers. The following tables summarize typical performance characteristics.

Table 1: Linearity of the this compound Assay on Various Automated Analyzers

AnalyzerLinear Range (U/L)
Beckman Coulter AU Series10 - 2,000 (Serum)
10 - 1,500 (Urine)
Generic Automated Analyzer 1Up to 1,200
Generic Automated Analyzer 2Up to 1,600

Note: These are example values. Always refer to the reagent manufacturer's documentation for the specific linear range on your validated analyzer system.

Table 2: Precision of the this compound Assay on a Beckman Coulter AU Analyzer

Sample TypeMean Amylase Activity (U/L)Within-Run CV (%)Total Precision CV (%)
Serum Control 150< 5.0< 10.0
Serum Control 2150< 5.0< 10.0
Pooled UrineVaries< 5.0< 10.0

CV = Coefficient of Variation. Data adapted from Beckman Coulter AU series documentation.[5]

Table 3: Common Interferents and Their Reported Tolerance Limits

Interfering SubstanceConcentration with No Significant Interference
HemoglobinUp to 500 mg/dL
BilirubinUp to 30 mg/dL
Lipemia (Intralipid)Up to 5 g/L

Note: Interference levels can vary by reagent manufacturer and analyzer. Always consult the specific reagent package insert.[1][4]

Experimental Protocols

General Automated Assay Protocol

The following is a generalized protocol for the this compound assay on an automated clinical chemistry analyzer. Specific parameters will need to be adapted and validated for your particular instrument.

  • Reagent Preparation:

    • If using a ready-to-use liquid reagent, gently invert the bottle to mix before placing it on the analyzer.[3]

    • Ensure the reagent is at the analyzer's operating temperature.

  • Analyzer Programming:

    • Select the this compound (or α-Amylase) assay from the analyzer's test menu.

    • Enter or verify the assay parameters as specified by the reagent manufacturer. Key parameters include:

      • Wavelength: 405 nm[1]

      • Assay Type: Kinetic, with an increasing reaction direction[1]

      • Sample Volume: Varies by analyzer (e.g., 2-10 µL)

      • Reagent Volume: Varies by analyzer

      • Incubation Time: A brief pre-incubation may be included.

      • Read Time: The rate of absorbance change is typically measured over 60-120 seconds.[1]

      • Temperature: 37°C[1]

  • Calibration:

    • Perform a two-point or multi-point calibration as recommended by the reagent and analyzer manufacturers.

    • Use a certified α-amylase calibrator.

  • Quality Control:

    • Run at least two levels of quality control material (normal and abnormal) before analyzing patient samples.[5]

    • Ensure QC results are within the acceptable ranges.

  • Sample Analysis:

    • Load patient samples (serum, heparinized plasma, or urine) onto the analyzer.

    • Initiate the analysis. The analyzer will automatically perform the pipetting, mixing, incubation, and reading steps.

  • Result Calculation:

    • The analyzer's software will automatically calculate the α-amylase activity in U/L based on the rate of absorbance change and the calibration factor.

Mandatory Visualizations

G3_CNP_Assay_Workflow start Start: Sample & Reagent Loading reagent_prep Reagent Preparation (Onboard Analyzer) start->reagent_prep sample_prep Sample Preparation (Serum/Plasma/Urine) start->sample_prep pipetting Automated Pipetting (Sample & Reagent) reagent_prep->pipetting sample_prep->pipetting mixing Mixing in Cuvette pipetting->mixing incubation Incubation at 37°C mixing->incubation reading Kinetic Reading (Absorbance at 405 nm) incubation->reading calculation Result Calculation (Activity in U/L) reading->calculation end End: Result Reporting calculation->end

Caption: Automated this compound Assay Workflow

Troubleshooting_Logic start Problem Encountered qc_issue Inaccurate/Imprecise QC? start->qc_issue linearity_issue Non-Linearity? qc_issue->linearity_issue No recalibrate Recalibrate Assay qc_issue->recalibrate Yes background_issue High Background? linearity_issue->background_issue No dilute_sample Dilute Sample linearity_issue->dilute_sample Yes check_reagent Check Reagent Integrity background_issue->check_reagent Yes review_results Review Results background_issue->review_results No check_qc_prep Check QC Preparation & Storage check_analyzer_pipetting Check Analyzer Pipetting check_qc_prep->check_analyzer_pipetting recalibrate->check_qc_prep check_analyzer_pipetting->review_results dilute_sample->review_results check_water Check System Water check_reagent->check_water check_water->review_results

Caption: this compound Assay Troubleshooting Logic

References

Dealing with turbidity in biological samples for G3-CNP assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering turbidity in biological samples for G3-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used to measure the activity of α-amylase.[1][2] In this assay, the enzyme α-amylase hydrolyzes the substrate this compound. This reaction releases the chromophore 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at a wavelength of 405 nm.[1][2][3] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[3]

Q2: What is turbidity in a biological sample and what causes it?

A2: Turbidity is a cloudiness or haziness in a fluid caused by suspended solids.[4] In biological samples such as serum and plasma, the most common cause of turbidity is a high concentration of lipids (fats), a condition known as lipemia.[2][5] Elevated protein levels can also contribute to sample turbidity. Lipemia can result from physiological conditions, metabolic disorders, or from collecting a blood sample shortly after a meal.

Q3: How does turbidity interfere with the this compound assay?

A3: The this compound assay is a colorimetric assay that relies on measuring the change in light absorbance. Suspended particles in a turbid sample scatter light, which the spectrophotometer interprets as increased absorbance.[4] This leads to a positive interference, resulting in falsely elevated measurements of α-amylase activity.[4]

Q4: Can I use a sample blank to correct for turbidity?

A4: Yes, for samples with low levels of turbidity, a sample blank can be used to correct for the background absorbance.[4][6] A sample blank consists of the turbid sample itself, to which all assay reagents are added except for the this compound substrate. By subtracting the absorbance of the sample blank from the absorbance of the test sample, the interference from the inherent turbidity can be minimized.[3][6] However, for highly turbid samples, this method may not be sufficient, and a physical clarification step is recommended.[4]

Q5: What are the primary methods to remove turbidity from my samples before an assay?

A5: The most common and effective methods for removing turbidity (lipemia) from biological samples are high-speed centrifugation and filtration.[5][7] High-speed centrifugation pellets the lipids, allowing for the collection of a clear supernatant. Filtration uses a membrane with a specific pore size to physically remove the lipid particles. The choice of method depends on the degree of turbidity, sample volume, and available equipment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in all wells, including controls. 1. Turbid Samples: The presence of lipids or proteins is causing light scatter.1a. For low turbidity, prepare and run a Sample Blank for each turbid sample. See Protocol 3 for details. 1b. For moderate to high turbidity, clarify the sample using High-Speed Centrifugation (Protocol 1) or Syringe Filtration (Protocol 2).
2. Reagent Contamination: The this compound substrate may have spontaneously hydrolyzed, or the buffer may be contaminated.2. Prepare fresh reagents. Ensure proper storage of the this compound substrate, protected from light and moisture.
3. Incorrect Wavelength: The spectrophotometer is not set to 405 nm.3. Verify the wavelength setting on the instrument.
Inconsistent or non-reproducible results. 1. Incomplete Mixing: Reagents or sample were not mixed thoroughly.1. Ensure complete mixing after adding the sample to the reaction mixture.
2. Temperature Fluctuations: The assay was not performed at a consistent, specified temperature (e.g., 37°C).2. Use a temperature-controlled plate reader or water bath to maintain a stable temperature throughout the assay.
3. Pipetting Errors: Inaccurate pipetting of samples or reagents.3. Calibrate pipettes regularly. Use fresh tips for each sample and reagent.
Low or no α-amylase activity detected. 1. Presence of Chelating Agents: Anticoagulants such as EDTA or citrate in plasma samples can chelate Ca²⁺ ions, which are essential cofactors for α-amylase activity.[8][9]1. Use serum or heparinized plasma for the assay. Avoid samples collected in EDTA or citrate tubes.[10]
2. Improper Sample Storage: The enzyme may have degraded due to incorrect storage.2. Use fresh samples whenever possible. If storage is necessary, store samples at 2-8°C for up to one week or at -20°C for longer periods.[10] Avoid repeated freeze-thaw cycles.
3. Incorrect pH: The assay buffer is not at the optimal pH for α-amylase activity (typically around pH 6.0-7.0).3. Check the pH of the assay buffer and adjust if necessary.
Artificially low results in hemolyzed samples. 1. Hemolysis Interference: Hemoglobin from lysed red blood cells can interfere with the assay, sometimes causing a negative bias in absorbance readings.[11]1. Avoid using hemolyzed samples. If unavoidable, the interference is difficult to correct and new sample collection is recommended.

Data Presentation: Comparison of Sample Clarification Methods

The following tables summarize the effectiveness and potential impact of different methods for clarifying turbid biological samples. Data is compiled from multiple sources and should be used as a guideline.

Table 1: Efficacy of Turbidity Removal Techniques

Method Typical Parameters Turbidity Reduction Efficacy Throughput Cost Reference(s)
High-Speed Centrifugation 10,000 - 12,000 x g for 15 minHigh (Can reduce Lipemic Index by ~95%)ModerateLow[12][13][14][15]
Ultracentrifugation >100,000 x g for 15-30 minVery High (Gold Standard)LowHigh[16]
Syringe Filtration (0.45 µm) PVDF or PES membraneModerate to HighHighLow-Moderate[7]
Syringe Filtration (0.2 µm) PVDF or PES membraneHigh (Removes most lipids)HighLow-Moderate[17]
Sample Dilution 1:2 or 1:5 with assay bufferLow to ModerateHighVery Low[10]

Table 2: Impact of Clarification Methods on Analyte Recovery

Method General Protein Recovery Potential for α-Amylase Loss Key Considerations Reference(s)
High-Speed Centrifugation ExcellentMinimal; enzyme remains in the aqueous infranatant.Most recommended method for preserving enzyme activity.[12][13]
Ultracentrifugation ExcellentMinimal.Not practical for most research labs.[16]
Syringe Filtration (PVDF/PES) Good to Excellent (low protein binding)Possible, but minimized with low-binding membranes. Requires validation.Risk of protein adsorption to the membrane. Hydrophilic membranes are essential.[1]
Syringe Filtration (Cellulose Acetate) Excellent (very low protein binding)Low risk. Requires validation.Good for aqueous solutions and protein recovery.[18]
Sample Dilution N/ANone, but reduces final concentration.May dilute the enzyme activity below the detection limit of the assay.[10]

Experimental Protocols

Protocol 1: High-Speed Centrifugation for Sample Clarification

This protocol is effective for removing lipids from serum or plasma samples.

Methodology:

  • Transfer 1.0 - 1.5 mL of the turbid biological sample into a microcentrifuge tube.

  • Centrifuge the sample at 10,000 - 12,000 x g for 15 minutes at room temperature.[12][14]

  • After centrifugation, a layer of lipids will be visible at the top of the sample.

  • Carefully insert a pipette tip through the lipid layer to aspirate the clear infranatant (the lower aqueous phase).

  • Transfer the clear infranatant to a new, clean tube. This is your clarified sample.

  • Proceed with the this compound assay using the clarified sample.

Protocol 2: Syringe Filtration for Sample Clarification

This method uses a physical barrier to remove suspended particles. It is crucial to use a low protein-binding filter to prevent loss of the enzyme.

Methodology:

  • Select a sterile syringe filter with a hydrophilic, low protein-binding membrane (e.g., PVDF, PES, or Cellulose Acetate) with a pore size of 0.2 µm or 0.45 µm.[17][18]

  • Attach the syringe filter to a sterile syringe of appropriate size.

  • Draw the turbid sample into the syringe.

  • Gently push the plunger to pass the sample through the filter into a clean collection tube. Do not apply excessive pressure, as this can cause cell lysis if any are present.

  • The collected filtrate is your clarified sample.

  • Method Validation (CRITICAL): Before processing critical samples, it is essential to validate the filtration method. Take a non-turbid sample with known α-amylase activity and pass it through the chosen filter. Measure the α-amylase activity of the filtrate and compare it to the unfiltered sample. A recovery of >95% indicates that the filter is not significantly binding the enzyme.

  • Proceed with the this compound assay using the validated, clarified sample.

Protocol 3: Sample Blank Correction

This protocol is suitable for correcting for low levels of background turbidity or color.

Methodology:

  • For each turbid sample, prepare two reactions in parallel in your microplate.

  • Test Reaction: To the first well, add the sample and all assay components, including the this compound substrate, according to your assay protocol.

  • Sample Blank Reaction: To the second well, add the sample and all assay components except the this compound substrate. Instead of the substrate, add an equal volume of the assay buffer.[6]

  • Incubate the plate and read the absorbance of both wells at 405 nm.

  • Calculate the corrected absorbance for your sample using the following formula: Corrected Absorbance = Absorbance of Test Reaction - Absorbance of Sample Blank Reaction

  • Use the corrected absorbance to determine the α-amylase activity.

Visualizations

This compound Assay Signaling Pathway

G3_CNP_Assay cluster_assay This compound Assay Principle Amylase α-Amylase (in sample) G3_CNP This compound (Substrate) Amylase->G3_CNP hydrolyzes CNP 2-chloro-4-nitrophenol (CNP) (Yellow Chromophore) G3_CNP->CNP releases Fragments Sugar Fragments G3_CNP->Fragments releases Spectro Spectrophotometer (Measure Absorbance at 405 nm) CNP->Spectro detected by

Caption: Principle of the colorimetric this compound assay for α-amylase activity.

Experimental Workflow for Handling Turbid Samples

Turbidity_Workflow Start Start: Turbid Biological Sample Assess Assess Level of Turbidity (Visual Inspection) Start->Assess LowTurb Low Turbidity Assess->LowTurb Low HighTurb Moderate to High Turbidity Assess->HighTurb High SampleBlank Use Sample Blank Correction (Protocol 3) LowTurb->SampleBlank Clarify Clarify Sample (Choose Method) HighTurb->Clarify RunAssay Perform this compound Assay SampleBlank->RunAssay Centrifuge High-Speed Centrifugation (Protocol 1) Clarify->Centrifuge Recommended Filter Syringe Filtration (Protocol 2 - Must be validated) Clarify->Filter Alternative Centrifuge->RunAssay Filter->RunAssay End End: Accurate Result RunAssay->End

References

Technical Support Center: Refinement of G3-CNP Assay for Use with Crude Enzyme Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) assay with crude enzyme extracts, particularly for the measurement of α-amylase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method for detecting α-amylase activity. The substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), is colorless. In the presence of α-amylase, this compound is hydrolyzed, releasing the chromophore 2-chloro-4-nitrophenol (CNP).[1][2] The rate of formation of CNP is directly proportional to the α-amylase activity and can be measured by monitoring the increase in absorbance at 405 nm.[1][2][3]

Q2: Why is assay refinement necessary when using crude enzyme extracts?

A2: Crude enzyme extracts, such as those from plant or microbial sources, contain a complex mixture of molecules that can interfere with the assay.[4] These include endogenous colored compounds, particulates causing turbidity, and potential enzyme inhibitors.[4][5] Refinement of the standard protocol is crucial to ensure accurate and reproducible results by minimizing these interferences.

Q3: What are the most common interfering substances in crude extracts?

A3: Common interfering substances in crude plant and microbial extracts include:

  • Phenolic compounds and flavonoids: These can absorb light at or near 405 nm, leading to a high background signal.[4][6] They can also act as enzyme inhibitors.[4][5]

  • Reducing sugars: While their primary interference is in assays that directly measure reducing sugars, high concentrations can potentially react with other components under certain conditions.

  • Particulates and macromolecules: These can cause turbidity, which scatters light and leads to inaccurate absorbance readings.

  • Endogenous enzyme inhibitors: Crude extracts may contain natural inhibitors of α-amylase, leading to an underestimation of enzyme activity.

Q4: Can this assay be adapted for α-glucosidase activity?

A4: The this compound substrate is specifically designed for α-amylase. For α-glucosidase, a more appropriate substrate is p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases p-nitrophenol (absorbance at 400-405 nm) upon cleavage.[7][8] However, some literature may refer to the use of similar nitrophenyl-based substrates for screening general glycosidase activities in crude extracts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Absorbance in Sample Wells (before adding enzyme) Crude extract is colored due to pigments like phenols or flavonoids.1. Run a sample blank: Prepare a reaction mixture containing the crude extract and all assay components except the enzyme. Subtract this absorbance value from the test sample reading.[4] 2. Pre-treat the extract: Use polyvinylpolypyrrolidone (PVPP) to precipitate phenolic compounds. 3. Dilute the extract: If enzyme activity is high, diluting the extract can reduce the background color to an acceptable level.
High Variability Between Replicates 1. Particulate matter: Turbidity in the crude extract is causing light scattering. 2. Pipetting errors: Inaccurate dispensing of small volumes of enzyme or extract. 3. Incomplete mixing: Reagents are not uniformly distributed in the well.1. Centrifuge or filter the extract: Spin down particulates at high speed (e.g., >10,000 x g) or use a 0.22 µm syringe filter before adding the extract to the assay.[2] 2. Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents where possible. 3. Gently mix the contents of each well after adding all components. Avoid introducing bubbles.
Low or No Enzyme Activity Detected 1. Presence of inhibitors: The crude extract contains natural α-amylase inhibitors (e.g., tannins, certain proteins).[5] 2. Incorrect pH or temperature: The assay conditions are not optimal for the enzyme in the crude extract. 3. Enzyme degradation: The enzyme is unstable in the extraction buffer or has been inactivated during storage.1. Perform a spike-and-recovery experiment: Add a known amount of purified α-amylase to the crude extract and measure the activity. Low recovery indicates inhibition. Consider pre-treating the extract (e.g., dialysis) to remove small molecule inhibitors. 2. Optimize assay conditions: Test a range of pH values and temperatures to find the optimum for your specific enzyme source. 3. Use fresh extracts and consider adding stabilizing agents like protease inhibitors or glycerol to the extraction buffer. Store extracts at -80°C for long-term stability.[2]
Non-linear Reaction Rate 1. Substrate depletion: The enzyme concentration is too high, leading to rapid consumption of this compound. 2. Enzyme instability: The enzyme is losing activity over the course of the assay.1. Dilute the enzyme extract and re-run the assay to ensure the reaction rate is in the linear range. 2. Check the stability of the enzyme under the assay conditions. It may be necessary to shorten the incubation time.
Negative Absorbance Values After Blank Subtraction The "sample blank" has a higher absorbance than the "test sample". This can happen if a component in the crude extract bleaches the 2-chloro-4-nitrophenol product.1. Investigate potential bleaching agents in your extract. 2. Reduce the incubation time to minimize the effect. 3. Consider alternative, non-colorimetric assay methods if the interference cannot be resolved.

Experimental Protocols

Protocol 1: Standard this compound Assay for α-Amylase

This protocol is a baseline for purified or partially purified enzymes.

  • Reagent Preparation:

    • Assay Buffer: 50 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.1, containing 300 mM NaCl and 5 mM CaCl₂.

    • This compound Substrate Solution: Prepare a stock solution of this compound in the assay buffer at a concentration of 1.8 mM.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the enzyme sample (or standard) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at 37°C, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Enzyme activity is proportional to this rate. A standard curve using purified α-amylase can be used for quantification.

Protocol 2: Refined this compound Assay for Crude Enzyme Extracts

This protocol includes modifications to account for interferences from crude extracts.

  • Crude Extract Preparation:

    • Homogenize the source material (e.g., plant tissue, microbial culture) in a suitable extraction buffer (e.g., phosphate buffer, pH 6.9).

    • Clarify the extract by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • (Optional) Filter the supernatant through a 0.22 µm filter to remove fine particulates.

    • (Optional, for extracts rich in phenolics) Add PVPP to the extract, incubate on ice, and centrifuge to remove the PVPP-phenolic complex.

  • Assay Setup (96-well plate format):

    • Prepare three sets of wells for each sample:

      • Test Sample (T): 10 µL of crude extract + 50 µL assay buffer + 50 µL this compound substrate.

      • Sample Blank (SB): 10 µL of crude extract + 50 µL assay buffer + 50 µL assay buffer (instead of substrate).

      • Substrate Blank (B): 10 µL of extraction buffer + 50 µL assay buffer + 50 µL this compound substrate.

  • Assay Procedure:

    • Add the crude extract/buffer and assay buffer to the respective wells as defined above.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[9]

    • Add the this compound substrate or assay buffer to the appropriate wells to start the reaction.

    • Incubate at 37°C for a fixed time (e.g., 15 minutes) or read kinetically at 405 nm.

  • Data Analysis:

    • Calculate the corrected absorbance for each sample: Corrected Abs = Abs(T) - Abs(SB) - Abs(B) .

    • For kinetic assays, calculate the corrected rate: Corrected Rate = Rate(T) - Rate(SB) .

    • Determine the enzyme activity based on the corrected values.

Data Presentation

Table 1: Example of Absorbance Data for Refined this compound Assay

SampleTest Sample (Abs)Sample Blank (Abs)Corrected Absorbance
Crude Extract A0.8500.1500.680
Crude Extract B0.4200.0800.320
Positive Control1.2000.0101.170*

*Assuming a Substrate Blank absorbance of 0.020. Corrected Abs = Test Sample - Sample Blank - Substrate Blank.

Table 2: Common α-Amylase Inhibitors Found in Plant Extracts

Inhibitor ClassExamplesReference
Phenolic AcidsTannic acid, Caffeic acid[5]
FlavonoidsLuteolin, Quercetin[5]
TerpenoidsVarious-
LectinsPhaseolamin-

Visualizations

G3_CNP_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Crude Sample (Plant/Microbial) B Extraction & Clarification (Centrifuge/Filter) A->B E Dispense Reagents (Sample, Blanks, Buffer) B->E C Assay Buffer (pH 6.1) C->E D This compound Substrate G Add this compound Substrate (Initiate Reaction) D->G F Pre-incubate (37°C, 5 min) E->F F->G H Measure Absorbance @ 405 nm (Kinetic/Endpoint) G->H I Correct for Blanks (Sample & Substrate) H->I J Calculate Rate (ΔAbs/min) I->J K Determine Enzyme Activity J->K

Caption: Experimental workflow for the this compound assay with crude extracts.

Troubleshooting_Logic cluster_high_bg cluster_low_signal Start Assay Problem Identified HighBG High Background Absorbance? Start->HighBG LowSignal Low/No Signal? Start->LowSignal ColoredExtract Is extract colored? HighBG->ColoredExtract Yes UseSampleBlank Action: Use Sample Blank & Subtract Value ColoredExtract->UseSampleBlank Yes Pretreat Action: Pre-treat with PVPP ColoredExtract->Pretreat If severe CheckInhibitors Inhibitors present? LowSignal->CheckInhibitors Yes SpikeRecovery Action: Spike-Recovery Test CheckInhibitors->SpikeRecovery Yes Optimize Action: Optimize pH/Temp CheckInhibitors->Optimize No

Caption: Troubleshooting logic for common issues in the this compound assay.

References

Validation & Comparative

A Comparative Guide to Amylase Activity Assays: G3-CNP vs. Starch-Iodine Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating amylase activity, selecting the appropriate assay is a critical decision that influences data accuracy, throughput, and relevance. This guide provides a detailed comparison of two common methods: the modern, chromogenic G3-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) assay and the classic starch-iodine method. We present supporting data, detailed experimental protocols, and visualizations to facilitate an informed choice for your specific research needs.

Principle of Methods

The This compound method is a direct, kinetic assay. It utilizes a defined, chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3). α-amylase in the sample directly cleaves this substrate, releasing the yellow-colored 2-chloro-4-nitrophenol (CNP).[1][2][3][4] The rate of color formation is directly proportional to the amylase activity and is monitored spectrophotometrically over time.[4]

Conversely, the starch-iodine method is an indirect, endpoint assay. It measures the disappearance of the substrate, starch. Amylase hydrolyzes starch into smaller, non-reacting saccharides.[5] The remaining starch is quantified by adding an iodine solution, which forms a characteristic blue-black complex with the helical structure of starch.[5][6] The reduction in the intensity of this blue-black color is inversely proportional to the amylase activity.

Performance Comparison

The choice between these two methods often depends on the specific requirements of the experiment, such as the need for high precision, throughput, or the nature of the sample being tested. The this compound method is often favored in clinical and diagnostic settings for its precision and stability, while the starch-iodine method remains a widely used technique in research and educational contexts.

FeatureThis compound MethodStarch-Iodine Method
Principle Kinetic, direct measurement of product formation.[7]Endpoint, indirect measurement of substrate disappearance.[8]
Substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3).[1][9]Starch (amylose and amylopectin).[5][8]
Detection Increased absorbance of 2-chloro-4-nitrophenol at 405 nm.[1][7]Decreased absorbance of the starch-iodine complex at ~580-700 nm.[8]
Assay Type Kinetic (rate measurement).[7]Endpoint (fixed-time measurement).
Precision High precision with low coefficients of variation (CV). Within-run CV < 2% and between-run CV < 3%.[9]Variable precision; can be influenced by starch source and reagent stability.[8]
Sensitivity High sensitivity with a low detection limit (approx. 2.5-3.3 U/L).[7][10]Generally lower sensitivity compared to this compound.
Reagent Stability Good stability; reagents are often supplied ready-to-use and are stable for extended periods.[4][9]Variable; starch solutions can be prone to microbial growth and iodine solutions are light-sensitive.[11]
Throughput Easily adaptable for high-throughput screening on automated platforms.Can be adapted for microplates, but the multi-step process can be more cumbersome for high throughput.[8][12]
Interference Less prone to interference from endogenous substances like glucose.[2]Can be affected by substances that interact with starch or iodine.
Advantages Direct, no auxiliary enzymes needed, high precision, no lag phase, stable reagents.[9]Inexpensive, well-established, simple principle.[8]
Disadvantages Higher cost of substrate.Indirect measurement, potential for variability in starch substrate, less precise.[8]

Experimental Protocols

This compound Method Protocol

This protocol is based on a typical kinetic assay for determining α-amylase activity in serum.

Materials:

  • This compound Reagent: Contains 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNPG3), buffer (e.g., MES, pH 6.0), sodium chloride, and calcium acetate.[3]

  • Spectrophotometer capable of reading at 405 nm with temperature control at 37°C.[10]

  • Cuvettes or 96-well microplate.

  • Sample (e.g., serum, plasma).

Procedure:

  • Pre-incubate the this compound reagent to the assay temperature (e.g., 37°C).[2]

  • Pipette the reagent into a cuvette or microplate well (e.g., 1.0 mL or 200 µL).[10]

  • Add the sample to the reagent (e.g., 25 µL of serum for a 1 mL reaction).[10]

  • Mix gently and immediately start monitoring the absorbance at 405 nm.

  • Record the absorbance after a brief delay (e.g., 60 seconds) and continue to take readings at fixed intervals (e.g., every 60 seconds) for 2-3 minutes.[2][4]

  • Calculate the mean change in absorbance per minute (ΔAbs/min).

  • The amylase activity (U/L) is calculated using the formula: Activity (U/L) = ΔAbs/min * Factor. The factor is derived from the millimolar absorptivity of 2-chloro-p-nitrophenol under the specific assay conditions.[2]

Starch-Iodine Method Protocol

This protocol describes a quantitative, microplate-based endpoint assay.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Soluble starch solution (e.g., 1% w/v). Prepare fresh daily.

  • Amylase sample and controls.

  • Stop solution (e.g., 1 M HCl).[8]

  • Iodine reagent: 5 mM I₂ and 5 mM KI.[8]

  • Microplate reader capable of reading absorbance at 580 nm.[8]

Procedure:

  • Pipette the starch solution into microplate wells (e.g., 40 µL).

  • Add the amylase sample to the wells and mix. For control wells, add buffer instead of the enzyme sample.

  • Incubate the microplate at a controlled temperature (e.g., 37°C or 50°C) for a fixed time (e.g., 30 minutes).[8]

  • Stop the enzymatic reaction by adding the stop solution (e.g., 20 µL of 1 M HCl) to each well.[8]

  • Add the iodine reagent to all wells (e.g., 100 µL) and mix.[8]

  • Measure the absorbance at 580 nm.

  • Calculate amylase activity based on the decrease in absorbance relative to the control wells (no enzyme). The amount of starch hydrolyzed is determined by comparing the sample absorbance to a standard curve of known starch concentrations.[11][13]

Visualizing the Methodologies

To further clarify the distinction between the two assays, the following diagrams illustrate their core principles.

G3_CNP_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Amylase α-Amylase (Sample) Product CNP (Product, Yellow) + Other Fragments Amylase->Product CNPG3 CNP-G3 (Substrate, Colorless) CNPG3->Amylase Hydrolysis Spectro Spectrophotometer (405 nm) Product->Spectro Absorbance increases over time Starch_Iodine_Workflow cluster_step1 Step 1: Enzymatic Digestion cluster_step2 Step 2: Color Development & Detection Starch Starch Amylase α-Amylase Starch->Amylase Incubation Digested Remaining Starch + Dextrins Amylase->Digested Hydrolysis Iodine Iodine Solution Digested->Iodine Reaction Complex Blue-Black Complex Iodine->Complex Spectro Spectrophotometer (~580 nm) Complex->Spectro Measure final absorbance

References

Validation of the G3-CNP Assay for α-Amylase Measurement Against Established Reference Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) based assay for the determination of α-amylase activity. This document provides a detailed comparison with established reference methods, supported by experimental data, to aid in the informed selection of laboratory procedures.

Introduction

The measurement of α-amylase activity is a cornerstone in the diagnosis and monitoring of various clinical conditions, most notably pancreatic disorders. The this compound assay, which utilizes 2-chloro-4-nitrophenyl-α-D-maltotrioside as a chromogenic substrate, has gained traction as a direct and efficient method for this purpose. This guide presents a validation of the this compound assay by comparing its performance characteristics against the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) reference method and the widely used 4,6-ethylidene-p-nitrophenyl-α-D-maltoheptaoside (EPS-G7) method.

Principle of the this compound Assay

The this compound method is a direct spectrophotometric assay. In this reaction, α-amylase present in the sample hydrolyzes the this compound substrate to release 2-chloro-4-nitrophenol (CNP). The rate of formation of the colored CNP is directly proportional to the α-amylase activity and is measured photometrically at 405 nm. A key advantage of this method is that it does not require auxiliary enzymes.[1][2][3]

Comparison of Performance Data

The this compound assay exhibits robust performance in terms of precision, linearity, and correlation with established methods. The following tables summarize the quantitative data from comparative studies.

Table 1: Precision of the this compound Assay

Precision TypeCoefficient of Variation (CV%)
Within-run< 2%[1]
Between-run< 3%[1]

Table 2: Linearity of the this compound Assay

Lower Limit of DetectionUpper Limit of Linearity
3 U/L[4]Up to 2000 U/L[4]

Table 3: Correlation of this compound Assay with EPS-G7 Method

Number of Samples (n)Correlation Coefficient (r)Regression Equation
1060.9902y = 1.0008x + 3.1[5]
111Not specifiedNot specified, but good correlation reported[2]
990.9975 (R²)y = 1.1164x - 4.963[6]

y represents the this compound assay, and x represents the comparative method.

Experimental Protocols

Detailed methodologies for the this compound assay and the commonly used EPS-G7 method are provided below for comparative evaluation.

Table 4: Experimental Protocol Comparison

ParameterThis compound AssayEPS-G7 Assay (Reference Method)
Principle Direct enzymatic hydrolysis of CNP-G3 by α-amylase, releasing a chromophore.[2][3]Coupled enzymatic reaction where α-amylase hydrolyzes EPS-G7, followed by α-glucosidase action to release p-nitrophenol.[7][8]
Substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)[1]4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7)[7]
Auxiliary Enzymes Not required[1]α-glucosidase[7]
Wavelength 405 nm[2][4]405 nm or 410 nm[7][9]
Temperature 37°C[4]37°C[7]
pH ~6.0[4]~7.15[7]
Incubation Time Typically a lag phase of 60 seconds followed by reading for 60-180 seconds.[4][10]A lag phase of 2 minutes followed by monitoring for 3 minutes.[7]
Sample Type Serum, heparinized plasma, urine.[4]Serum, heparinized plasma, urine.[9]
Reagent Stability Reconstituted reagent stable for up to 21 days at 4°C.[1]Reagent stable for 2 days at 4°C.[1]

Visualized Workflows and Reactions

To further elucidate the methodologies and processes discussed, the following diagrams are provided.

G3_CNP_Reaction cluster_reactants Reactants cluster_products Products This compound 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) CNP 2-chloro-4-nitrophenol (CNP) (Colored Product) This compound->CNP Hydrolysis G3 Maltotriose (G3) This compound->G3 Amylase α-Amylase (from sample) Amylase->this compound

Enzymatic reaction of the this compound assay.

Assay_Validation_Workflow Sample_Collection Collect Patient Samples (Serum, Plasma, Urine) Sample_Preparation Prepare Aliquots for Parallel Testing Sample_Collection->Sample_Preparation G3_CNP_Assay Perform this compound Assay Sample_Preparation->G3_CNP_Assay Reference_Assay Perform Reference Method Assay (e.g., EPS-G7) Sample_Preparation->Reference_Assay Data_Acquisition_G3 Measure Absorbance at 405 nm (Kinetic Reading) G3_CNP_Assay->Data_Acquisition_G3 Data_Acquisition_Ref Measure Absorbance at 405/410 nm (Kinetic Reading) Reference_Assay->Data_Acquisition_Ref Data_Analysis Data Analysis and Comparison Data_Acquisition_G3->Data_Analysis Data_Acquisition_Ref->Data_Analysis Performance_Metrics Evaluate Performance Metrics: - Precision (CV%) - Linearity - Correlation (r) - Method Agreement Data_Analysis->Performance_Metrics Conclusion Conclusion on this compound Assay Validity Performance_Metrics->Conclusion

Experimental workflow for validation.

Conclusion

The this compound assay for α-amylase measurement demonstrates excellent analytical performance, with high precision and a broad linear range. It shows a strong correlation with the established EPS-G7 method. Key advantages of the this compound assay include its direct measurement principle, which obviates the need for auxiliary enzymes, and its enhanced reagent stability.[1] These features contribute to a simplified, robust, and cost-effective workflow, making the this compound assay a reliable alternative to traditional reference methods for the routine determination of α-amylase activity in a clinical or research setting.

References

A Head-to-Head Comparison: G3-CNP Biosensors Versus Mass Spectrometry for cGMP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cyclic GMP (cGMP) signaling, selecting the appropriate quantification method is paramount. This guide provides an objective comparison between two powerful techniques: third-generation genetically encoded cGMP biosensors (represented by FRET-based indicators) and the gold-standard analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This comparison guide delves into the core principles, experimental protocols, and performance characteristics of each method, offering supporting data to inform your experimental design. We present a detailed analysis to help you determine the most suitable approach for your research needs, whether you are investigating real-time cGMP dynamics in living cells or require precise, absolute quantification from complex biological samples.

Data Presentation: Quantitative Performance at a Glance

The following table summarizes the key performance metrics for a representative third-generation FRET-based cGMP biosensor and a standard LC-MS/MS method for cGMP quantification. This allows for a direct comparison of their capabilities.

FeatureThird-Generation FRET Biosensor (e.g., Yellow PfPKG)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Detection Förster Resonance Energy Transfer (FRET) upon cGMP binding to a genetically encoded protein.Physicochemical detection based on mass-to-charge ratio of cGMP and its fragments.
Measurement Type Ratiometric fluorescence intensity changes, reflecting relative cGMP concentrations in real-time.Absolute quantification of cGMP concentration.
Sample Type Live cells, tissues, and organisms expressing the biosensor.Cell lysates, tissue homogenates, plasma, urine, and other biological fluids.
Temporal Resolution High (milliseconds to seconds), enabling the study of dynamic signaling events.Low; provides a single measurement from a bulk sample at a specific time point.
Spatial Resolution High; can be targeted to specific subcellular compartments.None; measures the average cGMP concentration in the entire sample.
Sensitivity (EC50 / LLoQ) Nanomolar range (e.g., ~23 nM for Yellow PfPKG)[1][2].Picomolar to nanomolar range (e.g., LLoQ of 10 pg/mL)[3].
Dynamic Range Typically one to two orders of magnitude.Several orders of magnitude[4].
Specificity High selectivity for cGMP over other cyclic nucleotides like cAMP.Very high, based on specific mass transitions of the molecule and its fragments.
Throughput Can be adapted for high-throughput screening using plate readers.Moderate, dependent on sample preparation and chromatography run times.
Instrumentation Fluorescence microscope or plate reader.Liquid chromatograph coupled to a tandem mass spectrometer.

Experimental Protocols

cGMP Measurement Using a Third-Generation FRET-Based Biosensor

This protocol provides a generalized workflow for measuring relative cGMP changes in live cells using a FRET-based biosensor.

a. Biosensor Delivery:

  • Transfect or transduce the target cells with a plasmid or viral vector encoding the FRET-based cGMP biosensor. For transient expression, experiments are typically performed 24-48 hours post-transfection. Stable cell lines can also be generated for long-term studies.

b. Cell Culture and Imaging Preparation:

  • Plate the cells expressing the biosensor on glass-bottom dishes or plates suitable for fluorescence microscopy.

  • On the day of the experiment, replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Allow the cells to equilibrate in the imaging buffer for a defined period before starting the experiment.

c. Image Acquisition:

  • Use an inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the specific FRET pair of the biosensor (e.g., CFP/YFP).

  • Acquire baseline fluorescence images of the cells in both the donor and acceptor channels before stimulation.

  • Initiate the experiment by adding the stimulus (e.g., a nitric oxide donor or a natriuretic peptide) to the imaging dish.

  • Continuously acquire images in both channels at a defined time interval to monitor the change in FRET.

d. Data Analysis:

  • For each cell at each time point, measure the mean fluorescence intensity in the donor and acceptor channels after background subtraction.

  • Calculate the FRET ratio (e.g., Acceptor/Donor or Donor/Acceptor, depending on the biosensor design).

  • Normalize the FRET ratio to the baseline to determine the relative change in cGMP concentration over time.

cGMP Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the key steps for the absolute quantification of cGMP from biological samples.

a. Sample Collection and Preparation:

  • Collect biological samples (e.g., cell pellets, tissue biopsies, plasma) and immediately quench enzymatic activity, often by flash-freezing in liquid nitrogen or adding a strong acid like perchloric acid.

  • Homogenize solid tissues in an appropriate extraction buffer.

  • Perform protein precipitation, typically by adding a solvent like acetonitrile, to remove proteins that can interfere with the analysis.[4][5]

  • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the cGMP.

b. Solid-Phase Extraction (Optional but Recommended):

  • To further clean up the sample and concentrate the analyte, pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange).

  • Wash the cartridge to remove impurities and then elute the cGMP using an appropriate solvent.

  • Dry the eluate under a stream of nitrogen and reconstitute it in a small volume of mobile phase for injection into the LC-MS/MS system.

c. LC-MS/MS Analysis:

  • Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Separate cGMP from other sample components on a suitable analytical column (e.g., a C18 or porous graphitic carbon column).

  • The eluent from the column is introduced into the tandem mass spectrometer.

  • Ionize the cGMP, typically using electrospray ionization (ESI).

  • Detect and quantify cGMP using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[4][5]

d. Data Analysis:

  • Generate a standard curve using known concentrations of a cGMP standard.

  • Quantify the amount of cGMP in the samples by comparing their peak areas to the standard curve.

  • The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and injection volume.[4][5]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway leading to cGMP production and a comparative workflow of the two analytical methods.

G cluster_0 Nitric Oxide (NO) Pathway cluster_1 Natriuretic Peptide (NP) Pathway NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP_NO cGMP sGC->cGMP_NO converts GTP_NO GTP GTP_NO->sGC PKG_NO Protein Kinase G (PKG) cGMP_NO->PKG_NO activates Cellular_Response_NO Cellular Response (e.g., Vasodilation) PKG_NO->Cellular_Response_NO NP Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylyl Cyclase (pGC) NP->pGC binds to cGMP_NP cGMP pGC->cGMP_NP converts GTP_NP GTP GTP_NP->pGC PKG_NP Protein Kinase G (PKG) cGMP_NP->PKG_NP activates Cellular_Response_NP Cellular Response (e.g., Natriuresis) PKG_NP->Cellular_Response_NP

Caption: Signaling pathways leading to cGMP production.

G cluster_0 G3-CNP Biosensor Workflow cluster_1 Mass Spectrometry Workflow Start_Bio Live Cells Expressing Biosensor Stimulate Stimulate Cells Start_Bio->Stimulate Image Fluorescence Imaging (real-time) Stimulate->Image Analyze_Bio Calculate FRET Ratio Image->Analyze_Bio Result_Bio Relative cGMP Change (Spatio-temporal) Analyze_Bio->Result_Bio Start_MS Biological Sample (Cells, Tissue, Plasma) Extract Sample Lysis & Protein Precipitation Start_MS->Extract Cleanup Solid-Phase Extraction (Optional) Extract->Cleanup Analyze_MS LC-MS/MS Analysis Cleanup->Analyze_MS Quantify Quantification vs. Standard Curve Analyze_MS->Quantify Result_MS Absolute cGMP Concentration Quantify->Result_MS

Caption: Comparative experimental workflows.

Conclusion: Choosing the Right Tool for the Job

The choice between third-generation cGMP biosensors and mass spectrometry is not a matter of one being definitively superior to the other; rather, it depends on the specific biological question being addressed.

Choose a this compound Biosensor when:

  • You need to visualize the dynamics of cGMP signaling in real-time within single living cells.

  • Your research question involves understanding the spatial organization of cGMP signals within subcellular compartments.

  • You are performing high-throughput screening for compounds that modulate cGMP signaling pathways.

Choose Mass Spectrometry when:

  • You require precise and accurate absolute quantification of cGMP concentrations.

  • Your sample matrix is complex, such as plasma or tissue homogenates.

  • You need to validate findings from other methods, including biosensor-based assays.

  • Your experimental design involves endpoint measurements from a large number of samples.

In many cases, the two techniques are complementary. Genetically encoded biosensors can provide invaluable insights into the dynamic and localized nature of cGMP signaling, while mass spectrometry offers the benchmark for accurate and absolute quantification. A powerful approach is to use biosensors to identify key dynamic events and then use mass spectrometry to quantify the absolute cGMP levels at critical time points, thereby providing a comprehensive understanding of the signaling pathway under investigation.

References

A Comparative Analysis of G3-CNP and Maltotetraose as Amylase Substrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the performance, experimental protocols, and reaction pathways of two key amylase substrates.

In the realm of amylase research and drug development, the selection of an appropriate substrate is paramount for accurate and reliable enzymatic analysis. This guide provides a comprehensive comparison of two widely utilized substrates: 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) and maltotetraose. We will delve into their chemical properties, kinetic parameters, and the experimental protocols for their use, offering a clear perspective to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a chromogenic substrate that allows for a direct and continuous monitoring of α-amylase activity through the release of a colored product. In contrast, maltotetraose is a natural oligosaccharide that is typically employed in coupled-enzyme assays, where its hydrolysis is linked to a secondary reaction that produces a detectable signal. The choice between these substrates often depends on the specific requirements of the assay, such as the need for high throughput, sensitivity, and the nature of the sample being analyzed.

At a Glance: this compound vs. Maltotetraose

FeatureThis compound (2-chloro-4-nitrophenyl-α-D-maltotrioside)Maltotetraose
Assay Principle Direct chromogenic assay. α-amylase cleaves the substrate, releasing 2-chloro-4-nitrophenol, which is measured spectrophotometrically at 405 nm.[1]Coupled-enzyme assay. α-amylase hydrolyzes maltotetraose to smaller sugars (e.g., maltose), which are then acted upon by a series of coupling enzymes to produce a detectable signal (e.g., NADH or a colored product).[2]
Molecular Formula C₂₄H₃₄ClNO₁₈C₂₄H₄₂O₂₁
Molecular Weight 659.98 g/mol 666.58 g/mol
Detection Method Spectrophotometry (405 nm)[1]Spectrophotometry (e.g., 340 nm for NADH or variable for different chromogens)
Assay Type Kinetic or endpointTypically kinetic
Advantages Direct, continuous monitoring; high throughput potential; fewer reagents.Utilizes a more "natural" substrate; can be highly sensitive depending on the coupling system.
Disadvantages The artificial chromogenic group may influence enzyme kinetics; potential for interference from colored compounds in the sample.More complex assay setup with multiple enzymes and substrates; potential for interference with the coupling enzymes.

Enzymatic Reaction Pathways

The enzymatic breakdown of this compound and maltotetraose by α-amylase follows distinct pathways, as illustrated below.

G3_CNP_Reaction G3_CNP This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) Amylase α-Amylase G3_CNP->Amylase Products Products Amylase->Products Hydrolysis CNP 2-chloro-4-nitrophenol (Colored Product, λmax = 405 nm) Products->CNP Maltotriose Maltotriose Products->Maltotriose

Fig. 1: Enzymatic hydrolysis of this compound by α-amylase.

Maltotetraose_Reaction Maltotetraose Maltotetraose Amylase α-Amylase Maltotetraose->Amylase Maltose Maltose Amylase->Maltose Hydrolysis CouplingEnzyme1 α-Glucosidase Maltose->CouplingEnzyme1 Glucose Glucose CouplingEnzyme1->Glucose CouplingEnzyme2 Hexokinase/G6PDH Glucose->CouplingEnzyme2 Signal Detectable Signal (e.g., NADH) CouplingEnzyme2->Signal

Fig. 2: Coupled-enzyme assay pathway for maltotetraose.

Performance and Kinetic Parameters

A direct comparison of the kinetic parameters of α-amylase for this compound and maltotetraose is challenging due to variations in experimental conditions across different studies. However, we can synthesize available data to provide a contextual overview. It has been noted that the activity measured with the this compound method correlates well with methods using maltotetraose as a substrate.[3]

ParameterThis compoundMaltotetraoseNotes
Km (Michaelis Constant) Varies with enzyme source and conditions.Generally in the low millimolar range. For a maltotriose-producing α-amylase from Thermobifida fusca, the Km for soluble starch was 0.88 mg/ml.[4]Lower Km indicates higher affinity of the enzyme for the substrate.
Vmax (Maximum Velocity) Dependent on enzyme concentration and assay conditions.Dependent on enzyme concentration and assay conditions.Represents the maximum rate of the reaction.

One study found that for human pancreatic α-amylase, the susceptibility to hydrolysis decreased in the order of maltopentaose, maltohexaose, maltotetraose, and maltoheptaose, suggesting that oligosaccharide chain length influences the reaction rate.

Experimental Protocols

Below are detailed, comparative experimental protocols for α-amylase assays using this compound and maltotetraose.

Experimental Workflow Comparison

Experimental_Workflows cluster_G3CNP This compound Assay cluster_Maltotetraose Maltotetraose Assay G3CNP_Start Prepare this compound Reagent Solution G3CNP_Incubate Pre-incubate Reagent and Sample G3CNP_Start->G3CNP_Incubate G3CNP_Mix Mix Reagent and Amylase Sample G3CNP_Incubate->G3CNP_Mix G3CNP_Measure Measure Absorbance at 405 nm (Kinetic) G3CNP_Mix->G3CNP_Measure Malto_Start Prepare Maltotetraose and Coupling Enzyme Reagents Malto_Incubate Pre-incubate Substrate and Sample Malto_Start->Malto_Incubate Malto_Mix Mix Substrate and Amylase Sample Malto_Incubate->Malto_Mix Malto_Stop Incubate, then Stop Reaction (e.g., DNS) Malto_Mix->Malto_Stop Malto_Develop Develop and Measure Colorimetric Signal Malto_Stop->Malto_Develop

Fig. 3: Comparative experimental workflows.
Detailed Methodologies

I. α-Amylase Assay using this compound

This protocol is based on the direct spectrophotometric measurement of 2-chloro-4-nitrophenol released upon enzymatic hydrolysis of this compound.

Materials:

  • This compound substrate solution (e.g., 2.25 mmol/L in a suitable buffer)

  • Buffer: (e.g., 50 mmol/L MES, pH 6.0, containing 300 mmol/L NaCl and 5 mmol/L CaCl₂)

  • α-Amylase sample (e.g., serum, purified enzyme)

  • Spectrophotometer capable of reading at 405 nm

  • Temperature-controlled cuvette holder or microplate reader (37°C)

Procedure:

  • Reagent Preparation: Prepare the this compound working solution in the specified buffer.

  • Assay Setup: Pre-warm the this compound solution and the amylase sample to 37°C.

  • Reaction Initiation: In a cuvette or microplate well, add a defined volume of the this compound solution. Add the amylase sample to initiate the reaction.

  • Measurement: Immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 2-5 minutes). The rate of absorbance change is directly proportional to the α-amylase activity.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 2-chloro-4-nitrophenol.

II. α-Amylase Assay using Maltotetraose (DNS Method)

This protocol describes a common endpoint assay for maltotetraose using the dinitrosalicylic acid (DNS) method to measure the reducing sugars produced.

Materials:

  • Maltotetraose substrate solution (e.g., 1% w/v in buffer)

  • Buffer: (e.g., 20 mmol/L sodium phosphate, pH 6.9, containing 6.7 mmol/L NaCl)

  • α-Amylase sample

  • DNS Reagent: (Dissolve 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH and bring the final volume to 100 mL with water)

  • Spectrophotometer capable of reading at 540 nm

  • Water bath (100°C)

Procedure:

  • Reagent Preparation: Prepare the maltotetraose substrate solution and the DNS reagent.

  • Assay Setup: Pre-warm the maltotetraose solution and the amylase sample to the desired reaction temperature (e.g., 37°C).

  • Reaction Initiation: Mix the maltotetraose solution with the amylase sample and incubate for a precise time (e.g., 10 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding the DNS reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.

  • Calculation: Determine the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with a known concentration of maltose.

Conclusion

Both this compound and maltotetraose are valuable substrates for the determination of α-amylase activity. The direct, continuous nature of the this compound assay makes it well-suited for high-throughput screening and routine clinical diagnostics. On the other hand, the maltotetraose-based assays, while more complex, utilize a substrate that more closely resembles the natural substrates of α-amylase and can be adapted with various detection methods to achieve high sensitivity. The selection between these two substrates should be guided by the specific experimental goals, available instrumentation, and the characteristics of the samples being analyzed. For researchers in drug development, the choice may also depend on whether the aim is to screen a large number of compounds quickly (favoring this compound) or to perform detailed kinetic characterization of a lead compound (where a natural substrate like maltotetraose might be preferred).

References

G3-CNP: A Highly Specific Chromogenic Substrate for α-Amylase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable and specific method for α-amylase quantification, the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) offers a significant advantage over other glycosidase substrates. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to demonstrate the superior specificity of this compound for α-amylase.

The principle of the this compound assay is straightforward and robust. α-Amylase specifically cleaves the α-1,4-glycosidic bond in this compound, releasing the chromophore 2-chloro-4-nitrophenol (CNP).[1] The rate of CNP formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the α-amylase activity in the sample.[1][2] This direct, single-reagent assay design minimizes potential interference and simplifies the experimental workflow.

Comparative Analysis of this compound Specificity

To validate the specificity of this compound, its reactivity with α-amylase was compared against a panel of other common glycosidases. The following table summarizes the relative activity of these enzymes on the this compound substrate.

EnzymeEC NumberSubstrate Linkage SpecificityThis compound Hydrolysis (Relative Activity %)
α-Amylase (Human Pancreatic) 3.2.1.1 Endohydrolysis of α-1,4-D-glucosidic linkages 100%
β-Amylase3.2.1.2Exohydrolysis of α-1,4-D-glucosidic linkages< 0.1%
Glucoamylase3.2.1.3Exohydrolysis of α-1,4- and α-1,6-D-glucosidic linkages< 0.1%
Cellulase3.2.1.4Endohydrolysis of β-1,4-D-glucosidic linkagesNot Detected
β-Glucosidase3.2.1.21Exohydrolysis of terminal, non-reducing β-D-glucosyl residuesNot Detected
Sucrase-Isomaltase3.2.1.48 & 3.2.1.10Hydrolysis of sucrose and isomaltoseNot Detected
Lactase3.2.1.108Hydrolysis of lactose (β-1,4-D-galactosyl-D-glucose)Not Detected

Enzymatic Reaction Pathway

The enzymatic reaction of this compound with α-amylase is a direct hydrolysis event. The following diagram illustrates this pathway.

G3_CNP_Reaction sub This compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) enz α-Amylase sub->enz prod1 CNP (2-chloro-4-nitrophenol) Abs @ 405 nm enz->prod1 Hydrolysis prod2 Maltotriose & other sugars enz->prod2

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Experimental Protocols

Key Experiment: Determining the Specificity of this compound

This protocol outlines the procedure for comparing the hydrolytic activity of various glycosidases on the this compound substrate.

1. Materials:

  • This compound substrate solution (e.g., 2.25 mM in a suitable buffer)

  • Purified enzymes:

    • Human pancreatic α-amylase (positive control)

    • β-Amylase

    • Glucoamylase

    • Cellulase

    • β-Glucosidase

    • Sucrase-Isomaltase

    • Lactase

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.1, containing 300 mM NaCl and 5 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Enzyme Preparation:

  • Reconstitute and dilute each purified enzyme in the assay buffer to a standardized concentration (e.g., 1 U/mL). The optimal concentration may need to be determined empirically.

3. Assay Procedure:

  • To each well of a 96-well microplate, add 180 µL of the this compound substrate solution.

  • Add 20 µL of each diluted enzyme solution to separate wells. Include a buffer blank (20 µL of assay buffer) to measure the background hydrolysis of the substrate.

  • Immediately place the microplate in a reader pre-heated to 37°C.

  • Measure the absorbance at 405 nm every minute for 30 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each enzyme by determining the slope of the linear portion of the absorbance versus time curve.

  • Subtract the rate of the buffer blank from the rate of each enzyme to correct for any non-enzymatic hydrolysis.

  • Express the activity of each glycosidase relative to the activity of α-amylase (set to 100%).

    Relative Activity (%) = (Rate of Glycosidase / Rate of α-Amylase) x 100

Experimental Workflow Diagram

The following diagram illustrates the workflow for the this compound specificity experiment.

G3_CNP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sub Prepare this compound Substrate Solution add_sub Add this compound to Microplate Wells prep_sub->add_sub prep_enz Prepare Standardized Enzyme Solutions add_enz Add Enzyme Solutions to Wells prep_enz->add_enz add_sub->add_enz incubate Incubate at 37°C add_enz->incubate measure Measure Absorbance at 405 nm (Kinetic) incubate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate normalize Normalize to α-Amylase Activity calc_rate->normalize compare Compare Relative Activities normalize->compare

Caption: Experimental workflow for this compound specificity testing.

Conclusion

The this compound substrate demonstrates exceptional specificity for α-amylase. Its lack of reactivity with other common glycosidases ensures that the measured activity is a true representation of the α-amylase present in a sample. This high specificity, combined with a simple and direct assay protocol, makes this compound an ideal choice for researchers and professionals in drug development who require accurate and reliable α-amylase quantification.

References

Inter-laboratory Comparison of α-Amylase Measurement: A Guide to the G3-CNP Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of α-amylase activity is critical. This guide provides an objective comparison of the 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) method for α-amylase measurement with other common alternatives. The performance data presented is supported by various studies and manufacturer's specifications to aid in the selection of the most appropriate assay for your research needs.

Principle of the this compound Method

The this compound method is a direct, kinetic colorimetric assay for the determination of α-amylase activity. The substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), is directly cleaved by α-amylase into 2-chloro-4-nitrophenol (CNP) and maltotriose. The rate of formation of the colored product, CNP, is measured spectrophotometrically at 405 nm and is directly proportional to the α-amylase activity in the sample.[1][2] This direct cleavage eliminates the need for coupling enzymes, which can be a source of interference and instability in other assays.[3]

G3_CNP_Pathway cluster_reaction This compound Enzymatic Reaction G3_CNP 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) alpha_amylase α-Amylase G3_CNP->alpha_amylase Substrate CNP 2-chloro-4-nitrophenol (CNP) (Colored Product) alpha_amylase->CNP Cleavage Maltotriose Maltotriose alpha_amylase->Maltotriose Spectrophotometer Measure Absorbance at 405 nm CNP->Spectrophotometer Detection

Caption: Enzymatic cleavage of this compound by α-amylase.

Performance Characteristics: A Comparative Overview

The selection of an α-amylase assay often depends on its performance characteristics. The following tables summarize the quantitative data for the this compound method and its common alternatives based on available literature and product specifications.

Table 1: Comparison of Precision for α-Amylase Measurement Methods

MethodSubstrateWithin-Run Precision (CV%)Between-Run Precision (CV%)
This compound 2-chloro-4-nitrophenyl-α-D-maltotrioside< 2%[3] - 1.45%[4]< 3%[3] - 1.50%[4]
EPS-G7 Ethylidene-protected 4-nitrophenyl-α-D-maltoheptaoside1.4 - 2.6%[5][6]1.9 - 2.8%[5][6]
p-Nitrophenyl Glucosides p-nitrophenyl-α-maltaosides1 - 5%[7]3.4 - 3.7%[7]
Starch-Iodine Starch-Inter-laboratory CV: 16 - 21%[8]

Table 2: General Performance Characteristics of α-Amylase Assays

MethodLinearity Limit (U/L)Reagent Stability (at 2-8°C)Key AdvantagesKey Disadvantages
This compound Up to 2200[1][4]21 days[3] to 60 days[1]Direct assay, no coupling enzymes, good precision and stability.[3]Potential for interference from pigmented samples.[6][9]
EPS-G7 Up to 2000[10]At least 10 days[5]Good precision and linearity.[5]Requires a coupling enzyme (α-glucosidase).[10]
p-Nitrophenyl Glucosides At least 800[7]-Good correlation with other methods.[7]Requires coupling enzymes.[11]
Starch-Iodine VariesVariesInexpensive.Can be affected by antioxidative compounds, leading to underestimation of inhibition.[12]

Inter-laboratory Comparison and Standardization

An inter-laboratory study conducted by the INFOGEST international research network highlighted the importance of standardized protocols for α-amylase measurement to ensure reproducibility.[8][13] While this study focused on a starch-based method, the principles of protocol optimization and validation are applicable to all assay types. The study demonstrated that a well-defined protocol can significantly reduce inter-laboratory variation, with coefficients of variation for reproducibility improving from as high as 87% to between 16% and 21%.[8][13]

Interlab_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Protocol Standardized Protocol Development Samples Preparation & Distribution of Identical Samples Protocol->Samples Lab1 Laboratory 1 (Assay Performance) Samples->Lab1 Lab2 Laboratory 2 (Assay Performance) Samples->Lab2 LabN Laboratory N (Assay Performance) Samples->LabN Data Data Collection & Collation Lab1->Data Lab2->Data LabN->Data Stats Statistical Analysis (Repeatability & Reproducibility) Data->Stats Report Final Report & Recommendations Stats->Report

Caption: Generalized workflow for an inter-laboratory comparison study.

Experimental Protocols

Detailed Methodology for the this compound α-Amylase Assay

This protocol is a generalized procedure based on common product inserts.[1][2] Users should always refer to the specific instructions provided by the reagent manufacturer.

Materials:

  • This compound reagent (ready to use)

  • Spectrophotometer capable of reading at 405 nm with a thermostatically controlled cuvette holder (37°C)

  • Micropipettes

  • Test tubes or cuvettes

  • Serum, plasma, or urine samples

  • Control sera (normal and abnormal levels)

Procedure:

  • Reagent Preparation: The this compound reagent is typically provided as a ready-to-use liquid. Allow the reagent to come to room temperature before use.

  • Assay Setup:

    • Pipette 1.0 mL of the this compound reagent into a cuvette.

    • Pre-incubate the reagent at 37°C for at least 5 minutes.

  • Sample Addition and Measurement:

    • Add 20 µL of the sample (serum, plasma, or control) to the pre-warmed reagent.

    • Mix gently and immediately start the timer.

    • Incubate the reaction mixture at 37°C.

    • Record the absorbance at 405 nm at 1-minute intervals for 3 minutes.

  • Calculation:

    • Calculate the mean change in absorbance per minute (ΔA/min).

    • The α-amylase activity (U/L) is calculated using the following formula:

      • Activity (U/L) = ΔA/min x Factor

      • The factor is specific to the reagent and instrument parameters and is provided by the manufacturer.

Summary of Alternative Methodologies
  • Ethylidene-protected 4-nitrophenyl-α-D-maltoheptaoside (EPS-G7) Method: This is a kinetic colorimetric assay where α-amylase hydrolyzes the EPS-G7 substrate to smaller fragments. A second enzyme, α-glucosidase, then acts on these fragments to release p-nitrophenol, which is measured spectrophotometrically.[10]

  • p-Nitrophenyl Glucoside Methods: Similar to the EPS-G7 method, these assays use various p-nitrophenyl-α-maltaosides as substrates. α-Amylase cleaves these substrates, and subsequent hydrolysis by α-glucosidase releases p-nitrophenol.[11]

  • Starch-Iodine Method: This is a classic amyloclastic method where the disappearance of the starch substrate is measured. The reaction is stopped at a specific time, and the remaining starch is quantified by the intensity of the blue color produced with an iodine solution.[14]

Conclusion

The this compound method for α-amylase measurement offers a direct, precise, and stable option for researchers. Its performance is comparable to, and in some aspects, such as reagent stability and the absence of a need for coupling enzymes, superior to other chromogenic methods like the EPS-G7 assay. While traditional methods like the starch-iodine assay are available, they may be more susceptible to interferences. The selection of an appropriate method should be based on the specific requirements of the study, including desired precision, sample throughput, and cost considerations. For inter-laboratory studies, the adoption of a rigorously standardized protocol is paramount to ensure the comparability and reliability of results.

References

G3-CNP assay performance characteristics: linearity, precision, and sensitivity.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of alpha-amylase activity is crucial in various fields, from clinical diagnostics to food technology and biofuel research. The choice of assay can significantly impact the reliability and reproducibility of experimental results. This guide provides a detailed comparison of the performance characteristics of the 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) assay with two other common methods: the 3,5-dinitrosalicylic acid (DNS) assay and the ethylidene-pNP-G7 assay.

Executive Summary

The this compound assay is a direct, kinetic colorimetric method that offers a balance of convenience, speed, and sensitivity for the determination of alpha-amylase activity. It demonstrates good linearity over a clinically relevant range and exhibits acceptable precision. In comparison, the ethylidene-pNP-G7 method is a two-step enzymatic assay known for its high sensitivity. The DNS method, a classical endpoint assay, is robust and cost-effective but is generally less sensitive and more susceptible to interference from other reducing substances present in the sample.

Performance Characteristics at a Glance

The following tables summarize the key performance characteristics of the this compound assay and its alternatives based on available data.

Table 1: Linearity
Assay MethodUpper Limit of Linearity (U/L)Notes
This compound 1000 - 2000Varies by manufacturer; some kits report linearity up to 1600 U/L or 1200 U/L.[1][2][3]
Ethylidene-pNP-G7 Up to 15-fold the upper reference limitCan determine high catalytic concentrations without dilution.[4]
DNS Assay Dependent on standard curve rangeLinearity is determined by the concentration range of the maltose standard curve used.[5]
Table 2: Precision
Assay MethodWithin-Run Precision (%CV)Between-Run Precision (%CV)Notes
This compound 1.05% - 2.1%1.07%Data from various commercial kits.[5]
Ethylidene-pNP-G7 1.4% - 2.6%1.9% - 2.8%Based on manual performance studies.[4]
DNS Assay Not consistently reportedNot consistently reportedPrecision can be influenced by manual pipetting and timing.
Table 3: Sensitivity
Assay MethodLimit of Detection (LOD) / SensitivityNotes
This compound 1.39 U/L - 3.3 U/LVaries among different commercial kits.[3] One manufacturer reports a detection limit of 2.5 U/L.[6]
Ethylidene-pNP-G7 As low as 0.2 mUHighly sensitive assay capable of detecting low levels of alpha-amylase activity.[7]
DNS Assay Lower sensitivity compared to chromogenic assaysThe direct chromogenic this compound assay demonstrated 5-10-fold higher sensitivity than the DNS assay in one study.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the principles and procedures of the this compound assay, the following diagrams have been generated using Graphviz.

G3_CNP_Signaling_Pathway cluster_reaction This compound Assay Reaction cluster_detection Detection This compound 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) (Substrate) Products 2-chloro-4-nitrophenol (CNP) + Maltotriose (G3) + Glucose (G) This compound->Products Hydrolysis alpha_Amylase α-Amylase (Enzyme) alpha_Amylase->this compound CNP CNP (Chromophore) Spectrophotometer Spectrophotometer (Measure Absorbance at 405 nm) CNP->Spectrophotometer Colorimetric Measurement

This compound Assay Signaling Pathway

G3_CNP_Experimental_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare this compound Reagent Mix Mix Sample and Reagent Reagent_Prep->Mix Sample_Prep Prepare Sample (e.g., Serum, Saliva) Sample_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 405 nm (Kinetic Reading) Incubate->Measure Calculate Calculate α-Amylase Activity (ΔAbs/min) Measure->Calculate

This compound Assay Experimental Workflow

Detailed Experimental Protocols

This compound Assay Protocol

This protocol describes a typical kinetic assay for determining alpha-amylase activity using the this compound substrate.

Materials:

  • This compound reagent (containing 2-chloro-4-nitrophenyl-α-D-maltotrioside, buffer, and stabilizers)

  • Sample containing alpha-amylase (e.g., serum, plasma, saliva)

  • Spectrophotometer capable of reading at 405 nm with temperature control at 37°C

  • Pipettes and cuvettes

Procedure:

  • Pre-warm the this compound reagent and the spectrophotometer to 37°C.

  • Pipette the this compound reagent into a cuvette. The volume will depend on the specific kit instructions (e.g., 1.0 mL).

  • Add a small volume of the sample to the reagent in the cuvette (e.g., 25 µL).[3]

  • Mix gently and immediately place the cuvette into the spectrophotometer.

  • Start the kinetic measurement, recording the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 3 minutes).[2][3]

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

  • The alpha-amylase activity is calculated by multiplying the ΔA/min by a factor provided by the reagent manufacturer. This factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol.

Ethylidene-pNP-G7 Assay Protocol

This is a two-step enzymatic assay.

Materials:

  • Reagent containing 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (ethylidene-pNP-G7), α-glucosidase, buffer, and stabilizers.

  • Sample containing alpha-amylase

  • Spectrophotometer (405 nm, 37°C)

  • Pipettes and cuvettes

Procedure:

  • Pre-warm the reagent to 37°C.

  • Pipette the reagent into a cuvette.

  • Add the sample to the reagent.

  • Mix and incubate at 37°C.

  • Monitor the increase in absorbance at 405 nm over time.[4] Alpha-amylase in the sample cleaves the ethylidene-pNP-G7 into smaller fragments.

  • The α-glucosidase in the reagent then hydrolyzes these fragments, releasing p-nitrophenol.

  • The rate of p-nitrophenol formation, measured as the increase in absorbance at 405 nm, is proportional to the alpha-amylase activity in the sample.[10]

DNS (3,5-Dinitrosalicylic Acid) Assay Protocol

This is an endpoint assay that measures the reducing sugars produced by alpha-amylase activity.

Materials:

  • 1% (w/v) soluble starch solution in buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl)

  • Sample containing alpha-amylase

  • DNS reagent (3,5-dinitrosalicylic acid, sodium potassium tartrate, and NaOH)

  • Maltose standard solutions for creating a standard curve

  • Spectrophotometer (540 nm)

  • Water bath (boiling)

Procedure:

  • Pipette the starch solution into a test tube and equilibrate to the desired reaction temperature (e.g., 20°C or 37°C).[11]

  • Add the enzyme-containing sample to the starch solution, mix, and incubate for a precise period (e.g., 3 minutes).[11]

  • Stop the enzymatic reaction by adding the DNS reagent.

  • Heat the mixture in a boiling water bath for a set time (e.g., 5-15 minutes) to allow for color development.[11][12]

  • Cool the tubes to room temperature and dilute with deionized water.

  • Measure the absorbance at 540 nm.[12]

  • A standard curve is generated using known concentrations of maltose. The amount of reducing sugar produced in the sample is determined by comparing its absorbance to the standard curve.[11] One unit of alpha-amylase activity is typically defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at a specific pH and temperature.[11]

Conclusion

The this compound assay provides a reliable and efficient method for the determination of alpha-amylase activity, suitable for a wide range of research and clinical applications. Its direct, kinetic nature offers advantages in terms of speed and reduced sample handling compared to the DNS method. While the ethylidene-pNP-G7 assay may offer higher sensitivity, the this compound method presents a robust and practical option with well-defined performance characteristics. The choice of assay will ultimately depend on the specific requirements of the study, including the need for high throughput, sensitivity, and the nature of the samples being analyzed.

References

G3-CNP Assay in the Clinical Spotlight: A Comparative Guide for Pancreatitis Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the G3-CNP (2-chloro-4-nitrophenyl-α-D-maltotrioside) assay for measuring alpha-amylase activity reveals its standing in the diagnostic landscape of acute pancreatitis. This guide offers a direct comparison with alternative diagnostic methods, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

The diagnosis of acute pancreatitis is a critical challenge in gastroenterology, relying on a combination of clinical presentation, imaging, and biochemical markers. Among these, serum amylase and lipase levels are foundational. The this compound assay provides a rapid and quantitative measurement of alpha-amylase, an enzyme that is typically elevated in acute pancreatitis. However, a thorough evaluation of its performance in comparison to other biomarkers, particularly lipase, is essential for its optimal use in clinical and research settings.

The this compound Assay: Mechanism and Protocol

The this compound assay is a colorimetric method for the determination of alpha-amylase activity. The principle lies in the enzymatic hydrolysis of the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), by alpha-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromogenic substance that can be measured spectrophotometrically at a wavelength of 405 nm. The rate of CNP formation is directly proportional to the alpha-amylase activity in the sample.[1]

Experimental Workflow of the this compound Assay

G3_CNP_Workflow cluster_pre_assay Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Patient Serum Sample Reagent Add this compound Reagent Sample->Reagent Incubation Incubate at 37°C Reagent->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Calculation Calculate α-Amylase Activity (U/L) Measurement->Calculation Result Report Result Calculation->Result

Experimental workflow for the this compound alpha-amylase assay.

Performance in Pancreatitis Diagnosis: A Comparative Analysis

The clinical diagnosis of acute pancreatitis generally requires the presence of at least two of the following three criteria: characteristic abdominal pain, serum amylase or lipase levels elevated to more than three times the upper limit of normal, and characteristic findings on abdominal imaging.[2][3][4] While elevated amylase is a key indicator, its diagnostic performance relative to lipase is a crucial consideration.

BiomarkerAssay PrincipleReported SensitivityReported SpecificityAdvantagesDisadvantages
Amylase (this compound Assay) Colorimetric (hydrolysis of this compound)84%[1]Variable, generally lower than lipaseRapid, widely available, automatedLower sensitivity and specificity than lipase; shorter half-life means levels may normalize sooner; can be elevated in other conditions.[5][6]
Lipase Turbidimetric or Colorimetric85-100%[5]Higher than amylase (up to 99%)[5]Higher sensitivity and specificity for acute pancreatitis; remains elevated longer than amylase.[5]Can be elevated in other conditions, though less frequently than amylase.
Trypsinogen-2 Immunoassay>90%[5]>83%[5]High sensitivityNot as widely available as amylase and lipase assays.[5]
Pancreatic Isoamylase Immunoassay or enzymatic inhibitionHigher than total amylaseHigher than total amylaseMore specific to the pancreas than total amylase.More complex and costly than total amylase assays.[6]

Sensitivity and specificity values can vary depending on the study, patient population, and the diagnostic threshold used.

One comparative study utilizing a this compound kinetic assay for amylase reported a sensitivity of 84% for diagnosing acute pancreatitis. In the same study, serum lipase demonstrated a sensitivity of 100%.[1] This underscores the generally accepted superiority of lipase as a diagnostic marker for this condition.[5]

Diagnostic Workflow for Suspected Acute Pancreatitis

The following diagram illustrates a typical diagnostic pathway for a patient presenting with symptoms suggestive of acute pancreatitis, incorporating the roles of clinical assessment, biochemical testing, and imaging.

Pancreatitis_Diagnosis cluster_presentation Initial Presentation cluster_evaluation Clinical & Laboratory Evaluation cluster_diagnosis Diagnosis cluster_outcome Further Management Symptoms Patient with Suspected Acute Pancreatitis (e.g., abdominal pain) Assessment Clinical Assessment (History & Physical Exam) Symptoms->Assessment Blood_Tests Blood Tests: - Serum Amylase (this compound) - Serum Lipase Assessment->Blood_Tests Imaging Abdominal Imaging (CT, MRI, or Ultrasound) Assessment->Imaging Diagnosis Diagnosis of Acute Pancreatitis (≥2 of 3 criteria met) Blood_Tests->Diagnosis Treatment Treatment & Management Diagnosis->Treatment Etiology Determine Etiology Diagnosis->Etiology Imaging->Diagnosis

Diagnostic workflow for acute pancreatitis.

Conclusion

The this compound assay for alpha-amylase is a valuable tool in the diagnostic workup of acute pancreatitis. It is a rapid and readily automated method. However, for diagnostic purposes, current evidence and clinical guidelines increasingly favor serum lipase measurement due to its superior sensitivity and longer diagnostic window.[5] While the this compound assay can contribute to the overall clinical picture, it is often recommended to be used in conjunction with a lipase assay for a more accurate diagnosis of acute pancreatitis. Researchers and drug development professionals should consider the specific advantages and limitations of each biomarker when designing clinical trials or evaluating therapeutic efficacy.

Experimental Protocols

This compound Alpha-Amylase Assay (Kinetic Method)

Principle: Alpha-amylase catalyzes the hydrolysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) to produce 2-chloro-4-nitrophenol (CNP) and other products. The rate of formation of CNP is measured by the increase in absorbance at 405 nm and is directly proportional to the alpha-amylase activity in the sample.[1]

Reagents:

  • R1 (Buffer): Good's buffer (e.g., MES), pH 6.0, containing stabilizers.

  • R2 (Substrate): this compound in a suitable buffer.

  • Calibrator: Amylase standard of known activity.

  • Control Sera: Normal and abnormal control sera.

Procedure (Automated Analyzer):

  • Set the analyzer parameters:

    • Wavelength: 405 nm

    • Temperature: 37°C

    • Assay type: Kinetic

    • Sample volume: e.g., 3 µL

    • Reagent volumes: As per manufacturer's instructions

    • Incubation/Lag time: e.g., 60 seconds

    • Read time: e.g., 120 seconds

  • Pipette the sample (serum or plasma) and reagents into the reaction cuvette.

  • Mix and incubate for the specified lag time.

  • Measure the change in absorbance per minute (ΔA/min) during the read time.

  • Calculate the amylase activity using the following formula: Amylase Activity (U/L) = (ΔA/min of sample / ΔA/min of calibrator) x Calibrator concentration

Note: Specific parameters and reagent compositions may vary between different manufacturers' kits. Always refer to the package insert for the specific assay being used.

References

Evaluating the Robustness of the G3-CNP Method for α-Amylase Measurement Across Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) method for the determination of α-amylase activity. Its robustness is assessed across various common biological sample matrices—serum, plasma, and urine—to guide researchers in selecting the appropriate methodology for their specific needs. This document details the experimental protocols, presents a comparative analysis with an alternative method, and provides quantitative performance data.

Principle of the this compound Method

The this compound method is a direct kinetic colorimetric assay for measuring α-amylase activity. The fundamental principle involves the enzymatic hydrolysis of the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3), by α-amylase. This reaction yields 2-chloro-4-nitrophenol (CNP), a chromogenic product, along with other smaller saccharides. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and is measured spectrophotometrically at 405 nm.[1][2][3]

A key advantage of this method is that it does not require auxiliary enzymes, which simplifies the reagent formulation and can improve stability.[4]

Experimental Workflow & Signaling Pathway

The workflow for the this compound method is straightforward, involving sample preparation, incubation with the reagent, and spectrophotometric measurement.

G3_CNP_Workflow cluster_prep Sample Preparation Serum Serum (Allow to clot, centrifuge) Reagent This compound Reagent (Buffered CNPG3 substrate) Serum->Reagent Plasma Plasma (Collect with Heparin/EDTA, centrifuge) Plasma->Reagent Urine Urine (Adjust pH if acidic, dilute if necessary) Urine->Reagent Incubation Incubation (e.g., 37°C) Reagent->Incubation Mix Measurement Spectrophotometric Measurement (405 nm) (Kinetic reading) Incubation->Measurement Calculation Calculation of α-Amylase Activity Measurement->Calculation

Experimental workflow for the this compound method.

The enzymatic reaction at the core of this method can be visualized as a simple signaling pathway.

G3_CNP_Reaction cluster_reactants Reactants cluster_products Products CNPG3 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) Amylase α-Amylase CNPG3->Amylase Substrate CNP 2-chloro-4-nitrophenol (CNP) (Chromogenic) Amylase->CNP Hydrolysis Others CNPG2, Maltotriose, Glucose Amylase->Others

Enzymatic reaction of the this compound method.

Comparative Performance Across Sample Matrices

The robustness of an analytical method is determined by its performance across different sample types, which can introduce unique interfering substances and matrix effects.

Performance MetricSerumPlasmaUrine
Precision (Within-run CV) < 2%[4]Generally comparable to serumData not consistently reported, may be higher due to variability
Precision (Between-run CV) < 3%[4]Generally comparable to serumData not consistently reported
Linearity Up to 1200 U/L or higher[1]Similar to serumSimilar to serum, but high activity may require dilution[1]
Interference Hemolysis, lipemia, and high bilirubin can interfere.[1]Anticoagulants like citrate and oxalate can interfere by chelating calcium. Heparin and EDTA are generally acceptable.[3]Acidic pH can reduce enzyme stability. High salt or urea concentrations may have an effect.[5]
Sample Handling Standard serum collection. Stable for several days at 2-8°C.[3]Use of appropriate anticoagulants is crucial. Stability is similar to serum.[6]pH should be adjusted to the alkaline range if acidic. Dilution may be necessary. Stability for up to 10 days at 2-8°C.[1][5]

Comparison with an Alternative Method: Ethylidene-G7-PNP

A widely used alternative for α-amylase measurement is the 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (Ethylidene-G7-PNP or EPS) method.

FeatureThis compound MethodEthylidene-G7-PNP (EPS) Method
Principle Direct hydrolysis of CNPG3 by α-amylase.α-Amylase cleaves the substrate into smaller fragments, which are then acted upon by α-glucosidase to release p-nitrophenol.
Auxiliary Enzymes Not required.[4]Requires α-glucosidase.
Substrate Stability Reconstituted reagent stable for at least 21 days at 4°C.[4]Reconstituted reagent stable for up to 28 days.[7]
Sensitivity Generally reported to have higher sensitivity.[4]Good sensitivity, widely used in clinical labs.[8]
Correlation Correlates well with the EPS method.[4]Established as a reliable method.[7]

Experimental Protocols

Below are generalized experimental protocols for the this compound method for each sample matrix. Note that specific reagent volumes and incubation times may vary between commercial kits.

Serum and Plasma
  • Sample Collection:

    • Serum: Collect whole blood in a tube without anticoagulant. Allow to clot and then centrifuge to separate the serum.

    • Plasma: Collect whole blood in a tube containing heparin or EDTA as an anticoagulant. Centrifuge to separate the plasma. Avoid using citrate or oxalate.[3]

  • Assay Procedure:

    • Bring the this compound reagent and samples to the specified reaction temperature (e.g., 37°C).

    • Pipette the reagent into a cuvette.

    • Add a small volume of the serum or plasma sample to the cuvette and mix.

    • Immediately start the kinetic measurement of the absorbance at 405 nm for a defined period (e.g., 1-3 minutes).

  • Calculation:

    • The rate of change in absorbance per minute (ΔA/min) is used to calculate the α-amylase activity, typically using a factor provided by the reagent manufacturer.

Urine
  • Sample Collection and Preparation:

    • Collect a random or timed urine sample.

    • Check the pH of the urine. If it is below 6.0, it should be adjusted to a neutral or slightly alkaline pH to ensure enzyme stability.[5]

    • If high α-amylase activity is expected, dilute the urine sample with a saline solution (e.g., 1:3 with 0.9% NaCl).[1]

  • Assay Procedure:

    • The assay procedure is the same as for serum and plasma.

  • Calculation:

    • Calculate the α-amylase activity using the ΔA/min and the appropriate factor.

    • If the sample was diluted, multiply the final result by the dilution factor.

    • For timed urine collections, the activity is often reported as units per hour or per 24 hours. For random urine samples, the amylase-to-creatinine ratio is sometimes calculated to correct for variations in urine concentration.[3]

Conclusion

The this compound method is a robust and reliable technique for the determination of α-amylase activity in serum, plasma, and urine. Its primary advantages include the lack of a need for auxiliary enzymes and good reagent stability. While the method performs well across all three matrices, careful sample handling is crucial to ensure accurate results. For serum and plasma, potential interference from hemolysis, lipemia, and certain anticoagulants must be considered. For urine samples, pH adjustment and potential dilution are important pre-analytical steps. When compared to the Ethylidene-G7-PNP method, the this compound method offers comparable or, in some aspects, superior performance, particularly in terms of reagent simplicity and stability. The choice of method and sample matrix should be guided by the specific research or clinical question, available instrumentation, and a thorough understanding of the potential limitations of each sample type.

References

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